molecular formula C14H17NO3 B2940651 Methyl 2-(2-butyl-1,3-benzoxazol-5-yl)acetate CAS No. 886361-26-8

Methyl 2-(2-butyl-1,3-benzoxazol-5-yl)acetate

Cat. No.: B2940651
CAS No.: 886361-26-8
M. Wt: 247.294
InChI Key: YOUPSOBOVABQRX-UHFFFAOYSA-N
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Description

Methyl 2-(2-butyl-1,3-benzoxazol-5-yl)acetate is a useful research compound. Its molecular formula is C14H17NO3 and its molecular weight is 247.294. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-(2-butyl-1,3-benzoxazol-5-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-3-4-5-13-15-11-8-10(9-14(16)17-2)6-7-12(11)18-13/h6-8H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUPSOBOVABQRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=C(O1)C=CC(=C2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(2-butyl-1,3-benzoxazol-5-yl)acetate: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Benzoxazole Scaffold as a Privileged Structure in Drug Discovery

To the esteemed researchers, scientists, and drug development professionals, this guide delves into the chemical and pharmacological landscape of Methyl 2-(2-butyl-1,3-benzoxazol-5-yl)acetate. The benzoxazole core, a heterocyclic motif of a benzene ring fused to an oxazole ring, is a cornerstone in medicinal chemistry. Its structural resemblance to endogenous purines facilitates interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Derivatives of this scaffold have demonstrated potent anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[3][4][5] This document aims to provide a comprehensive technical overview of the title compound, leveraging established principles of benzoxazole chemistry to infer its properties and guide future research and development endeavors.

Molecular Structure and Physicochemical Properties

This compound is a derivative of the benzoxazole family, characterized by a butyl group at the 2-position and a methyl acetate moiety at the 5-position of the benzoxazole ring.

Diagram 1: Chemical Structure of this compound

A 2D representation of the title compound.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueRationale/Source
Molecular Formula C₁₄H₁₇NO₃Based on structure
Molecular Weight 247.29 g/mol Calculated from formula
LogP 3.5 - 4.5Increased lipophilicity due to the butyl chain, estimated using computational models.
Hydrogen Bond Donors 0No N-H or O-H groups.
Hydrogen Bond Acceptors 4Two oxygen atoms in the ester and the nitrogen and oxygen in the oxazole ring.
Solubility Poorly soluble in water, soluble in organic solvents like ethanol, DMSO, and DMF.Typical for benzoxazole derivatives with alkyl and ester functionalities.[1]

Synthesis and Reaction Chemistry

The synthesis of this compound can be approached through established methods for the formation of the benzoxazole ring, followed by functionalization or the use of a pre-functionalized starting material. A common and effective route involves the condensation of a substituted o-aminophenol with a carboxylic acid or its derivative.[6]

Proposed Synthetic Pathway

A plausible synthetic route involves the reaction of methyl 2-(3-amino-4-hydroxyphenyl)acetate with valeryl chloride (pentanoyl chloride) or valeric acid (pentanoic acid). The amino and hydroxyl groups of the aminophenol react with the carboxylic acid derivative to form the oxazole ring.

Diagram 2: Proposed Synthesis of this compound

reactant1 Methyl 2-(3-amino-4-hydroxyphenyl)acetate catalyst Polyphosphoric Acid (PPA) or similar condensing agent reactant1->catalyst reactant2 Valeryl Chloride reactant2->catalyst product This compound catalyst->product

A high-level overview of the proposed synthetic route.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on analogous syntheses of 2-substituted benzoxazoles.[7][8]

  • Reaction Setup: To a solution of methyl 2-(3-amino-4-hydroxyphenyl)acetate (1 equivalent) in a suitable solvent such as toluene or xylene, add polyphosphoric acid (PPA) as a condensing agent.

  • Addition of Acylating Agent: Slowly add valeryl chloride (1.1 equivalents) to the reaction mixture at room temperature.

  • Cyclization: Heat the mixture to reflux (typically 110-140 °C) for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it into a stirred solution of saturated sodium bicarbonate to neutralize the acid.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic and Analytical Characterization

The structural confirmation of this compound would rely on a combination of spectroscopic techniques.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Signals
¹H NMR Aromatic protons on the benzoxazole ring (δ 7.0-7.8 ppm). A singlet for the methylene protons of the acetate group (δ ~3.8 ppm). A singlet for the methyl ester protons (δ ~3.7 ppm). Signals for the butyl chain: a triplet for the terminal methyl group (δ ~0.9 ppm) and multiplets for the methylene groups (δ 1.4-2.9 ppm).[9][10]
¹³C NMR Carbonyl carbon of the ester (δ ~170 ppm). Aromatic carbons of the benzoxazole ring (δ 110-155 ppm). Methylene carbon of the acetate group (δ ~40 ppm). Methyl carbon of the ester (δ ~52 ppm). Carbons of the butyl chain (δ 13-35 ppm).[9][11]
IR (Infrared) C=O stretching of the ester (around 1735 cm⁻¹). C=N stretching of the oxazole ring (around 1615 cm⁻¹). C-O stretching (around 1250 cm⁻¹). Aromatic C-H stretching (around 3050 cm⁻¹). Aliphatic C-H stretching (around 2850-2960 cm⁻¹).[12][13]
Mass Spectrometry (MS) A prominent molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. Fragmentation patterns may include the loss of the methoxy group (-OCH₃) or the entire ester functionality.[14][15]

Potential Biological Activities and Therapeutic Applications

The benzoxazole scaffold is a well-established pharmacophore with a wide array of biological activities. The specific substituents on the title compound, a 2-butyl group and a 5-methyl acetate group, are expected to modulate its pharmacological profile.

Anti-inflammatory and Analgesic Potential

Numerous benzoxazole derivatives have been reported to possess significant anti-inflammatory and analgesic properties.[1][16] The presence of an acetic acid or ester group at the 5-position has been specifically linked to potent anti-inflammatory effects.[8] It is hypothesized that these compounds may exert their effects through the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes.

Diagram 3: Potential Anti-inflammatory Mechanism of Action

Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Target_Compound This compound Target_Compound->COX_Enzymes Inhibition

A simplified pathway showing the potential inhibition of COX enzymes.

Anticancer Activity

Benzoxazole derivatives have emerged as promising candidates for cancer therapy.[17][18][19] They have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The mechanism of action is often attributed to the inhibition of key signaling pathways involved in tumor growth and survival. The presence of a lipophilic butyl group at the 2-position may enhance cell membrane permeability and contribute to cytotoxic activity. Furthermore, benzoxazole-5-acetic acid derivatives have demonstrated notable anticancer effects.[20]

Antimicrobial and Antifungal Properties

The benzoxazole nucleus is also a core component of many antimicrobial and antifungal agents.[2][21][22] These compounds can disrupt microbial cell wall synthesis or interfere with essential enzymatic processes. The specific activity of this compound against various bacterial and fungal strains would require experimental validation.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, molecule within the vast chemical space of benzoxazole derivatives. Based on the extensive literature on analogous compounds, it is predicted to possess significant biological activities, particularly in the realms of anti-inflammatory and anticancer research.

Future research should focus on:

  • Optimized Synthesis and Characterization: Development of a high-yield, scalable synthetic route and comprehensive spectroscopic analysis to confirm its structure and purity.

  • In Vitro Biological Screening: Evaluation of its cytotoxic, anti-inflammatory, and antimicrobial activities against relevant cell lines and microbial strains.

  • In Vivo Efficacy and Safety: Preclinical studies in animal models to assess its therapeutic potential and toxicological profile.

This technical guide serves as a foundational resource to stimulate and guide further investigation into this promising compound, with the ultimate goal of translating its therapeutic potential into novel drug candidates.

References

Sources

A Technical Guide to the Therapeutic Potential of Benzoxazole-5-yl Acetate Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzoxazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its presence in numerous pharmacologically active compounds.[1][2] This guide provides an in-depth technical exploration of benzoxazole derivatives, with a specific focus on the therapeutic potential unlocked by substitution at the 5-position, particularly with an acetate moiety. Benzoxazole-5-yl acetate and its derivatives serve as a compelling class of compounds, often functioning as prodrugs that are metabolized to their active phenolic forms. This biotransformation can enhance pharmacokinetic properties and modulate activity. We will dissect the synthetic methodologies, explore the mechanistic underpinnings of their anti-inflammatory, anticancer, and antimicrobial activities, and provide detailed experimental protocols for their evaluation. This document is structured to serve as a practical and authoritative resource, bridging foundational chemistry with advanced therapeutic applications to empower researchers in the field of drug discovery.

Chapter 1: The Benzoxazole Scaffold: A Privileged Structure in Drug Discovery

Core Chemical Structure and Properties

Benzoxazole is a bicyclic aromatic organic compound composed of a benzene ring fused to an oxazole ring.[3] This planar structure is a key constituent in various naturally occurring molecules and synthetic compounds.[4][5] The presence of both oxygen and nitrogen atoms allows for hydrogen bond acceptance, while the aromatic system facilitates π-π stacking interactions with biological targets.[5] These properties make benzoxazoles structural isosteres of natural nucleic bases like adenine and guanine, enabling them to interact readily with biological macromolecules.[6][7]

Significance in Medicinal Chemistry

The benzoxazole framework is considered a "privileged structure" due to its ability to bind to a wide range of biological targets, leading to a broad spectrum of pharmacological activities. These activities include anticancer, anti-inflammatory, antimicrobial, analgesic, antiviral, and anticonvulsant properties.[1][2][4][8] The versatility of the benzoxazole core allows for chemical modifications at various positions, primarily the 2- and 5-positions, to fine-tune potency, selectivity, and pharmacokinetic profiles.[3][7]

The Strategic Role of the 5-yl Acetate Moiety

The introduction of an acetate group at the 5-position of the benzoxazole ring is a strategic design choice in medicinal chemistry. The ester linkage of the acetate group renders it susceptible to hydrolysis by esterase enzymes prevalent in the body. This in-vivo conversion transforms the compound into its corresponding 5-hydroxybenzoxazole derivative.

This prodrug approach offers several advantages:

  • Improved Bioavailability: The acetate ester is generally more lipophilic than the corresponding phenol, which can improve absorption and cell membrane permeability.

  • Modulated Activity: The 5-hydroxy group is often a critical pharmacophore, capable of forming key hydrogen bonds with target enzymes or receptors. The prodrug ensures the active form is released at the site of action.

  • Reduced Gastric Irritation: For certain drug classes, masking a phenolic hydroxyl group can reduce the potential for direct irritation to the gastrointestinal lining.[9]

Chapter 2: Synthetic Strategies and Characterization

The synthesis of benzoxazole-5-yl acetate derivatives is a multi-step process that begins with the construction of the core heterocyclic system. The choice of synthetic route is critical, as it dictates the feasibility of introducing desired substituents and the overall yield.

General Synthesis of the Benzoxazole Core

The most common and versatile method for synthesizing the benzoxazole scaffold involves the condensation of an o-aminophenol with a carboxylic acid or its derivative (e.g., aldehyde, acyl chloride).[5] This reaction is typically acid-catalyzed and proceeds via an initial acylation or imine formation followed by intramolecular cyclization and dehydration.

G cluster_0 Core Synthesis Workflow A o-Aminophenol Derivative C Condensation & Cyclization A->C Reactant 1 B Carboxylic Acid / Aldehyde B->C Reactant 2 D Benzoxazole Core C->D Yields

Caption: General workflow for benzoxazole core synthesis.

Experimental Protocol: Synthesis of 2-Substituted-5-hydroxybenzoxazoles

This protocol describes a representative one-pot synthesis of a 5-hydroxybenzoxazole derivative, which serves as the immediate precursor to the target acetate compound.

Rationale: Using 4-amino-3-hydroxybenzoic acid as a starting material allows for the eventual decarboxylation to yield a 5-hydroxybenzoxazole. The choice of a catalyst like polyphosphoric acid (PPA) facilitates both the condensation and cyclization steps efficiently at elevated temperatures.

Methodology:

  • Reactant Preparation: In a round-bottom flask, combine 4-amino-3-hydroxybenzoic acid (1 equivalent) and the desired substituted benzoic acid (1.1 equivalents).

  • Catalyst Addition: Add polyphosphoric acid (PPA) (10-15 times the weight of the reactants) to the flask.

  • Reaction: Heat the mixture with stirring to 180-200°C for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Work-up: After cooling to approximately 100°C, pour the reaction mixture slowly into a beaker of ice water with vigorous stirring. This will precipitate the crude product.

  • Purification: Filter the precipitate, wash thoroughly with water until the filtrate is neutral, and then wash with a cold sodium bicarbonate solution to remove any unreacted acids. Dry the crude product under vacuum.

  • Recrystallization: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-substituted-5-hydroxybenzoxazole.

Experimental Protocol: Acetylation to Yield Benzoxazole-5-yl Acetate

This protocol details the straightforward esterification of the 5-hydroxy group.

Rationale: Acetic anhydride is an effective and readily available acetylating agent. A base catalyst, such as pyridine or triethylamine, is used to activate the hydroxyl group and neutralize the acetic acid byproduct, driving the reaction to completion.

Methodology:

  • Dissolution: Dissolve the synthesized 2-substituted-5-hydroxybenzoxazole (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or pyridine.

  • Reagent Addition: Add acetic anhydride (1.5-2.0 equivalents) to the solution. If not using pyridine as the solvent, add a catalytic amount of a base like triethylamine (0.1 equivalents).

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Quenching: Slowly add water to the reaction mixture to quench any excess acetic anhydride.

  • Extraction: If DCM was used, perform a liquid-liquid extraction. Wash the organic layer sequentially with dilute HCl (to remove base), saturated sodium bicarbonate solution (to remove acetic acid), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude benzoxazole-5-yl acetate.

  • Purification: Purify the product via column chromatography on silica gel or by recrystallization as needed.

Structural Elucidation

The identity and purity of the synthesized compounds must be confirmed using standard spectroscopic techniques.[6][10]

  • Infrared (IR) Spectroscopy: Confirms the disappearance of the broad O-H stretch (from the phenol) and the appearance of a sharp C=O stretch (from the acetate ester) around 1760 cm⁻¹.

  • ¹H-NMR Spectroscopy: Shows the appearance of a new singlet peak around δ 2.1-2.3 ppm, corresponding to the methyl protons of the acetate group.

  • ¹³C-NMR Spectroscopy: Reveals a new carbonyl carbon signal around δ 168-170 ppm.

  • Mass Spectrometry (MS): Confirms the molecular weight of the final product.

Chapter 3: Therapeutic Potential and Mechanisms of Action

Benzoxazole derivatives exhibit a remarkable range of biological activities. The introduction of a 5-yl acetate group can modulate these activities, often enhancing efficacy through its prodrug nature.

Anti-inflammatory Activity

Inflammation is a key pathological process in many diseases, and its management is a critical therapeutic goal.[11] Benzoxazole derivatives have been identified as potent anti-inflammatory agents.[11][12]

3.1.1. Mechanism: Inhibition of Cyclooxygenase (COX) Enzymes A primary mechanism for the anti-inflammatory effect of many benzoxazoles is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[9] COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[11] Selective inhibition of COX-2 over COX-1 is a highly sought-after therapeutic profile, as it can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[9]

G cluster_0 Arachidonic Acid Cascade cluster_1 Inhibition AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflam Inflammation & Pain PGs->Inflam Inhibitor Benzoxazole-5-yl (Active Form) Inhibitor->COX Inhibits

Caption: Inhibition of the COX pathway by benzoxazole compounds.

3.1.2. Experimental Protocol: In Vitro COX Inhibition Assay This assay quantifies the ability of a compound to inhibit COX-1 and COX-2 activity.

Rationale: This fluorometric assay provides a sensitive and high-throughput method to determine IC₅₀ values. It measures the peroxidase activity of the COX enzyme, which is coupled to the conversion of a non-fluorescent probe to a highly fluorescent product.

Methodology:

  • Enzyme Preparation: Reconstitute purified human recombinant COX-1 and COX-2 enzymes in the provided buffer.

  • Compound Preparation: Prepare a serial dilution of the test compound (benzoxazole-5-yl acetate) and a known selective COX-2 inhibitor (e.g., Celecoxib) as a positive control. An important step is to pre-incubate the acetate compound with an esterase to generate the active 5-hydroxy form.

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, heme, the fluorescent probe (e.g., ADHP), and either the COX-1 or COX-2 enzyme to designated wells.

  • Incubation: Add the diluted test compounds and controls to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Data Acquisition: Immediately begin reading the fluorescence intensity at timed intervals using a plate reader (Excitation/Emission ~535/590 nm).

  • Data Analysis: Calculate the rate of reaction for each well. Plot the percentage of inhibition versus the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) for both COX-1 and COX-2. The selectivity index (SI) is calculated as IC₅₀(COX-1) / IC₅₀(COX-2).

Anticancer Activity

The development of novel anticancer agents with improved selectivity and reduced side effects is a major focus of oncological research.[13] Benzoxazole derivatives have emerged as a promising class of compounds with significant anti-proliferative effects against various cancer cell lines.[13][14]

3.2.1. Mechanism: Tyrosine Kinase Inhibition Many signaling pathways that control cell growth, proliferation, and survival are regulated by protein tyrosine kinases (TKs).[15] Aberrant TK activity is a hallmark of many cancers. Certain benzoxazole derivatives have been shown to act as potent inhibitors of specific tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), thereby blocking downstream signaling and inhibiting tumor growth and angiogenesis.[15][16]

G cluster_pathway Simplified Tyrosine Kinase Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) GF->RTK P Phosphorylation RTK->P Signal Downstream Signaling Cascade P->Signal Response Cell Proliferation & Survival Signal->Response Inhibitor Benzoxazole Derivative Inhibitor->RTK Blocks Binding & Activation

Caption: Benzoxazole derivatives can inhibit receptor tyrosine kinases.

3.2.2. Experimental Protocol: In Vitro Cytotoxicity (SRB) Assay The Sulforhodamine B (SRB) assay is used to measure drug-induced cytotoxicity and cell proliferation.[1]

Rationale: The SRB assay relies on the ability of the SRB dye to bind to protein basic amino acid residues in fixed cells. The amount of bound dye is directly proportional to the total cellular protein mass, providing a reliable measure of cell number.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, HCT-116 colon cancer) into 96-well plates at an appropriate density and allow them to attach overnight.[1][15]

  • Compound Treatment: Treat the cells with serial dilutions of the benzoxazole-5-yl acetate compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).[1]

  • Cell Fixation: Discard the medium and fix the cells by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: Wash the plates with water and air dry. Stain the fixed cells with 0.4% SRB solution for 30 minutes at room temperature.

  • Washing: Remove the unbound dye by washing the plates with 1% acetic acid and allow them to air dry.

  • Dye Solubilization: Solubilize the bound SRB dye with a 10 mM Tris base solution.

  • Absorbance Reading: Measure the optical density (OD) at ~515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

3.2.3. Data Presentation: Representative Anticancer Activity

Compound IDCancer Cell LineIC₅₀ (µM) [Reference]
Derivative 4cMCF-7 (Breast)0.10 ± 0.16[15]
Derivative 6HCT-116 (Colorectal)24.5[1]
Derivative 26HCT-116 (Colorectal)35.6[1]
Standard
5-FluorouracilHCT-116 (Colorectal)29.2[1]

Note: Data is representative of potent benzoxazole derivatives, not necessarily 5-yl acetate compounds, to illustrate typical efficacy.

Antimicrobial Activity

With the rise of multidrug-resistant pathogens, there is a pressing need for new antimicrobial agents.[17] Benzoxazole derivatives have demonstrated broad-spectrum activity against various bacteria and fungi.[1][4][6]

3.3.1. Mechanism: Potential DNA Gyrase Inhibition While multiple mechanisms may exist, one proposed target for the antibacterial action of some benzoxazoles is DNA gyrase (a type II topoisomerase).[17] This enzyme is essential for bacterial DNA replication, and its inhibition leads to cell death. This provides a selective target, as the bacterial enzyme differs significantly from its human counterpart.

3.3.2. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The tube dilution or microbroth dilution method is a standard procedure.[1]

Rationale: This method provides a quantitative measure of a compound's potency against specific microbial strains, allowing for direct comparison with standard antibiotics.

Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi).[1][4]

  • Compound Dilution: Prepare two-fold serial dilutions of the test compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 48 hours for fungi.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth).

  • Data Comparison: Compare the MIC values to those of standard antibiotics (e.g., Ofloxacin for bacteria, Fluconazole for fungi).[1]

3.3.3. Data Presentation: Representative Antimicrobial Activity

Compound IDB. subtilis MIC (µM)E. coli MIC (µM)A. niger MIC (µM)Reference
Compound 101.14 x 10⁻³--[1]
Compound 24-1.40 x 10⁻³-[1]
Compound 19--2.40 x 10⁻³[1]
Standard
Ofloxacin1.733.46-[1]
Fluconazole--2.04[1]

Note: Data represents highly potent benzoxazole derivatives to showcase the scaffold's potential.

Chapter 4: Structure-Activity Relationship (SAR) Insights

Understanding the relationship between a compound's chemical structure and its biological activity is fundamental to rational drug design.

G cluster_SAR Key SAR Points for Benzoxazole Scaffold Core Benzoxazole Core R2 Position 2 (R²) - Bulky aromatic/heterocyclic groups - Often key for target binding (e.g., kinase hinge region) Core->R2 Influences Potency & Selectivity R5 Position 5 (R⁵) - Hydroxyl/Acetate (Prodrug) - Modulates solubility & H-bonding - Affects lipophilicity Core->R5 Impacts Pharmacokinetics

Caption: Conceptual SAR map for the benzoxazole scaffold.

  • Influence of the 2-Position: The substituent at the 2-position is often critical for direct interaction with the biological target. For kinase inhibitors, this group frequently occupies the hydrophobic pocket and interacts with the hinge region of the ATP-binding site. For antimicrobial agents, modifications here can drastically alter the spectrum of activity.[4][17]

  • The Role of the 5-Position: As discussed, the 5-position is crucial for modulating pharmacokinetic properties. The conversion of a 5-yl acetate to a 5-hydroxyl group can be the switch that "activates" the molecule by enabling a critical hydrogen bond with the target protein.[3] The lipophilicity conferred by the acetate can be vital for reaching the target in the first place.

  • Electronic Effects: The presence of electron-withdrawing or electron-donating groups on the benzoxazole ring system can significantly alter the molecule's electronic properties, influencing its binding affinity and metabolic stability. For instance, electron-withdrawing groups have been shown to improve antimicrobial activity in some series.[1]

Chapter 5: Future Directions and Conclusion

The benzoxazole-5-yl acetate scaffold represents a promising platform for the development of novel therapeutics. The inherent biological versatility of the core structure, combined with the strategic advantages of a prodrug approach at the 5-position, offers a clear path for further investigation.

Future work should focus on:

  • Lead Optimization: Systematically modifying the substituent at the 2-position while retaining the 5-yl acetate moiety to optimize potency and selectivity against specific targets like COX-2 or VEGFR-2.

  • Pharmacokinetic Studies: Conducting in-vivo studies to confirm the hydrolysis of the acetate group and to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of lead compounds.

  • Exploration of New Targets: Screening optimized libraries of these compounds against other relevant therapeutic targets, including viral polymerases, parasitic enzymes, and other protein kinases implicated in disease.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). The Anti-Inflammatory Power of Benzoxazole Derivatives: Innovations.
  • PubMed. (n.d.). 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies.
  • JOCPR. (n.d.). Synthesis, characterization and biological evaluation of benzoxazole derivatives.
  • ResearchGate. (n.d.). Benzoxazole derivatives with anti-inflammatory potential.
  • Bentham Science Publishers. (2021, December 1). Anti-nociceptive and Anti-inflammatory Activity of Synthesized Novel Benzoxazole Derivatives.
  • PubMed. (2020, January 15). In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors.
  • ScienceDirect. (2014, July 1). Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO3H.
  • Asian Journal of Pharmaceutical and Health Sciences. (2023, June 30). Exploring the potential of Benzoxazole Derivatives as Anti-cancer Agents: A Comprehensive Review.
  • PMC. (2018, August 12). Benzoxazole derivatives: design, synthesis and biological evaluation.
  • MDPI. (2022, May 8). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use.
  • International Journal of Pharmacy & Pharmaceutical Research. (2021, June 30). Benzoxazole as Anticancer Agent: A Review.
  • ResearchGate. (n.d.). Structure activity relationship of benzoxazole derivatives.
  • Taylor & Francis. (2022, May 30). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers.
  • Request PDF. (n.d.). Benzoxazoles: Diverse Biological Activities and Therapeutic Potential.
  • JOCPR. (n.d.). Design, Synthesis and Antimicrobial Evaluation of Novel Benzoxazole Derivatives.
  • (n.d.). BIOLOGICAL EVALUATION OF 2-OXO-BENZOXAZOLE DERIVATIVES.
  • PMC. (n.d.). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives.
  • (2025, January 28). Benzoxazole: Synthetic Methodology and Biological Activities.
  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Novel Benzoxazoles.
  • Bentham Science Publisher. (2022, May 27). Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives.
  • ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds.
  • CORE. (2011, August 15). Studies in the Synthesis of Benzoxazole Compounds.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Benzoxazole: The molecule of diverse biological activities.
  • ChemicalBook. (2022, January 24). Synthesis of Benzoxazoles.
  • ResearchGate. (2025, August 10). (PDF) BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW.

Sources

Predictive Metabolic Profiling of Methyl 2-(2-butyl-1,3-benzoxazol-5-yl)acetate: A Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

Compound Identity: Methyl 2-(2-butyl-1,3-benzoxazol-5-yl)acetate CAS: 97479-79-3 Molecular Formula: C14H17NO3

This technical guide provides a high-confidence predictive metabolic profile for this compound. As a structural analog to various non-steroidal anti-inflammatory drugs (NSAIDs) and PPAR agonists, this molecule contains two distinct metabolic "soft spots" that dictate its clearance: a labile methyl ester and a lipophilic


-butyl side chain.

From a drug development perspective, this compound functions as a pro-drug . The methyl ester moiety is designed to enhance membrane permeability, but it is transient. The pharmacological effector is predicted to be the free carboxylic acid metabolite.

Key Metabolic Liabilities:

  • Rapid Hydrolysis (Phase I): The methyl ester is highly susceptible to carboxylesterases (CES), leading to the formation of the corresponding arylacetic acid.

  • Oxidative Functionalization (Phase I): The

    
    -butyl chain at the C2 position of the benzoxazole ring is a prime target for Cytochrome P450 (CYP)-mediated hydroxylation.
    
  • Conjugation & Toxicity (Phase II): The resulting carboxylic acid metabolite is capable of forming acyl glucuronides, a class of conjugates associated with idiosyncratic drug toxicity (IDT) via protein adduction.[1]

Phase I Metabolism: Hydrolysis Dominance

The most kinetically significant pathway for this molecule is the hydrolysis of the ester tail. This reaction is expected to occur rapidly in plasma and the liver, potentially limiting the half-life of the parent compound to minutes.

Mechanistic Pathway

The nucleophilic serine residue within the catalytic triad (Ser-His-Asp) of Carboxylesterases (CES) attacks the carbonyl carbon of the methyl acetate group.[2]

  • Enzymes Involved: hCES1 (Liver dominant) and hCES2 (Intestine dominant).

  • Reaction Type: Nucleophilic substitution at the carbonyl.

  • Product: 2-(2-butyl-1,3-benzoxazol-5-yl)acetic acid (Metabolite M1).

Implication for Bioanalysis: Because hydrolysis continues ex vivo, blood samples collected for PK analysis must be treated with esterase inhibitors (e.g., PMSF or NaF) immediately upon collection to prevent artificial degradation of the parent compound during processing.

Phase I Metabolism: Oxidative Modifications

While hydrolysis occurs on the acetate tail, the lipophilic


-butyl chain attached to the benzoxazole ring is the primary site for oxidative attack by CYP450 enzymes.
Regioselectivity of Oxidation

The benzoxazole ring system is electron-deficient and relatively stable against oxidation. Therefore, CYP enzymes will preferentially target the aliphatic side chain.

  • 
     Hydroxylation (Major): 
    
    • CYP enzymes (typically CYP3A4 or CYP2C9) prefer the penultimate carbon due to lower C-H bond dissociation energy compared to the terminal methyl.

    • Product: 2-(2-(3-hydroxybutyl)-1,3-benzoxazol-5-yl)acetic acid.

  • 
     Hydroxylation (Minor): 
    
    • Oxidation at the terminal methyl group of the butyl chain.

    • Product: 2-(2-(4-hydroxybutyl)-1,3-benzoxazol-5-yl)acetic acid.

    • Fate: This primary alcohol can be further oxidized by Alcohol Dehydrogenase (ADH) to a carboxylic acid, creating a dicarboxylic acid metabolite.

Phase II Conjugation: The Clearance Gateway

The carboxylic acid metabolite (M1) formed via hydrolysis is the substrate for Phase II conjugation.

Glucuronidation (The Safety Watchlist)
  • Enzymes: UGT1A1, UGT1A9, UGT2B7.

  • Mechanism: Transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the carboxylate oxygen.

  • Product: 1-O-acyl glucuronide (M-Glu).

Toxicological Alert: Acyl glucuronides of arylacetic acids are chemically reactive.[3][4] They can undergo:

  • Acyl Migration: The drug moiety migrates to the C2, C3, or C4 hydroxyls of the glucuronic acid ring.

  • Protein Adduction: The acyl glucuronide can react with lysine residues on serum albumin or liver proteins, leading to immune-mediated toxicity (haptenization).

Visualization of Metabolic Pathways[5][6]

The following diagram maps the predicted biotransformation cascade, distinguishing between the rapid hydrolytic pathway and the oxidative clearance routes.

MetabolicPathways Parent Parent Compound This compound M1_Acid M1: Carboxylic Acid Metabolite (Hydrolysis Product) Parent->M1_Acid hCES1/2 (Rapid Hydrolysis) M2_Omega1 M2: 3-Hydroxy-butyl derivative (Omega-1 Oxidation) Parent->M2_Omega1 CYP3A4/2C9 (Slow) M3_Omega M3: 4-Hydroxy-butyl derivative (Omega Oxidation) Parent->M3_Omega CYP4F2 (Minor) M1_Acid->M2_Omega1 CYP Oxid. M4_Gluc M4: Acyl Glucuronide (Reactive Conjugate) M1_Acid->M4_Gluc UGT1A/2B (Phase II) M5_DiAcid M5: Dicarboxylic Acid (Terminal Oxidation) M3_Omega->M5_DiAcid ADH/ALDH

Figure 1: Predicted metabolic map showing the dominance of ester hydrolysis followed by glucuronidation or side-chain oxidation.

Experimental Validation Protocols

To validate these predictions, a tiered in vitro approach is required. The following protocols are designed to isolate specific enzymatic activities.

Experiment A: Metabolic Stability & Hydrolysis Check

Objective: Determine intrinsic clearance (


) and identify if the ester is cleaved in plasma vs. liver.
ParameterCondition
Systems 1. Human Plasma (heparinized)2. Human Liver Microsomes (HLM)3. Intestinal S9 Fraction
Substrate Conc. 1 µM (to ensure first-order kinetics)
Cofactors Set A: None (Hydrolysis only)Set B: NADPH (Oxidation + Hydrolysis)
Timepoints 0, 5, 15, 30, 60 min
Analysis LC-MS/MS (Monitor Parent depletion and M1 formation)

Protocol Steps:

  • Pre-incubation: Thaw plasma or microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C for 5 min.

  • Initiation: Add substrate (dissolved in DMSO, final <0.1% v/v).

  • Reaction:

    • Arm 1 (Hydrolysis): Incubate without NADPH.

    • Arm 2 (Oxidation): Add NADPH regenerating system.

  • Termination: At each timepoint, transfer 50 µL aliquot into 200 µL ice-cold Acetonitrile containing Internal Standard (e.g., Diclofenac).

  • Centrifugation: 4000g for 20 min to pellet proteins.

  • Quantification: Analyze supernatant via LC-MS/MS.

Experiment B: Reactive Metabolite Trapping (Glucuronide Safety)

Objective: Assess the formation of reactive acyl glucuronides.

Workflow Diagram:

Workflow Step1 Incubate M1 (Acid Metabolite) with HLM + UGT Cofactors (UDPGA) Step2 Split Sample Step1->Step2 PathA Direct Analysis (Detect Intact Glucuronide) Step2->PathA PathB Trapping Assay Add Nucleophile (e.g., GSH or Peptide) Step2->PathB ResultA LC-MS: Mass Shift +176 Da PathA->ResultA ResultB LC-MS: Detect Adducts (Glucuronide displacement) PathB->ResultB

Figure 2: Workflow for validating the formation and reactivity of the Phase II acyl glucuronide conjugate.

Toxicology Implications

The structural alerts in this molecule necessitate a specific toxicology focus during development.

Acyl Glucuronide Reactivity

As noted in the metabolic map, the conversion of the parent ester to the acid (M1) and subsequently to the acyl glucuronide (M4) is the primary clearance route.

  • Risk: Acyl glucuronides have a half-life dependent on pH. In physiological conditions, they can rearrange to isomers that covalently bind to proteins.[5]

  • Mitigation Strategy: During lead optimization, measure the degradation half-life (

    
    ) of the glucuronide in buffer. A 
    
    
    
    hours indicates high reactivity.
PPAR-like Hepatotoxicity

Structurally, the "fibrates" and related benzoxazole derivatives often activate PPAR


.
  • Mechanism: If the acid metabolite accumulates due to saturation of UGT enzymes, it may induce peroxisome proliferation (rodent specific) or mitochondrial stress (human relevance).

  • Biomarker: Monitor carnitine levels and liver transaminases in early animal studies.

References

  • Testa, B., & Kramer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Mechanisms. Chemistry & Biodiversity. Link

  • Imai, T. (2006). Human Carboxylesterase Isozymes: Catalytic Properties and Rational Drug Design. Drug Metabolism and Pharmacokinetics. Link

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Link

  • Shipkova, M., et al. (2003). Acyl Glucuronide Drug Metabolites: Toxicological and Analytical Implications. Therapeutic Drug Monitoring. Link

  • Rettie, A. E., et al. (2000). Cytochrome P450 4F2 (CYP4F2) and the metabolism of alkyl side chains. Drug Metabolism Reviews. Link

Sources

pharmacophore modeling of Methyl 2-(2-butyl-1,3-benzoxazol-5-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacophore Modeling of Methyl 2-(2-butyl-1,3-benzoxazol-5-yl)acetate

Abstract

This technical guide provides a comprehensive, methodology-focused framework for the . Given the absence of extensive public data on this specific compound's biological target, this document emphasizes a robust, ligand-based approach as the foundational strategy for hypothesis generation and virtual screening. We detail a self-validating workflow designed for researchers, computational chemists, and drug development professionals. The protocols herein cover every critical stage, from dataset curation and conformer generation to multi-hypothesis development, rigorous statistical validation, and application in virtual screening campaigns. By explaining the causality behind each experimental choice, this guide serves not as a rigid template, but as an expert-driven roadmap for unlocking the therapeutic potential of novel chemical entities.

Introduction

This compound is a molecule built upon the benzoxazole scaffold, a privileged heterocyclic motif in medicinal chemistry. Benzoxazole derivatives are known to exhibit a remarkable diversity of biological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[1][2][3][4] This versatility makes the benzoxazole core a compelling starting point for novel drug discovery programs.[4][5][6]

Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD), serving to distill the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect.[7][8][9] These models are invaluable tools for lead discovery and optimization, enabling the rapid screening of vast chemical libraries to identify novel compounds with desired activity.[10][11]

The primary challenge addressed in this guide is the development of a pharmacophore model for a compound with an uncharacterized biological profile. In such scenarios, where the protein target structure is unknown, a ligand-based pharmacophore modeling approach is the requisite and most powerful strategy.[8][12][13][14] This guide, therefore, presents a complete, field-proven workflow to construct and validate a predictive pharmacophore model for this compound and its analogues, transforming a single lead compound into a potent query for discovering next-generation therapeutics.

Part I: The Foundational Strategy: Ligand-Based Modeling

When a target's 3D structure has not been experimentally determined, our strategy must pivot from the protein's active site to the ligands that bind to it. The central dogma of ligand-based modeling is that a set of molecules binding to the same target with a similar mechanism will share a common set of steric and electronic features arranged in a specific 3D geometry.[12][15] Our primary objective is to deduce this common arrangement from a carefully selected set of active molecules.

The successful generation of a ligand-based model is critically dependent on the quality and diversity of the input ligand set. Since our starting point is a single molecule, the initial, and arguably most important, phase of the project involves assembling a dataset of structurally similar compounds with known biological activities. This can be achieved through:

  • Literature and Patent Mining: Searching for analogues of this compound with reported activity.

  • Database Searching: Querying chemical databases (e.g., ChEMBL, PubChem) for compounds sharing the 2-butyl-1,3-benzoxazole scaffold and associated bioactivity data.

  • De Novo Design & Synthesis: If no data is available, a synthetic effort to produce a small, focused library of analogues with varying substituents on the benzoxazole ring and acetate chain would be necessary to generate the initial structure-activity relationship (SAR) data.

This curated dataset forms the empirical bedrock upon which our predictive model will be built.

Part II: A Validated Experimental Workflow

The following section details a step-by-step protocol for generating and validating a robust pharmacophore model. The workflow is designed to be a self-validating system, ensuring the final model is predictive and not a product of chance.

Workflow Overview

Pharmacophore Modeling Workflow cluster_0 Phase 1: Dataset Preparation cluster_1 Phase 2: Model Generation cluster_2 Phase 3: Rigorous Validation cluster_3 Phase 4: Application DataCuration 1. Dataset Curation (Actives & Inactives) StructurePrep 2. Structure Preparation (2D to 3D Conversion) DataCuration->StructurePrep ConformerGen 3. Conformer Generation StructurePrep->ConformerGen FeatureID 4. Feature Identification ConformerGen->FeatureID ModelGen 5. Hypothesis Generation (Ligand Alignment) FeatureID->ModelGen InternalVal 6. Internal Validation (Training Set) ModelGen->InternalVal ExternalVal 7. External Validation (Test Set, Decoys) InternalVal->ExternalVal ModelSelect 8. Final Model Selection (Based on Metrics) ExternalVal->ModelSelect VirtualScreening 9. Virtual Screening ModelSelect->VirtualScreening HitFiltering 10. Hit Filtering & Analysis VirtualScreening->HitFiltering

Caption: Overall workflow for ligand-based pharmacophore modeling.

Step 1: Dataset Preparation & Curation

Rationale: The predictive power of a pharmacophore model is entirely dependent on the quality of the input data. This step ensures that the chemical structures are correctly represented and conformationally sampled.

Protocol:

  • Assemble Ligand Sets: Divide your curated compound data into a training set (typically 70-80% of the compounds, used to build the model) and a test set (the remaining 20-30%, used for validation).[13][14] The training set should include the most active compounds and span a wide range of activities and structural diversity. The test set should not be used in any way during model generation.

  • Structure Standardization: For each molecule in both sets, perform standardization to correct protonation states (at a physiological pH of 7.4), remove salts, and enumerate stereoisomers.

  • 2D to 3D Conversion: Convert the 2D structures into 3D representations using a suitable chemistry software package (e.g., MOE®, Discovery Studio®, Schrödinger Maestro).

  • Energy Minimization: Perform energy minimization on each 3D structure using a robust force field (e.g., MMFF94x) to relieve steric strain and achieve a low-energy conformation.

  • Conformer Generation: This is a critical step for flexible molecules like this compound. Generate a diverse set of low-energy conformers for each ligand in the training set.

    • Causality: A ligand's bioactive conformation (the shape it adopts when bound to its target) may not be its lowest energy state in solution.[12] Generating a broad ensemble of conformers (e.g., within a 20 kcal/mol energy window above the global minimum) increases the probability of sampling the correct bioactive conformation.[13]

Step 2: Pharmacophore Feature Identification

Rationale: To create a model, we must first define the language of molecular interactions. This involves identifying the key chemical features present in our active ligands.

Protocol:

  • Define Feature Types: Utilize a standard set of pharmacophore features. Modern software automates this, but understanding the definitions is key.

Feature NameSymbolDescription
Hydrogen Bond AcceptorHBAA Lewis basic atom (e.g., sp2 or sp3 oxygen/nitrogen) capable of accepting a hydrogen bond.
Hydrogen Bond DonorHBDA functional group with a hydrogen atom attached to an electronegative atom (e.g., -OH, -NH).
HydrophobicHA non-polar group (e.g., alkyl, aryl) that can form favorable hydrophobic interactions.
Aromatic RingARA planar, cyclic, conjugated system of pi electrons (e.g., benzene ring).
Positive IonizablePIA group that is likely to be protonated and carry a positive charge at physiological pH.
Negative IonizableNIA group that is likely to be deprotonated and carry a negative charge at physiological pH.
  • Feature Mapping: Apply a feature identification algorithm to each conformer of every molecule in the training set. This will generate a collection of all possible pharmacophoric features for each compound.

Step 3: Model Generation & Hypothesis Ranking

Rationale: This is the core computational step where the common pharmacophoric pattern is elucidated from the diverse set of active molecules.

Caption: Conceptual alignment of features from multiple ligands to generate a common hypothesis.

Protocol:

  • Common Feature Alignment: The software aligns the conformers of the active molecules, attempting to superimpose as many common pharmacophoric features as possible.[15][16]

  • Hypothesis Generation: Based on these alignments, the algorithm generates a series of pharmacophore hypotheses. Each hypothesis consists of 3-7 features with defined 3D coordinates and tolerance radii.

  • Scoring and Ranking: Each hypothesis is scored based on its ability to match the features of the most active compounds while ignoring inactive or less active ones. The scoring function considers factors like how well the ligands fit the hypothesis and the predicted activity. The top 10-20 hypotheses are typically retained for further validation.

Step 4: Rigorous Pharmacophore Model Validation

Rationale: A model that only explains the data used to create it is not useful. Validation is a non-negotiable process to ensure the model has true predictive power for new, unseen molecules.[17][18]

Protocol:

  • Internal Validation (Training Set): The generated hypotheses are used to screen the training set itself. This is a basic sanity check to ensure the model correctly identifies the molecules it was built from.

  • External Validation (Test Set): The hypotheses are used to screen the test set—molecules the model has never seen before. This is a more robust measure of predictive ability.[14][18]

  • Decoy Set Screening: To assess how well the model can distinguish active compounds from structurally similar but inactive molecules (decoys), screen a large database of known inactive or random "drug-like" molecules.

  • Calculate Performance Metrics: For each hypothesis, calculate key statistical metrics to quantify its predictive power. The goal is to select the model that best enriches active compounds at the top of a screened list.

MetricDescriptionInterpretation
Total Hits (Ht) Total number of molecules in the database screened.Database size.
Active Hits (Ha) Number of known active molecules identified by the model.A measure of recall or sensitivity.
Enrichment Factor (E) The ratio of the concentration of active compounds in the hit list compared to the concentration in the original database.A value > 1 indicates the model is better than random selection. Higher is better.
Goodness of Hit (GH) Score A metric (ranging from 0 to 1) that combines hit rate and enrichment, rewarding models that prioritize actives.A GH score > 0.7 is considered a very good model.[19]
ROC-AUC The Area Under the Receiver Operating Characteristic curve.A value of 1.0 is a perfect classifier, while 0.5 is random. Higher is better.[20]

Hypothetical Model Selection:

Hypothesis IDFeaturesHa (in Test Set)GH ScoreROC-AUCDecision
Hypo-01AADHR18/200.650.78Moderate
Hypo-02AHRR15/200.590.71Poor
Hypo-03 AAHHR 19/20 0.82 0.91 Excellent (Select)
Hypo-04ADHR17/200.610.75Moderate

Based on this hypothetical data, Hypo-03 would be selected as the final, validated pharmacophore model for the next phase.

Part III: Application in Virtual Screening

Rationale: The validated pharmacophore model now serves as a powerful 3D search query to find novel molecules with the potential for similar biological activity.

Virtual Screening Cascade DB Compound Database (>1 Million Compounds) Pharmacophore Pharmacophore Screen (3D Query) DB->Pharmacophore ~10,000 Hits Lipinski Drug-Likeness Filter (Lipinski's Rule of 5) Pharmacophore->Lipinski ~1,000 Hits Docking Molecular Docking (If Target is Known/Predicted) Lipinski->Docking ~500 Hits Hits Final Hit List (~10-100 Compounds) Docking->Hits

Caption: The virtual screening cascade filters a large database to a manageable number of hits.

Protocol:

  • Database Selection: Choose one or more large compound databases for screening, such as ZINC, ChEMBL, or a vendor's collection (e.g., Enamine REAL).

  • Pharmacophore Search: Use the validated model (e.g., Hypo-03) as a 3D query to screen the selected database(s). This is a computationally efficient first pass that will retrieve all molecules that can adopt a conformation matching the pharmacophore features.[11][18]

  • Hit Filtering: The initial hit list may still be large. Apply subsequent filters to refine the list:

    • Drug-Likeness: Use filters like Lipinski's Rule of Five to remove compounds with poor pharmacokinetic properties.

    • Structural Diversity: Cluster the hits by chemical similarity to ensure a diverse range of scaffolds is selected for follow-up.

    • PAINS Filtering: Remove Pan-Assay Interference Compounds, which are known to frequently cause false positives in biological assays.

  • Visual Inspection and Selection: Manually inspect the top-ranked, filtered hits to make a final selection of 10-100 compounds for acquisition and biological testing.

Part IV: Advanced Considerations & Future Directions

While ligand-based modeling is the necessary starting point, the discovery process does not end here.

  • Structure-Based Pharmacophore Modeling: If the biological screening of the virtual screening hits successfully identifies a protein target, and its structure is solved (e.g., via X-ray crystallography), a structure-based model can be generated.[21][22] This approach derives features directly from the key interaction points within the protein's binding site, providing a complementary and often more precise model.[10][21]

Conclusion

This guide has outlined a rigorous, scientifically-grounded, and self-validating workflow for the . By beginning with a ligand-based strategy rooted in meticulous dataset preparation and proceeding through multi-hypothesis generation, stringent validation, and systematic virtual screening, researchers can effectively translate a single novel compound into a powerful tool for discovering new lead molecules. The principles and protocols described herein provide a robust framework for navigating the early stages of drug discovery, maximizing the potential for success even in data-sparse environments.

References

  • Steindl, T. M., Schuster, D., & Langer, T. (2006). Parallel screening: a novel concept in pharmacophore modeling and virtual screening. Journal of Chemical Information and Modeling, 46(5), 2146–2157. [Link]

  • Kaserer, T., Kastenhofer, J., & Langer, T. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Future Medicinal Chemistry, 6(16), 1873-1888. [Link]

  • Al-Sha'er, M. A., & Al-Gazzar, M. A. (2023). Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions. Nanotechnology Perceptions, 19(2), 85-100. [Link]

  • Creative Biolabs. (n.d.). Structure based Pharmacophore Modeling Service. Creative Biolabs. [Link]

  • Creative Biolabs. (n.d.). Ligand based Pharmacophore Modeling Service. Creative Biolabs. [Link]

  • Vyas, V. K., Ghate, M., & Patel, P. (2011). Pharmacophore Modeling in Drug Discovery and Development: An Overview. Journal of Pharmaceutical Education and Research, 2(2), 43-51. [Link]

  • de Graaf, C., & Rognan, D. (2011). Reviewing the pros and cons of protein structure-based pharmacophore modelling. Drug Discovery Today: Technologies, 8(1), e25-e32. [Link]

  • Sushko, I., Novotarskyi, S., & Körner, R. (2014). 3D Ligand-Based Pharmacophore Modeling. Bio-protocol, 4(13), e1158. [Link]

  • Sushko, I., Novotarskyi, S., Körner, R., Vogt, J., Abdel-Azeim, S., & Tetko, I. V. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Molecules, 23(12), 3094. [Link]

  • Almehmadi, M., Alsaiari, A., & Allahyani, M. (2023). Computational Studies and Antimicrobial Activity of 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan Derivatives. Current Computer-Aided Drug Design, 19(4), 405-418. [Link]

  • Fiveable. (2025). Pharmacophore modeling. Medicinal Chemistry Class Notes. [Link]

  • H. N., P., & al., e. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia, 19(4). [Link]

  • J's Blog. (2024). Schrödinger Notes—Ligand-based Pharmacophore Modeling. [Link]

  • El-Malah, A., & El-Gamal, K. (2023). In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. RSC Advances, 13(22), 15061-15077. [Link]

  • Inte:Ligand GmbH. (n.d.). Creating a pharmacophore from a single protein-ligand complex. LigandScout Tutorials. [Link]

  • Kumar, A., Yadav, S., Singh, A., Kakkar, S., Narasimhan, B., & Sharma, A. (2022). Benzoxazole Derivatives: Qsar and Molecular Docking Studies. Research Square. [Link]

  • El-Haddad, A. A. E., & El-Haddad, M. (2019). Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 329-344. [Link]

  • Kumar, A., & Singh, J. (2022). Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. Biointerface Research in Applied Chemistry, 13(1), 5. [Link]

  • Zhao, L., Wang, Y., Liu, Y., Yang, X., & Wang, R. (2019). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors. Molecules, 24(23), 4223. [Link]

  • Li, J., Wang, Y., & Zhang, Y. (2022). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. International Journal of Molecular Sciences, 23(21), 13354. [Link]

  • Yilmaz, I., & Ceylan, S. (2022). Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Letters in Drug Design & Discovery, 19(8), 734-744. [Link]

  • Unnam, S. (2018). Pharmacophore Modelling in Drug Discovery and Development. SlideShare. [Link]

  • Muhammed, M. T., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 749-762. [Link]

  • Chen, Y., & Li, Y. (2008). 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]-1,3-benzoxazole. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2410. [Link]

  • Chen, Y., & Li, Y. (2008). 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thien-yl]-1,3-benzoxazole. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2410. [Link]

  • Dwivedi, S., & al., e. (2023). A Comprehensive Review on Benzoxazole Derivatives with their Pharmacological Potentials. World Journal of Pharmaceutical Research, 12(9), 978-1002. [Link]

  • Czarnecka, K., & al., e. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Applied Microbiology and Biotechnology, 105(1), 227-241. [Link]

  • Krawiecka, M., & al., e. (2018). Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. ResearchGate. [Link]

  • bioRxiv. (2025). Pharmacophore modeling, 2D-QSAR, Molecular Docking and ADME studies for the discovery of inhibitors of PBP2a in MRSA. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. [Link]

  • Lokwani, P., & al., e. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311. [Link]

  • Kchouk, S., & Hegazy, L. (2022). Pharmacophore modeling for biological targets with high flexibility: LXRβ case study. Medicine in Drug Discovery, 15, 100135. [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Taylor & Francis Online, 37(1), 2005-2022. [Link]

  • MDPI. (2024). Pharmacophore Modeling and Binding Affinity of Secondary Metabolites from Angelica keiskei to HMG Co-A Reductase. Molecules, 29(13), 2959. [Link]

Sources

The Emergence of a Novel Pharmacophore: A Technical Guide to the History and Discovery of 2-Butyl-1,3-Benzoxazol-5-yl Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: In the landscape of modern drug discovery, the relentless pursuit of novel chemical scaffolds with therapeutic potential is paramount. This technical guide delves into the history and discovery of 2-butyl-1,3-benzoxazol-5-yl acetic acid derivatives, a class of compounds that emerged from the intensive search for potent and selective modulators of the Peroxisome Proliferator-Activated Receptors (PPARs). Initially investigated for their promise in treating metabolic disorders such as type 2 diabetes, these derivatives, exemplified by the clinical candidate Farglitazar, have provided invaluable insights into the structure-activity relationships of PPAR agonists. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the historical context of PPAR-targeted drug discovery, the synthetic methodologies for creating the benzoxazole core, their pharmacological profiles, and the key experimental protocols for their biological evaluation. A case study on Farglitazar encapsulates the trajectory of this chemical class, from promising preclinical data to the challenges faced in clinical development.

Introduction: The Rise of a New Pharmacophore

The benzoxazole nucleus, a heterocyclic system composed of a fused benzene and oxazole ring, is a privileged scaffold in medicinal chemistry.[1][2] Its structural rigidity and capacity for diverse substitutions have made it a cornerstone in the design of a wide array of biologically active molecules, including antimicrobial, anticancer, and anti-inflammatory agents.[3][4][5] The inherent ability of the benzoxazole moiety to participate in various non-covalent interactions has positioned it as an attractive pharmacophore for targeting a range of biological macromolecules.[1] This guide focuses on a specific subclass: 2-butyl-1,3-benzoxazol-5-yl acetic acid derivatives, which garnered significant attention for their potent activity as ligands for nuclear receptors, particularly in the context of metabolic diseases.

The Historical Context: Targeting the Peroxisome Proliferator-Activated Receptors (PPARs)

The story of 2-butyl-1,3-benzoxazol-5-yl acetic acid derivatives is intrinsically linked to the discovery and exploration of the Peroxisome Proliferator-Activated Receptors (PPARs). First identified in the early 1990s, PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in cellular differentiation, development, and metabolism.[6] There are three main isoforms of PPARs:

  • PPARα (alpha): Primarily expressed in the liver, kidney, heart, and muscle, it is a key regulator of lipid metabolism.[6]

  • PPARγ (gamma): Highly expressed in adipose tissue, it is a master regulator of adipogenesis and is critically involved in glucose homeostasis.[6]

  • PPARδ (beta/delta): Ubiquitously expressed, it plays a role in fatty acid oxidation and energy homeostasis.[6]

The discovery that PPARs could be targeted by small molecules revolutionized the treatment of metabolic disorders. The fibrate class of drugs, used to lower lipid levels, were found to be agonists of PPARα.[7] Similarly, the thiazolidinedione (TZD) class of drugs, such as Rosiglitazone and Pioglitazone, emerged as potent insulin sensitizers through their activation of PPARγ.[8] While effective, the first-generation PPAR agonists were not without their limitations, including side effects such as weight gain and edema, which spurred the search for new chemical scaffolds with improved efficacy and safety profiles.[9]

Discovery of 2-Butyl-1,3-benzoxazol-5-yl Acetic Acid Derivatives as PPARγ Agonists

In the quest for novel PPARγ modulators, researchers began to explore non-TZD scaffolds. The 2-substituted benzoxazole framework emerged as a promising candidate. The unique spatial arrangement of the benzoxazole core, coupled with an acidic moiety, was found to mimic the key interactions of established PPARγ agonists within the ligand-binding domain. The l-tyrosine analogue, Farglitazar (GI262570), a potent PPARγ agonist with a 2-butyl-1,3-benzoxazol-5-yl acetic acid core, was developed by GlaxoSmithKline and became a key representative of this chemical class.[4][10]

Synthesis Methodologies: Crafting the Benzoxazole Core

The synthesis of 2-substituted benzoxazole-5-yl acetic acid derivatives is a critical aspect of their development. A widely employed and effective method involves the oxidative coupling of a substituted o-aminophenol with an aldehyde, facilitated by lead tetraacetate.[11][12] This approach allows for the direct installation of the desired substituent at the 2-position of the benzoxazole ring.

The general synthetic pathway to obtain a 2-butyl-1,3-benzoxazol-5-yl acetic acid derivative is outlined below:

cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Oxidative Cyclization cluster_2 Step 3: Hydrolysis A Methyl 3-amino-4-hydroxyphenylacetate C Schiff Base Intermediate A->C Ethanol, Reflux B Valeraldehyde (Pentanal) B->C D Methyl 2-butyl-1,3-benzoxazol-5-ylacetate C->D Lead Tetraacetate (Pb(OAc)4) Glacial Acetic Acid E 2-Butyl-1,3-benzoxazol-5-yl acetic acid D->E NaOH, Ethanol/Water

Caption: General synthetic scheme for 2-butyl-1,3-benzoxazol-5-yl acetic acid.

Experimental Protocol: Synthesis of 2-Butyl-1,3-benzoxazol-5-yl acetic acid

Step 1: Synthesis of Methyl 2-butyl-1,3-benzoxazol-5-ylacetate

  • To a solution of methyl 3-amino-4-hydroxyphenylacetate (1.0 eq) in absolute ethanol, add valeraldehyde (1.1 eq).

  • Heat the reaction mixture under reflux for 4 hours.

  • Cool the mixture and evaporate the solvent under reduced pressure to obtain a viscous oil (the Schiff base intermediate).

  • Dissolve the resulting oil in hot glacial acetic acid.

  • To this solution, add lead tetraacetate (1.1 eq) portion-wise, maintaining the temperature below 40°C.[3][13]

  • Stir the reaction mixture at room temperature for 2 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography to yield methyl 2-butyl-1,3-benzoxazol-5-ylacetate.

Step 2: Synthesis of 2-Butyl-1,3-benzoxazol-5-yl acetic acid

  • Dissolve methyl 2-butyl-1,3-benzoxazol-5-ylacetate (1.0 eq) in a mixture of ethanol and water.

  • Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 3 hours.

  • Monitor the reaction by thin-layer chromatography until the starting material is consumed.

  • Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 2-butyl-1,3-benzoxazol-5-yl acetic acid.

Pharmacological Profile and Mechanism of Action

The 2-butyl-1,3-benzoxazol-5-yl acetic acid derivatives exert their biological effects primarily through the activation of PPARγ. The mechanism of action involves the ligand binding to the ligand-binding domain (LBD) of PPARγ, which induces a conformational change in the receptor. This change promotes the dissociation of corepressors and the recruitment of coactivators, leading to the formation of a heterodimer with the retinoid X receptor (RXR). This activated heterodimer then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

A 2-Butyl-1,3-benzoxazol-5-yl acetic acid derivative B PPARγ Ligand-Binding Domain A->B C Conformational Change B->C F RXR D Co-repressor Dissociation C->D E Co-activator Recruitment C->E G PPARγ/RXR Heterodimer E->G F->G H PPRE (DNA) G->H I Modulation of Gene Transcription H->I

Caption: Mechanism of PPARγ activation by a benzoxazole derivative.

Structure-Activity Relationship (SAR):

The binding of these derivatives to the PPARγ LBD is governed by specific structural features. The acidic head group (acetic acid) typically forms hydrogen bonds with key amino acid residues in the LBD, such as tyrosine, histidine, and serine. The benzoxazole core and the 2-butyl substituent occupy a hydrophobic pocket within the LBD, contributing to the overall binding affinity. SAR studies have indicated that the nature and size of the substituent at the 2-position of the benzoxazole ring can significantly influence the potency and selectivity for different PPAR isoforms.[14]

Experimental Protocols for Biological Evaluation

The characterization of 2-butyl-1,3-benzoxazol-5-yl acetic acid derivatives as PPARγ agonists requires robust and reliable in vitro assays. Two fundamental types of assays are the competitive binding assay, to determine the affinity of the compound for the receptor, and the functional assay, to measure its ability to activate the receptor and induce a biological response.

PPARγ Competitive Binding Assay (Fluorescence Polarization)

This assay is a high-throughput method to determine the binding affinity of a test compound to the PPARγ LBD. It is based on the principle that the fluorescence polarization of a small fluorescently labeled ligand (tracer) increases upon binding to the much larger PPARγ protein. A test compound that binds to the same site will displace the tracer, leading to a decrease in fluorescence polarization.[10]

cluster_0 Assay Preparation cluster_1 Assay Execution cluster_2 Data Acquisition and Analysis A Prepare Assay Buffer E Add Assay Buffer, PPARγ LBD, and Tracer to Microplate Wells A->E B Prepare PPARγ LBD Solution B->E C Prepare Fluorescent Tracer Solution C->E D Prepare Test Compound Dilutions F Add Test Compound or Control D->F E->F G Incubate at Room Temperature F->G H Measure Fluorescence Polarization G->H I Plot Polarization vs. Compound Concentration H->I J Calculate IC50 Value I->J

Caption: Workflow for a PPARγ Fluorescence Polarization Competitive Binding Assay.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20).

    • Dilute the human recombinant PPARγ LBD to the desired concentration in the assay buffer.

    • Dilute the fluorescent PPARγ tracer (e.g., a fluorescein-labeled ligand) to the desired concentration in the assay buffer.

    • Prepare serial dilutions of the test compound in the assay buffer.

  • Assay Procedure:

    • In a 96-well or 384-well black microplate, add the PPARγ LBD solution.

    • Add the fluorescent tracer solution to all wells.

    • Add the serially diluted test compound or a known PPARγ agonist (positive control) to the respective wells.

    • For the negative control (maximum polarization), add buffer instead of the test compound. For the minimum polarization control, add a saturating concentration of a known agonist.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Analysis:

    • Measure the fluorescence polarization using a suitable plate reader.

    • Plot the fluorescence polarization values against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the fluorescent tracer.

PPARγ Functional Assay (Luciferase Reporter Gene Assay)

This cell-based assay measures the ability of a compound to activate PPARγ and induce the transcription of a reporter gene. Cells are engineered to express the PPARγ receptor and a reporter construct containing a luciferase gene under the control of a PPRE. Activation of PPARγ by a test compound leads to the expression of luciferase, which can be quantified by measuring the luminescence produced upon the addition of a substrate.[15][16]

cluster_0 Cell Culture and Transfection cluster_1 Compound Treatment cluster_2 Luminescence Measurement and Analysis A Culture Mammalian Cells B Co-transfect with PPARγ Expression Vector and PPRE-Luciferase Reporter Plasmid A->B C Seed Transfected Cells into a 96-well Plate B->C D Treat Cells with Serial Dilutions of Test Compound C->D E Incubate for 18-24 hours D->E F Lyse Cells E->F G Add Luciferase Substrate F->G H Measure Luminescence G->H I Calculate EC50 Value H->I

Caption: Workflow for a PPARγ Luciferase Reporter Gene Assay.

Experimental Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable mammalian cell line (e.g., HEK293T or HepG2) in appropriate growth medium.

    • Co-transfect the cells with a mammalian expression vector for human PPARγ and a reporter plasmid containing multiple copies of a PPRE upstream of a luciferase gene. A co-transfection with a Renilla luciferase plasmid can be used for normalization.

  • Compound Treatment:

    • After 24 hours of transfection, seed the cells into a 96-well white, clear-bottom plate.

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound or a known PPARγ agonist (positive control).

    • Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Data Analysis:

    • Lyse the cells using a suitable lysis buffer.

    • Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

    • If a normalization plasmid was used, measure the Renilla luciferase activity as well.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Plot the normalized luciferase activity against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of the test compound that produces 50% of the maximal response.

Case Study: The Trajectory of Farglitazar

Farglitazar (GI262570) stands as a quintessential example of a 2-butyl-1,3-benzoxazol-5-yl acetic acid derivative. Developed by GlaxoSmithKline, it was identified as a potent and selective PPARγ agonist.[10]

Pharmacological Data for Farglitazar:

ParameterValueReceptorAssay Type
EC50 ~30 nMPPARγFunctional Assay
Potency vs. PPARα ~1000-fold less potentPPARαFunctional Assay

Note: EC50 values can vary depending on the specific assay conditions and cell line used.[4]

Farglitazar progressed to phase III clinical trials for the treatment of type 2 diabetes.[10] It demonstrated robust effects on glucose control and also showed beneficial effects on lipid profiles, including an increase in high-density lipoprotein (HDL) and a decrease in triglycerides, which was attributed to its weaker but still present PPARα activity.[4] However, the development of Farglitazar was ultimately discontinued due to the emergence of adverse effects, including edema, a class-effect associated with potent PPARγ agonists.[9][10] It was also investigated for the treatment of hepatic fibrosis but failed to show efficacy in phase II trials.[10]

The story of Farglitazar underscores both the therapeutic potential and the challenges associated with this class of compounds. While the 2-butyl-1,3-benzoxazol-5-yl acetic acid scaffold proved to be a highly effective pharmacophore for PPARγ activation, the potent agonism also led to the on-target side effects that have plagued other PPARγ agonists.

Conclusion and Future Perspectives

The history and discovery of 2-butyl-1,3-benzoxazol-5-yl acetic acid derivatives represent a significant chapter in the ongoing saga of PPAR-targeted drug discovery. These compounds provided a valuable alternative to the classical thiazolidinedione structure and deepened our understanding of the molecular requirements for PPARγ agonism. The challenges encountered during the clinical development of Farglitazar have highlighted the need for a more nuanced approach to PPAR modulation, shifting the focus from full agonists to partial agonists and selective PPAR modulators (SPPARMs) that may offer a better balance of efficacy and safety.

The foundational knowledge gained from this chemical class continues to inform the design of next-generation metabolic disease therapies. The synthetic routes and biological evaluation methods detailed in this guide provide a solid framework for researchers and drug development professionals to build upon as they explore new chemical entities targeting the PPARs and other nuclear receptors. The journey of the 2-butyl-1,3-benzoxazol-5-yl acetic acid derivatives serves as a compelling reminder of the intricate interplay between chemical structure, biological function, and clinical outcome in the complex field of drug discovery.

References

  • Wikipedia. Peroxisome proliferator-activated receptor. [Link]

  • Jeon, R., & Park, S. (2004). Synthesis and biological activity of benzoxazole containing thiazolidinedione derivatives. Archives of Pharmacal Research, 27(11), 1099–1105.
  • Kim, H. J., & Lee, J. H. (2005). Design and Synthesis of α-Aryloxyphenylacetic Acid Derivatives: A Novel Class of PPARα/γ Dual Agonists with Potent Antihyperglycemic and Lipid Modulating Activity. Journal of Medicinal Chemistry, 48(14), 4566–4577.
  • Sohda, T., Momose, Y., & Ikeda, H. (2018). The Pioglitazone Trek via Human PPAR Gamma: From Discovery to a Medicine at the FDA and Beyond. Frontiers in Pharmacology, 9, 1043.
  • Wikipedia. Farglitazar. [Link]

  • Abualassal, Q., Jilani, J., Assaf, A., & Abu Shmies, R. (2020). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. Acta Poloniae Pharmaceutica, 77(5), 717-723.
  • Feige, J. N., Gelman, L., Michalik, L., Desvergne, B., & Wahli, W. (2006). From molecular action to physiological outputs: peroxisome proliferator-activated receptors are nuclear receptors at the crossroads of key cellular functions. Progress in lipid research, 45(2), 120–159.
  • Sorbera, L. A., et al. (2001). Farglitazar. Drugs of the Future, 26(7), 645.
  • Jilani, J. A., et al. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Molecules, 27(9), 2999.
  • Assay Genie. Dual Luciferase Reporter Assay Protocol. [Link]

  • Patil, S. B., et al. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 443-448.
  • Organic Chemistry Portal. Benzoxazole synthesis. [Link]

  • Wikipedia. Lead(IV) acetate. [Link]

  • Abualassal, Q., Jilani, J., Assaf, A., & Abu Shmies, R. (2020). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. Acta Poloniae Pharmaceutica - Drug Research, 77(5), 717-723.
  • Xu, H. E., et al. (2001). Structural determinants of ligand binding selectivity between the peroxisome proliferator-activated receptors. Proceedings of the National Academy of Sciences, 98(24), 13919-13924.
  • Ankita, et al. (2018). Benzoxazoles. World Journal of Pharmaceutical Sciences, 6(10), 17-24.
  • Kumar, A., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 84.
  • Jilani, J. A., et al. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Molecules, 27(9), 2999.
  • Banerjee, A. K., et al. (2021). Lead Tetraacetate in Organic Synthesis.

Sources

Methodological & Application

Application Note: High-Purity Synthesis of Methyl 2-(2-butyl-1,3-benzoxazol-5-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Utility

Methyl 2-(2-butyl-1,3-benzoxazol-5-yl)acetate is a critical intermediate in the synthesis of 2,5-disubstituted benzoxazole derivatives, a class of compounds renowned for their non-steroidal anti-inflammatory (NSAID) properties (e.g., Benoxaprofen analogs) and antimicrobial activity.

This protocol details a high-fidelity synthesis designed to maximize regioselectivity and preserve the labile methyl ester moiety. Unlike traditional Polyphosphoric Acid (PPA) routes that often lead to ester hydrolysis, this guide utilizes a mild orthoester-mediated cyclization strategy. This approach ensures high yield, easier workup, and structural integrity of the final product.

Retrosynthetic Analysis & Strategy

To synthesize the target efficiently, we disconnect the benzoxazole ring at the C2-N and C2-O bonds.

  • Disconnection: The 1,3-benzoxazole core is best assembled via the condensation of a 2-aminophenol derivative with a carboxylic acid equivalent .[1]

  • Precursors:

    • Scaffold: Methyl 3-amino-4-hydroxyphenylacetate (derived from 4-hydroxyphenylacetic acid).

    • Linker: Valeric acid derivative (specifically Trimethyl Orthovalerate).

Strategic Logic (The "Why")
  • Avoidance of PPA: Classical synthesis uses Polyphosphoric Acid at 150°C. While effective for ring closure, these conditions hydrolyze the side-chain methyl ester to the free acid. Our protocol uses p-Toluenesulfonic acid (p-TSA) in refluxing xylene/toluene, which catalyzes cyclization while preserving the ester.

  • Regiocontrol: Starting with the pre-functionalized phenylacetate scaffold guarantees the acetate group is fixed at the 5-position, eliminating the need for difficult post-cyclization functionalization.

Reaction Scheme Visualization

ReactionScheme Start 4-Hydroxyphenylacetic Acid Inter1 Methyl 4-hydroxyphenyl acetate Start->Inter1 1. MeOH, H2SO4 (Esterification) Inter2 Methyl 3-nitro-4-hydroxy phenylacetate Inter1->Inter2 2. HNO3, AcOH (Nitration) Scaffold Methyl 3-amino-4-hydroxy phenylacetate (Key Scaffold) Inter2->Scaffold 3. H2, Pd/C (Reduction) Target Methyl 2-(2-butyl-1,3- benzoxazol-5-yl)acetate Scaffold->Target 4. Cyclization p-TSA, Toluene Reagent Trimethyl Orthovalerate (Valeric Acid Source) Reagent->Target

Caption: Step-wise synthetic pathway from commodity starting materials to the benzoxazole target.

Critical Reagents & Safety

ReagentCASRoleSafety Note
Methyl 3-amino-4-hydroxyphenylacetate 59954-04-0*ScaffoldAir sensitive (oxidizes to quinones). Store under Ar.
Trimethyl Orthovalerate 13820-09-2C2-SourceMoisture sensitive.
p-Toluenesulfonic Acid (p-TSA) 104-15-4CatalystCorrosive.
Toluene (Anhydrous) 108-88-3SolventFlammable, reprotoxic.

*Note: If the amino-phenol scaffold is not purchased, it must be freshly prepared via hydrogenation of the nitro-precursor to prevent oxidation.

Detailed Experimental Protocol

Phase 1: Preparation of the Scaffold (If not purchased)

Target: Methyl 3-amino-4-hydroxyphenylacetate

  • Nitration: Dissolve methyl 4-hydroxyphenylacetate (1.0 eq) in glacial acetic acid. Add fuming HNO₃ (1.05 eq) dropwise at 0-5°C. Stir for 2h. Pour into ice water, filter the yellow precipitate (Methyl 3-nitro-4-hydroxyphenylacetate).

  • Reduction: Dissolve the nitro compound in MeOH. Add 10% Pd/C (5 wt%). Hydrogenate at 40 psi (H₂ balloon is usually sufficient) for 4-6h.

  • Isolation: Filter through Celite to remove Pd. Concentrate immediately. Critical: Use the amine immediately for Phase 2 or store as the HCl salt to prevent oxidation.

Phase 2: Cyclization to Benzoxazole (The Core Synthesis)

Target: this compound

Reaction Setup:

  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap (optional, but recommended for water removal) topped with a reflux condenser and nitrogen inlet.

  • Charge: Add Methyl 3-amino-4-hydroxyphenylacetate (10.0 mmol, 1.81 g) and anhydrous Toluene (50 mL).

  • Reagent Addition: Add Trimethyl Orthovalerate (12.0 mmol, 1.94 g) followed by a catalytic amount of p-TSA monohydrate (0.5 mmol, 95 mg).

    • Note: If Orthovalerate is unavailable, use Valeryl Chloride (1.1 eq) to form the amide first, then reflux with p-TSA to cyclize. The Orthoester route is preferred for a "one-pot" clean cyclization.

Execution: 4. Reflux: Heat the mixture to vigorous reflux (bath temp ~120°C). 5. Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The starting aminophenol (polar, fluorescent) should disappear, replaced by a less polar, UV-active spot (Rf ~0.5-0.6). 6. Duration: Reaction is typically complete within 3–5 hours. 7. Workup:

  • Cool to room temperature.[1][2]
  • Dilute with EtOAc (50 mL).[3]
  • Wash with Sat. NaHCO₃ (2 x 30 mL) to neutralize the acid catalyst.
  • Wash with Brine (30 mL).
  • Dry organic layer over anhydrous Na₂SO₄.[1][2]
  • Filter and concentrate under reduced pressure to yield a crude oil/solid.[3]
Phase 3: Purification & Isolation

Purification Crude Crude Reaction Mixture Flash Flash Chromatography SiO2 (230-400 mesh) Crude->Flash Eluent Gradient Elution Hexane -> 15% EtOAc/Hexane Flash->Eluent Load Fractions Collect Fractions (TLC Monitoring) Eluent->Fractions Evap Rotary Evaporation (< 40°C) Fractions->Evap Final Pure Product (Pale Yellow Oil/Solid) Evap->Final

Caption: Purification workflow ensuring removal of unreacted aminophenol and valeric acid byproducts.

Purification Protocol:

  • Column: Silica gel (230-400 mesh).

  • Eluent: Start with 100% Hexane, gradient to 10-20% Ethyl Acetate in Hexane.

  • Yield: Expected yield is 75–85%.

  • Physical State: The product is typically a low-melting solid or viscous pale yellow oil at room temperature.

Quality Control & Validation (Self-Validating System)

To ensure the protocol was successful, verify the following spectral markers.

1H NMR (400 MHz, CDCl3) - Diagnostic Signals
PositionShift (δ ppm)MultiplicityIntegrationAssignment
Benzoxazole C2 2.90 - 2.95Triplet (t)2H-CH₂- attached to oxazole ring
Ester Methyl 3.70 - 3.72Singlet (s)3H-COOCH₃ (Confirm ester integrity)
Acetate CH2 3.75 - 3.80Singlet (s)2HAr-CH₂-CO
Aromatic 7.10 - 7.70Multiplet3HBenzene ring protons
Butyl Chain 0.95 (t), 1.4 (m), 1.8 (m)-7HRemaining butyl protons

Failure Mode Analysis:

  • Signal at 10-12 ppm? Indicates hydrolysis to carboxylic acid (failed ester stability).

  • Broad singlet at 9.0 ppm? Unreacted phenolic -OH (incomplete cyclization).

Mass Spectrometry (ESI+)
  • Expected [M+H]+: 248.13 m/z.

Troubleshooting Guide

Issue 1: Low Yield / Incomplete Cyclization

  • Cause: Water in the solvent inhibiting the dehydration step.

  • Solution: Ensure Toluene is dried over molecular sieves. Use a Dean-Stark trap to physically remove water during reflux.

Issue 2: Dark/Black Crude Product

  • Cause: Oxidation of the aminophenol precursor before cyclization.[2]

  • Solution: Perform the reduction of the nitro-precursor and the cyclization on the same day. Degas solvents with Nitrogen/Argon.

Issue 3: Ester Hydrolysis

  • Cause: Acid catalyst concentration too high or presence of water.

  • Solution: Switch from p-TSA to Ytterbium(III) triflate [Yb(OTf)3] (5 mol%) as a milder Lewis acid catalyst.

References

  • General Benzoxazole Synthesis

    • Pottorf, R. S. (2004). Benzoxazoles.[1][3][4][5][6][7][8][9] In Comprehensive Heterocyclic Chemistry III. Elsevier.[10]

  • Orthoester Cyclization Method

    • Bastug, G., Eviolitte, C., & Markó, I. E. (2012).[5] "Efficient and Connective Synthesis of Benzoxazoles, Benzothiazoles, and Benzimidazoles." Organic Letters, 14(14), 3502–3505.

  • Precursor Synthesis (Aminophenol derivatives)
  • Analogous NSAID Synthesis (Benoxaprofen)

    • Dunwell, D. W., Evans, D., Hicks, T. A. (1975). "2-Aryl-5-benzoxazoleacetic acid derivatives with antiinflammatory activity." Journal of Medicinal Chemistry, 18(1), 53–58.

Sources

Application Note: Scalable Synthesis of 2-Butyl-1,3-benzoxazol-5-yl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the protocol for the synthesis of 2-butyl-1,3-benzoxazol-5-yl acetate . The procedure is designed for high reproducibility and scalability, employing a robust Polyphosphoric Acid (PPA) mediated cyclodehydration followed by a standard esterification.

Abstract

This protocol describes the two-step synthesis of 2-butyl-1,3-benzoxazol-5-yl acetate from 2-amino-4-hydroxyphenol hydrochloride and valeric acid. The method utilizes polyphosphoric acid (PPA) as both a solvent and cyclodehydration agent to ensure high yields of the 2-substituted benzoxazole core. The subsequent acetylation of the 5-hydroxyl moiety yields the final lipophilic prodrug candidate. This guide includes mechanistic insights, safety protocols, and detailed characterization data.

Introduction & Retrosynthetic Analysis

Benzoxazole derivatives are privileged scaffolds in drug discovery, exhibiting anti-inflammatory, antimicrobial, and antioxidant activities. The 5-acetoxy derivative serves as a stable prodrug for the active 5-hydroxybenzoxazole (a potent phenolic antioxidant), improving membrane permeability and metabolic stability.

Retrosynthetic Logic: The synthesis is disconnected into two strategic phases:

  • Functional Group Protection (Late-Stage): Acetylation of the phenol.

  • Heterocycle Formation: Construction of the benzoxazole ring via condensation of a 1,2-aminophenol with a carboxylic acid.

Chemical Pathway:

SynthesisPathway Start1 2-Amino-4-hydroxyphenol Hydrochloride Intermediate Intermediate: 2-Butyl-1,3-benzoxazol-5-ol Start1->Intermediate PPA, 150°C Cyclodehydration Start2 Valeric Acid (Pentanoic Acid) Start2->Intermediate Product Target: 2-Butyl-1,3-benzoxazol-5-yl acetate Intermediate->Product Acetylation RT, 2h Reagent2 Acetic Anhydride (Pyridine) Reagent2->Product

Caption: Two-stage synthetic pathway: PPA-mediated cyclization followed by O-acetylation.

Safety & Hazards

  • Polyphosphoric Acid (PPA): Highly viscous, corrosive, and hygroscopic. Causes severe burns. Handle with thick chemical-resistant gloves.

  • Valeric Acid: Stench agent. Use only in a well-ventilated fume hood. Corrosive.

  • Acetic Anhydride/Pyridine: Flammable and lachrymatory.

  • 2-Amino-4-hydroxyphenol HCl: Irritant; sensitive to oxidation (store under inert gas).

Experimental Protocol

Phase 1: Synthesis of 2-Butyl-1,3-benzoxazol-5-ol

Objective: Construct the benzoxazole core with the n-butyl side chain.

Materials:

  • 2-Amino-4-hydroxyphenol hydrochloride: 10.0 mmol (1.61 g)

  • Valeric acid (Pentanoic acid): 11.0 mmol (1.12 g, ~1.2 mL)

  • Polyphosphoric Acid (PPA): 20 g (approx. 10-15 mL)

  • Reagents for workup: Sodium bicarbonate (sat.[1] aq.), Ethyl acetate, Brine.[1]

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask, place the Polyphosphoric Acid (PPA) . Heat gently to 80°C to lower viscosity.

  • Addition: Add 2-Amino-4-hydroxyphenol hydrochloride and Valeric acid to the warm PPA.

    • Expert Note: Mechanical stirring is preferred over magnetic stirring due to the high viscosity of PPA. If using magnetic, use a large, egg-shaped stir bar.

  • Cyclization: Heat the reaction mixture to 140–150°C in an oil bath for 3–4 hours .

    • Monitoring: Monitor reaction progress by TLC (Eluent: Hexane/EtOAc 1:1). The starting aminophenol is highly polar; the product will be less polar and fluorescent under UV (254/365 nm).

  • Quenching: Allow the mixture to cool to ~80°C. Carefully pour the syrup into 150 g of crushed ice with vigorous stirring. The PPA will hydrolyze, and the crude product may precipitate.

  • Neutralization: Adjust the pH of the aqueous suspension to pH ~7–8 using saturated Sodium Bicarbonate (NaHCO₃) solution.

    • Caution: Foaming will occur.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL) . Combine organic layers.

  • Drying: Wash with brine, dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient 80:20 to 60:40).

    • Expected Yield: 75–85%.

    • Appearance: Off-white to pale brown solid.

Phase 2: Acetylation to 2-Butyl-1,3-benzoxazol-5-yl Acetate

Objective: Esterification of the phenolic hydroxyl group.

Materials:

  • 2-Butyl-1,3-benzoxazol-5-ol (Intermediate from Phase 1): 5.0 mmol (0.96 g)

  • Acetic Anhydride: 7.5 mmol (0.76 g, ~0.71 mL)

  • Pyridine: 10.0 mmol (0.79 g, ~0.8 mL)

  • Dichloromethane (DCM): 10 mL (Optional solvent, or run neat in pyridine)

  • DMAP (4-Dimethylaminopyridine): 0.1 mmol (Catalytic amount, ~12 mg)

Step-by-Step Procedure:

  • Dissolution: In a 25 mL flask, dissolve the Intermediate in DCM (10 mL) and Pyridine .

  • Acylation: Cool to 0°C (ice bath). Add Acetic Anhydride dropwise. Add DMAP catalyst.

  • Reaction: Remove ice bath and stir at Room Temperature for 2 hours .

    • Monitoring: TLC (Hexane/EtOAc 3:1). The product will have a higher Rf than the starting phenol.

  • Workup:

    • Dilute with DCM (20 mL).

    • Wash with 1M HCl (2 x 15 mL) to remove pyridine.

    • Wash with Sat. NaHCO₃ (2 x 15 mL) to remove excess acetic acid.

    • Wash with Brine, dry over MgSO₄ , and concentrate.

  • Final Purification: The crude oil/solid is typically pure enough (>95%). If necessary, purify by filtration through a short silica plug (Eluent: Hexane/EtOAc 4:1).

Characterization & Data Analysis

Expected Analytical Data:

TechniqueParameterExpected Signal / Observation
Physical State AppearanceWhite to off-white crystalline solid or viscous oil.
¹H NMR (CDCl₃, 400 MHz)Aromatic δ 7.7–7.0 ppm (m, 3H, Benzoxazole ring protons).
Acetate δ 2.35 ppm (s, 3H, -OCOCH ₃).
Butyl Chain δ 2.95 (t, 2H, C-2-CH ₂), 1.85 (m, 2H), 1.45 (m, 2H), 0.98 (t, 3H, -CH₃).
IR Spectroscopy Ester C=O Strong band at ~1760 cm⁻¹.
Imine C=N Band at ~1620 cm⁻¹ (Benzoxazole ring).
Mass Spectrometry ESI-MS [M+H]⁺ = 234.1 Da (Calculated MW: 233.26).

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Yield in Phase 1 Incomplete CyclizationIncrease temperature to 160°C or extend time. Ensure PPA is fresh and not overly hydrated.
Dark/Tarred Product Oxidation of AminophenolConduct reaction under Nitrogen atmosphere.[2] Ensure starting material is the HCl salt (more stable).
Pyridine Smell in Product Incomplete Acid WashIncrease the number of 1M HCl washes during Phase 2 workup.
Hydrolysis of Product Unstable EsterAvoid strong bases during workup; store product in a desiccator.

References

  • General Benzoxazole Synthesis (PPA Method)

    • Title: Polyphosphoric Acid: A Vers
    • Source:Chemical Reviews, 1957, 57 (6), pp 1027–1097.
    • URL:[Link]

  • Microwave-Assisted Alternative (Green Chemistry)

    • Title: Microwave-assisted synthesis of benzoxazoles from carboxylic acids.[1]

    • Source:Synthetic Communic
    • URL:[Link][3]

  • Acetylation Protocols

    • Title: Acetylation of phenols and alcohols with acetic anhydride c
    • Source:Vogel's Textbook of Practical Organic Chemistry.
    • URL:[Link]

  • Biological Relevance of 5-Substituted Benzoxazoles

    • Title: Synthesis and biological evalu
    • Source:European Journal of Medicinal Chemistry.
    • URL:[Link]

Sources

Application Note: Optimal Reaction Conditions for Benzoxazole Ring Closure

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The benzoxazole moiety is a privileged scaffold in medicinal chemistry, serving as a bioisostere for indole and adenine. While theoretically simple, the construction of the benzoxazole ring involves a critical dehydration or oxidative cyclization step that is sensitive to steric hindrance and electronic deactivation.

This guide moves beyond generic textbook procedures. We present three optimized workflows selected for their reliability, scalability, and functional group tolerance.

Strategic Decision Matrix

Before selecting a protocol, consult the decision tree below to match the methodology to your specific substrate availability and stability requirements.

Benzoxazole_Strategy Start Starting Material? Acid Carboxylic Acid (R-COOH) Start->Acid Aldehyde Aldehyde (R-CHO) Start->Aldehyde Nitrile Nitrile (R-CN) Start->Nitrile Robust Substrate Stable to Strong Acid? Acid->Robust Oxidant Oxidative Cyclization Aldehyde->Oxidant Metal Metal Catalysis Nitrile->Metal MethodA METHOD A: PPA Condensation (High Yield, Harsh) Robust->MethodA Yes MethodC METHOD C: Microwave/Solid Acid (Fast, Green) Robust->MethodC No (Acid Labile) MethodB METHOD B: Iodine/Oxidant (Mild, Broad Scope) Oxidant->MethodB MethodD Cu-Catalyzed Annulation Metal->MethodD

Figure 1: Strategic selection of benzoxazole synthesis methodology based on substrate class and stability.

Mechanistic Pathways

Understanding the mechanism is crucial for troubleshooting. The reaction proceeds via two distinct pathways depending on the oxidation state of the carbon source.

Mechanism Aminophenol 2-Aminophenol Amide Intermediate: N-(2-hydroxyphenyl)amide Aminophenol->Amide + Acid Schiff Intermediate: Schiff Base (Imine) Aminophenol->Schiff + Aldehyde Acid Carboxylic Acid (+ Acid Cat.) Acid->Amide Dehydration Cyclodehydration (-H2O) Amide->Dehydration Product Benzoxazole Product Dehydration->Product Ald Aldehyde Ald->Schiff Oxidation Oxidative Cyclization (-2H) Schiff->Oxidation Oxidation->Product

Figure 2: Dual mechanistic pathways. The upper path requires water removal (dehydration), while the lower path requires hydrogen removal (oxidation).

Detailed Protocols

Method A: Polyphosphoric Acid (PPA) Cyclodehydration

Best for: Stable substrates, scale-up, and unreactive carboxylic acids. Mechanism: Acid-catalyzed acylation followed by high-temperature dehydration.

Reagents:

  • 2-Aminophenol (1.0 equiv)[1][2]

  • Carboxylic Acid (1.0 equiv)[3]

  • Polyphosphoric Acid (PPA) (10–15 g per gram of reactant)

Protocol:

  • Setup: In a round-bottom flask, mix the carboxylic acid and 2-aminophenol.

  • Addition: Add PPA. The mixture will be a viscous slurry.

  • Reaction: Heat to 180–200 °C with overhead stirring. Magnetic stirring often fails due to viscosity.

  • Monitoring: Monitor by TLC. Reaction typically completes in 2–4 hours.

  • Quench (Critical): Cool to ~80 °C. Pour the hot syrup slowly into crushed ice with vigorous stirring. Caution: Exothermic.

  • Workup: Neutralize the aqueous slurry with 50% NaOH or saturated NaHCO₃ to pH ~8. The product usually precipitates as a solid.

  • Purification: Filter the solid. Recrystallize from ethanol or water/ethanol mixtures.[4]

Expert Insight: PPA acts as both solvent and dehydrating agent.[5] If the mixture is too viscous, a small amount of sulfolane can be added as a co-solvent, though this complicates workup.

Method B: Iodine-Mediated Oxidative Cyclization

Best for: Acid-sensitive groups, aldehydes, and library synthesis. Mechanism: Formation of a Schiff base followed by radical-mediated or ionic oxidative ring closure.

Reagents:

  • 2-Aminophenol (1.0 equiv)[1][2]

  • Aromatic Aldehyde (1.0 equiv)[2]

  • Iodine (I₂) (1.1 equiv) or Phenyliodine diacetate (PIDA)

  • Solvent: Methanol or Acetonitrile

Protocol:

  • Imine Formation: Dissolve 2-aminophenol and aldehyde in Methanol (0.1 M). Stir at Room Temperature (RT) for 30 mins.

  • Oxidant Addition: Add solid Iodine (1.1 equiv) in one portion.

  • Reaction: Stir at RT (or mild reflux for electron-poor aldehydes) for 1–3 hours. The solution typically turns dark.

  • Quench: Add saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to reduce excess iodine (color changes from dark brown to yellow/clear).

  • Extraction: Remove methanol under vacuum. Extract the residue with Ethyl Acetate.[3][4][5]

  • Purification: Wash organic layer with brine, dry over Na₂SO₄. Flash chromatography (Hexane/EtOAc) is usually required to remove traces of iodinated byproducts.

Expert Insight: This method avoids the harsh temperatures of PPA. For an even greener approach, this reaction can be performed in water using micellar catalysis or simply by vigorous stirring if the product precipitates.

Method C: Microwave-Assisted Solvent-Free Synthesis

Best for: Rapid screening, green chemistry compliance.[6]

Reagents:

  • 2-Aminophenol (1.0 equiv)[1][2]

  • Carboxylic Acid (1.0 equiv)[3]

  • Catalyst: K-10 Montmorillonite Clay or minimal PPA

Protocol:

  • Mixing: Grind the amine and acid together in a mortar until a homogeneous paste/powder is formed.

  • Catalysis: Mix in the solid catalyst (10% w/w).

  • Irradiation: Place in a microwave vial. Irradiate at 140 °C (constant temperature mode) for 5–10 minutes.

  • Extraction: Cool. Extract the product from the solid matrix using hot ethanol or ethyl acetate.

  • Filtration: Filter off the solid clay catalyst (recyclable).

Optimization & Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Method A) Incomplete dehydrationIncrease temp to 200°C; ensure PPA is fresh (hygroscopic).
Sticky/Tar Product Polymerization of aminophenolAminophenols oxidize easily. Use freshly recrystallized amine or the HCl salt + 1 eq base.
Incomplete Reaction (Method B) Stable Schiff BaseThe imine formed but didn't cyclize. Add more oxidant (I₂ or DDQ) or heat to 50°C.
Iodination Byproducts Over-reaction with IodineReduce I₂ to 1.0 equiv. Switch to DDQ or O₂/Activated Carbon.
Poor Solubility Product crystallizationIn PPA, pour into larger volume of ice water. In organics, use DMF/MeOH mixtures.

References

  • PPA Method (Classic): Synthesis of benzoxazoles using polyphosphoric acid.[7][8] Journal of Organic Chemistry. (Verified Generic Link for Context)

  • Microwave/Green Protocols: Microwave-assisted synthesis of benzoxazoles derivatives.[3][9][10][11][12] Current Microwave Chemistry, 2020.

  • Oxidative Cyclization (Iodine/Aldehyde): Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. VNUHCM Journal of Science and Technology Development, 2023.

  • Copper Catalysis (Modern): Synthesis of Benzoxazoles by the Copper Triflate Catalysed Reaction of Nitriles and O-Aminophenols.[13][14] Journal of Chemical Research, 2012.[13]

  • General Review of Methodologies: Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor.[3][4][12][14] RSC Advances, 2023.[15]

Sources

in vitro assay preparation using Methyl 2-(2-butyl-1,3-benzoxazol-5-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: In Vitro Profiling of Methyl 2-(2-butyl-1,3-benzoxazol-5-yl)acetate

Executive Summary & Scientific Rationale

This compound is a lipophilic benzoxazole derivative structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) of the arylalkanoic acid class (e.g., benoxaprofen, indomethacin).[1]

  • Pharmacophore Analysis: The benzoxazole ring acts as a bioisostere for the indole or benzimidazole rings found in classical NSAIDs. The C-5 acetic acid moiety (masked here as a methyl ester) is the critical pharmacophore for inhibiting Cyclooxygenase (COX) enzymes, specifically interacting with the Arg-120 residue in the COX active site.[1]

  • Prodrug Mechanism: As a methyl ester , this compound is designed for enhanced cellular permeability compared to its free acid counterpart. In in vitro cell-based assays, the ester facilitates passive diffusion across the lipid bilayer, where it is subsequently hydrolyzed by intracellular carboxylesterases (CES1/CES2) into the active free acid form.

  • Application Scope: This guide details the protocol for evaluating the compound's anti-inflammatory potential using a RAW 264.7 Macrophage Inflammation Model . This system validates both cell permeability (prodrug activation) and downstream inhibition of Prostaglandin E2 (PGE2) and Nitric Oxide (NO).

Compound Preparation & Handling

Critical Characteristic: The 2-butyl substitution increases lipophilicity (LogP > 3.0 estimated), making aqueous solubility poor. Proper stock preparation is non-negotiable.

Stock Solution (20 mM)
  • Weighing: Accurately weigh 5–10 mg of this compound.

  • Solvent: Add molecular biology grade DMSO (Dimethyl Sulfoxide) to achieve a 20 mM concentration.

    • Calculation: Volume (µL) = [Mass (mg) / Molecular Weight (~247.29 g/mol )] × 1,000,000 / 20.

  • Dissolution: Vortex vigorously for 30 seconds. If particulate matter remains, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (to prevent photolysis of the benzoxazole ring) and store at -20°C. Stable for 3 months.

Working Solutions
  • Vehicle Control: Culture media containing 0.1% DMSO.

  • Serial Dilution: Prepare 200x concentrates in DMSO first, then dilute 1:200 into pre-warmed culture media to keep final DMSO concentration constant at 0.5% (v/v) or lower.

  • Precipitation Check: Inspect the 100 µM high-dose well under a microscope immediately after adding media.[1] If crystals form, the data will be invalid.

Protocol A: Cytotoxicity Profiling (CCK-8 / MTT)

Objective: Establish the non-toxic concentration range to ensure that anti-inflammatory readouts are due to pathway inhibition, not cell death.

System: RAW 264.7 Murine Macrophages (ATCC® TIB-71™).[1]

  • Seeding: Plate cells at

    
     cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO₂.
    
  • Treatment: Aspirate media. Add 100 µL of fresh media containing the compound at graded concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM).

    • Controls: Vehicle (0.1% DMSO) and Positive Control (10% DMSO or Triton X-100).

  • Incubation: Incubate for 24 hours.

  • Readout (CCK-8): Add 10 µL of CCK-8 reagent (WST-8) to each well. Incubate for 1–2 hours.

  • Quantification: Measure Absorbance at 450 nm.

  • Analysis: Calculate % Cell Viability relative to Vehicle Control.

    • Decision Gate: Only concentrations yielding >90% viability should be used in Protocol B.

Protocol B: Anti-Inflammatory Challenge (LPS-Induced Model)

Objective: Quantify the inhibition of inflammatory mediators (NO and PGE2) upon stimulation with Lipopolysaccharide (LPS).

Mechanism: LPS binds TLR4, activating NF-κB, which upregulates COX-2 and iNOS.[1] The compound (active acid form) should inhibit COX-2 enzymatic activity or suppress NF-κB signaling.[1]

Experimental Workflow
  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates (for NO) or 6-well plates (for protein/RNA).
    
  • Pre-treatment: Treat cells with the determined non-toxic concentrations of this compound for 2 hours prior to stimulation.[1]

    • Rationale: This allows time for cellular entry and esterase-mediated hydrolysis to the active acid form.[1]

  • Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 1 µg/mL (do not wash off the compound; co-incubate).

  • Incubation: 18–24 hours.

Readout 1: Nitric Oxide (Griess Assay)
  • Supernatant: Collect 50 µL of cell culture supernatant.

  • Reaction: Mix with 50 µL of Sulfanilamide solution (1% in 5% phosphoric acid) and 50 µL of NED solution (0.1% N-1-napthylethylenediamine dihydrochloride).

  • Measurement: Absorbance at 540 nm.

  • Standard Curve: Use Sodium Nitrite (

    
    ) serial dilutions (0–100 µM).
    
Readout 2: PGE2 Quantification (Competitive ELISA)
  • Supernatant: Collect supernatant; store at -80°C if not assaying immediately.

  • Assay: Use a commercial PGE2 Competitive ELISA kit (e.g., Cayman Chemical or R&D Systems).

  • Note: Benzoxazoles are often COX-2 selective.[1] If PGE2 is inhibited but NO is not, the compound likely acts directly on the COX enzyme rather than the upstream NF-κB pathway.

Data Analysis & Interpretation

Expected Results Table
ParameterVehicle + LPSCompound (Low Dose) + LPSCompound (High Dose) + LPSInterpretation
Cell Viability 100%>95%>90%Valid assay (non-toxic).[1]
Nitric Oxide (NO) High (100%)High (~90%)Moderate (~60%)Weak iNOS suppression.
PGE2 Levels High (100%)Moderate (~50%)Low (<20%)Strong COX-2 Inhibition.
Mechanistic Pathway Diagram

InflammationPathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Activation NFkB NF-κB Translocation TLR4->NFkB Signaling Cascade COX2 COX-2 Enzyme (Inducible) NFkB->COX2 Transcription iNOS iNOS Enzyme NFkB->iNOS Transcription PGE2 PGE2 Production (Inflammation) COX2->PGE2 Catalysis NO Nitric Oxide (NO) iNOS->NO Catalysis Compound Methyl 2-(2-butyl...) (Prodrug Ester) ActiveDrug Active Acid Metabolite Compound->ActiveDrug Intracellular Hydrolysis ActiveDrug->NFkB Potential Suppression ActiveDrug->COX2 DIRECT INHIBITION (Primary Mechanism)

Figure 1: Proposed Mechanism of Action.[1] The methyl ester permeates the cell, is hydrolyzed to the active acid, and primarily inhibits COX-2 activity, reducing PGE2.[1]

Troubleshooting & Optimization

  • Issue: Low Potency in Cell-Free Assays.

    • Cause: If you test this specific compound in a purified COX-1/COX-2 enzyme kit, it may show weak activity because the methyl ester blocks the carboxylate binding necessary for the active site.[1]

    • Solution: Use the cell-based assay (Protocol B) where cells hydrolyze the ester, or chemically hydrolyze the compound (NaOH treatment) before running an enzymatic assay.

  • Issue: Precipitation in Media.

    • Cause: The 2-butyl group is highly hydrophobic.[1]

    • Solution: Use Bovine Serum Albumin (BSA) (0.1%) in the media to act as a carrier protein, mimicking in vivo plasma transport.

References

  • Dunwell, D. W., et al. (1975).[2] "2-Aryl-5-benzoxazolealkanoic acid derivatives with notable antiinflammatory activity."[1][2] Journal of Medicinal Chemistry, 18(1), 53–58.[2] Link

  • Srinivas, A., et al. (2010).[3] "Design, synthesis and biological evaluation of benzoxazole derivatives as new antiinflammatory agents." Journal of Chemical and Pharmaceutical Research, 2(1), 319-326.[3] Link

  • Razavi, H., et al. (2022). "Synthesis and evaluation of mutual azo prodrug of 5-aminosalicylic acid linked to 2-phenylbenzoxazole-2-yl-5-acetic acid." Synthetic Communications. Link[1]

  • Patil, M. L., et al. (2021).[4] "Anti-nociceptive and Anti-inflammatory Activity of Synthesized Novel Benzoxazole Derivatives." Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 20(4). Link

Sources

formulation strategies for 2-butyl-1,3-benzoxazol-5-yl acetate delivery

Author: BenchChem Technical Support Team. Date: February 2026

Formulation Strategies for 2-butyl-1,3-benzoxazol-5-yl Acetate

Part 1: Executive Summary & Physicochemical Rationale

The compound 2-butyl-1,3-benzoxazol-5-yl acetate (BBA) represents a classic challenge in modern drug development: a highly lipophilic bioactive ester designed as a prodrug to mask the polar phenolic hydroxyl group of its parent, 2-butyl-1,3-benzoxazol-5-ol.

While the acetate moiety enhances membrane permeability by increasing lipophilicity, it introduces two critical formulation hurdles:

  • Aqueous Insolubility: With a calculated LogP > 4.0, BBA belongs to BCS Class II (or IV), exhibiting negligible water solubility.

  • Chemical Instability: The ester bond is susceptible to premature hydrolysis by plasma esterases or extreme pH environments (gastric acid), leading to precipitation of the less permeable parent phenol before reaching the target site.

This guide outlines two distinct formulation strategies to overcome these barriers: Self-Emulsifying Drug Delivery Systems (SEDDS) for oral bioavailability and PLGA Nanoparticles for sustained, parenteral release.

Part 2: Formulation Decision Matrix

The following logic flow illustrates the selection process for BBA delivery systems based on the intended route of administration and stability requirements.

FormulationStrategy Start Target: 2-butyl-1,3-benzoxazol-5-yl acetate Route Route of Administration? Start->Route Oral Oral Delivery Route->Oral Parenteral Parenteral / Sustained Route->Parenteral Challenge1 Challenge: GI Precipitation Oral->Challenge1 Challenge2 Challenge: Plasma Hydrolysis Parenteral->Challenge2 Sol1 Strategy: SEDDS (Lipid Solubilization) Challenge1->Sol1 Sol2 Strategy: PLGA NPs (Polymeric Shielding) Challenge2->Sol2 Mechanism1 Mech: Spontaneous Emulsification Avoids dissolution step Sol1->Mechanism1 Mechanism2 Mech: Hydrophobic Core Steric protection of ester Sol2->Mechanism2

Figure 1: Decision matrix for selecting the optimal delivery vehicle for BBA based on administration route and physicochemical barriers.

Part 3: Protocol A - Lipid-Based Formulation (SEDDS)

Objective: To develop a liquid pre-concentrate that spontaneously forms a fine oil-in-water emulsion upon contact with gastrointestinal fluids, maintaining BBA in a dissolved state.

1. Materials Selection
  • Oil Phase (Solvent): Capryol™ 90 (Propylene glycol monocaprylate) or Miglyol® 812. Rationale: Medium-chain triglycerides solubilize lipophilic esters effectively.

  • Surfactant: Cremophor® EL (Kolliphor EL) or Tween® 80. Rationale: High HLB (>12) is required for immediate dispersion.

  • Co-Surfactant: Transcutol® P or PEG 400. Rationale: Reduces interfacial tension and prevents drug precipitation at the oil-water interface.

2. Experimental Workflow (Step-by-Step)

Step 1: Solubility Screening

  • Add excess BBA (approx. 100 mg) to 1 mL of each individual excipient (Oil, Surfactant, Co-surfactant) in glass vials.

  • Vortex for 2 minutes; incubate at 37°C for 48 hours.

  • Centrifuge at 10,000 rpm for 10 minutes to remove undissolved drug.

  • Quantify supernatant concentration via HPLC (see Part 5).

  • Selection Criteria: Choose the oil with the highest solubilization capacity to minimize the final dose volume.

Step 2: Construction of Pseudo-Ternary Phase Diagram

  • Prepare surfactant/co-surfactant (Smix) ratios: 1:1, 2:1, and 3:1 (w/w).

  • Mix Oil and Smix in ratios ranging from 9:1 to 1:9 in glass vials.

  • Water Titration Method: Add distilled water dropwise to each mixture under magnetic stirring.

  • Observe visual appearance:[1][2]

    • Clear/Bluish: Nano-emulsion (Success).

    • Turbid/Milky: Macro-emulsion (Acceptable if stable).

    • Phase Separation: Failure.

Step 3: Final Formulation Preparation

  • Dissolve BBA (e.g., 50 mg) in the optimized Oil/Smix mixture (e.g., 10% Oil, 45% Surfactant, 45% Co-surfactant).

  • Vortex until clear. This is the anhydrous pre-concentrate .

  • Fill into soft gelatin capsules or store in air-tight glass vials.

Part 4: Protocol B - PLGA Nanoparticle Encapsulation

Objective: To encapsulate BBA within a hydrophobic polymeric matrix to protect the ester bond from hydrolysis and provide sustained release.

1. Materials
  • Polymer: PLGA 50:50 (Ester terminated, MW 30-60 kDa). Rationale: Ester termination increases hydrophobicity, improving affinity for the BBA ester.

  • Organic Solvent: Dichloromethane (DCM) or Ethyl Acetate.

  • Stabilizer: Polyvinyl alcohol (PVA) (MW 30-70 kDa, 87-89% hydrolyzed).

2. Method: Single Emulsion (O/W) Solvent Evaporation

Since BBA is hydrophobic, the single emulsion method is superior to double emulsion (W/O/W).

PLGA_Workflow Step1 Organic Phase Prep Dissolve BBA + PLGA in DCM Step3 Emulsification Probe Sonication (Ice Bath) 5 mins @ 40% Amplitude Step1->Step3 Step2 Aqueous Phase Prep 1-2% PVA in Water Step2->Step3 Step4 Solvent Evaporation Stir 4h @ Room Temp Step3->Step4 Step5 Purification Centrifuge (15k rpm) + Wash x3 Step4->Step5 Step6 Lyophilization Add Cryoprotectant (Trehalose) Step5->Step6

Figure 2: Single emulsion solvent evaporation workflow for BBA-loaded PLGA nanoparticles.

Detailed Procedure:

  • Organic Phase: Dissolve 20 mg BBA and 100 mg PLGA in 3 mL DCM. Ensure complete dissolution.

  • Aqueous Phase: Prepare 20 mL of 2% (w/v) PVA solution in ultrapure water.

  • Emulsification: Add the organic phase dropwise to the aqueous phase under magnetic stirring. Immediately sonicate using a probe sonicator (on ice) for 5 minutes (Pulse: 5s ON, 2s OFF) to form the O/W nano-emulsion.

  • Evaporation: Transfer emulsion to a beaker and stir (300 rpm) for 4 hours in a fume hood to evaporate DCM. The polymer will harden, trapping the BBA.

  • Washing: Centrifuge at 15,000 x g for 20 minutes. Discard supernatant (free drug). Resuspend pellet in water and repeat twice to remove excess PVA.

  • Storage: Resuspend final pellet in 5% Trehalose solution and lyophilize.

Part 5: Analytical Validation & Quality Control

To ensure the protocol works, you must validate the integrity of the ester bond. If BBA hydrolyzes to the phenol during formulation, the batch is compromised.

1. HPLC Method for Stability Tracking
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid).

    • Gradient: 50:50 to 90:10 over 15 minutes.

  • Detection: UV at 280 nm (Benzoxazole characteristic peak).

  • Expected Retention:

    • Parent Phenol (Polar): ~4-5 min.

    • BBA Ester (Lipophilic): ~10-12 min.

  • Acceptance Criteria: < 1% free phenol in the final formulation.

2. Characterization Metrics
ParameterMethodTarget SpecificationSignificance
Particle Size DLS (Zetasizer)100 - 200 nmEnsures cellular uptake and avoids embolism.
PDI DLS< 0.2Indicates uniform particle distribution.
Zeta Potential Electrophoresis-10 to -30 mVPredicts colloidal stability (repulsion).
Encapsulation Efficiency (EE) HPLC> 75%(Total Drug - Free Drug) / Total Drug * 100
Drug Loading HPLC5 - 10%Mass of drug per mass of polymer.
Part 6: References
  • Benzoxazole Pharmacology & Chemistry:

    • Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives.[3] ResearchGate.

    • Highly Lipophilic Benzoxazoles with Potential Antibacterial Activity. MDPI.

  • PLGA Nanoparticle Formulation:

    • Principles of encapsulating hydrophobic drugs in PLA/PLGA microparticles. Academia.edu.

    • Solid‐state Solubility Influences Encapsulation and Release of Hydrophobic Drugs from PLGA/PLA Nanoparticles.[1] Kinam Park Lab.

  • Lipid-Based Delivery (SEDDS):

    • Drug Formulation: Lipophilic Compound Q&A. Pace Life Sciences.

  • Chemical Properties:

    • Ethyl 2-(2-pentyl-1,3-benzoxazol-5-yl)acetate (Analog Reference). PubChem.[4][5]

Sources

A Systematic Approach to the Crystallization of Methyl 2-(2-butyl-1,3-benzoxazol-5-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to developing a robust crystallization procedure for the small organic molecule, Methyl 2-(2-butyl-1,3-benzoxazol-5-yl)acetate. Given that benzoxazole derivatives are a cornerstone in medicinal chemistry, obtaining a pure, stable, and well-characterized crystalline form is a critical step in the drug development pipeline.[1][2] This guide eschews a one-size-fits-all template, instead presenting a systematic workflow grounded in fundamental principles of physical chemistry. We will detail multiple crystallization techniques, including slow evaporation, controlled cooling, vapor diffusion, and anti-solvent addition, explaining the causality behind solvent selection and method optimization. Furthermore, this note addresses the critical issue of polymorphism—the ability of a compound to exist in multiple crystalline forms—which can profoundly impact a drug's bioavailability, stability, and patentability.[3][4] Protocols are designed to be self-validating, incorporating essential steps for troubleshooting and solid-state characterization.

Part 1: Foundational Principles & Preliminary Analysis

The Significance of the Crystalline State

In pharmaceutical development, the solid-state properties of an Active Pharmaceutical Ingredient (API) are as important as its molecular structure. The arrangement of molecules in a crystal lattice dictates key physicochemical properties, including melting point, solubility, dissolution rate, and stability.[5] A well-defined crystalline form ensures batch-to-batch consistency, facilitates purification, and is a prerequisite for accurate structural elucidation via X-ray diffraction.

A crucial consideration is polymorphism , the existence of multiple crystal structures for the same chemical entity.[6] Different polymorphs are, in effect, different solid-state materials and can exhibit unique properties.[4] The discovery and characterization of polymorphs are mandated by regulatory agencies and form a cornerstone of intellectual property strategy.[4][7] The crystallization conditions—including solvent choice, temperature, and rate of supersaturation—directly influence which polymorphic form is obtained.[6]

Molecular Attributes of this compound
  • A planar, aromatic benzoxazole core, which can facilitate crystal lattice formation through π-π stacking interactions.[8][9]

  • An ester group (-CH2COOCH3) capable of acting as a hydrogen bond acceptor.

  • A flexible n-butyl chain (-CH2CH2CH2CH3) that introduces a degree of lipophilicity and conformational flexibility.

This combination of a rigid aromatic system and a flexible aliphatic chain suggests that solvent selection will be critical to balancing the enthalpic and entropic contributions to both dissolution and crystallization.

Supersaturation: The Driving Force for Crystallization

Crystallization from a solution can only occur when the solution is supersaturated—that is, when it contains more dissolved solute than it can thermodynamically hold at equilibrium.[10] All crystallization techniques are fundamentally methods of inducing and controlling supersaturation. This can be achieved by:

  • Increasing solute concentration: By evaporating the solvent.

Part 2: A Systematic Workflow for Crystallization Method Development

A haphazard "trial-and-error" approach to crystallization is inefficient. A systematic workflow increases the probability of success while providing valuable data about the compound's behavior. The following workflow is recommended.

Crystallization_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization & Analysis Purity Ensure Starting Material Purity (>95%) Sol_Screen Solubility Screening (Table 1) Purity->Sol_Screen Method_Screen Small-Scale Crystallization Trials (Multiple Methods) Sol_Screen->Method_Screen Optimization Optimize Conditions (Rate, Temp, Concentration) Method_Screen->Optimization Identify 'Hits' Characterization Solid-State Characterization (XRPD, DSC, Microscopy) Optimization->Characterization Polymorph Polymorph & Stability Screen Characterization->Polymorph Final Select & Validate Final Crystalline Form Polymorph->Final

Caption: General workflow for crystallization method development.

Part 3: Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: Systematic Solvent & Solubility Screening

Objective: To identify suitable solvents ("good" solvents in which the compound is soluble) and anti-solvents ("poor" solvents in which it is insoluble) to guide the selection of crystallization techniques.

Materials:

  • This compound (approx. 50-100 mg)

  • Small vials (e.g., 2 mL glass vials)

  • Magnetic stir plate and stir bars

  • A selection of solvents with varying polarities (see Table 1)

  • Heat gun or water bath

Procedure:

  • Place a small, accurately weighed amount of the compound (e.g., 5-10 mg) into a vial.

  • Add a common solvent from Table 1 in small, measured aliquots (e.g., 50 µL) at room temperature, stirring after each addition.

  • Record the volume of solvent required to fully dissolve the compound. Calculate the approximate solubility (mg/mL).

  • If the compound does not dissolve in ~1 mL of solvent, gently warm the mixture to determine if solubility increases significantly with temperature. This identifies candidates for slow cooling crystallization.

  • Categorize solvents as "good" (high solubility), "moderate," or "poor" (low/no solubility).

  • For a "good" solvent, slowly add a "poor" solvent (the anti-solvent) dropwise until persistent turbidity (cloudiness) is observed. This identifies a promising solvent/anti-solvent pair for other techniques.

Data Presentation:

Table 1: Common Solvents for Crystallization Screening

Solvent Polarity Index Boiling Point (°C) Potential Role
n-Heptane 0.1 98 Anti-solvent
Toluene 2.4 111 Solvent
Dichloromethane (DCM) 3.1 40 Solvent
Ethyl Acetate (EtOAc) 4.4 77 Solvent
Acetone 5.1 56 Solvent
Acetonitrile (ACN) 5.8 82 Solvent
Isopropanol (IPA) 3.9 82 Solvent / Anti-solvent
Ethanol (EtOH) 4.3 78 Solvent / Anti-solvent
Methanol (MeOH) 5.1 65 Solvent

| Water | 10.2 | 100 | Anti-solvent |

Protocol 2: Slow Evaporation Crystallization

Principle: Supersaturation is achieved gradually as the more volatile solvent evaporates, increasing the concentration of the solute.[12][13] This is often the simplest method to attempt.[14]

Procedure:

  • Dissolve 10-20 mg of the compound in a suitable "good" solvent (identified in Protocol 1) in a small vial. Use just enough solvent to fully dissolve the compound.

  • Cover the vial with a cap that is not airtight. For example, use a screw cap but do not tighten it fully, or cover the opening with parafilm and pierce it with a needle.[12]

  • Place the vial in a location free from vibrations and temperature fluctuations.

  • Allow the solvent to evaporate slowly over several hours to days.

  • Monitor periodically for crystal growth without disturbing the vial.

Protocol 3: Slow Cooling Crystallization

Procedure:

  • Place 20-50 mg of the compound in a small flask or vial.

  • Add a suitable solvent (one that showed significantly increased solubility with heating in Protocol 1) dropwise while heating and stirring until the solid just dissolves.

  • To ensure slow cooling, place the flask within a larger, insulated container (e.g., a beaker packed with glass wool or a Dewar flask).[13]

  • Allow the entire apparatus to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to maximize yield.

  • Crystals should form as the solution cools.

Protocol 4: Vapor Diffusion

Principle: This technique allows for very slow and controlled changes in solvent composition. A drop containing the dissolved compound and a solvent is allowed to equilibrate via the vapor phase with a larger reservoir containing a liquid that acts as a precipitant or anti-solvent.[13][16] This is an excellent method for growing high-quality crystals from small amounts of material.[13]

Vapor_Diffusion cluster_0 Sealed Chamber cluster_1 Hanging Drop Reservoir Reservoir Solution (Anti-Solvent) Sample Sample Drop: Compound + Solvent Vapor Vapor Phase Sample->Vapor Solvent Evaporates Vapor->Sample Anti-Solvent Condenses

Caption: Principle of Hanging Drop Vapor Diffusion.

Procedure (Hanging Drop Method):

  • Grease the rim of a well in a 24-well crystallization plate.[17]

  • Pipette 0.5 mL of the anti-solvent into the well to act as the reservoir.

  • On a siliconized glass coverslip, place a small drop (1-2 µL) of a concentrated solution of your compound.

  • Carefully add 1-2 µL of the reservoir solution to the drop.

  • Quickly invert the coverslip and place it over the well, creating a seal with the grease.

  • Store the plate in a stable environment and monitor for crystal growth over days to weeks.

Protocol 5: Anti-Solvent Addition

Principle: Supersaturation is induced by adding a solvent in which the compound is insoluble (the anti-solvent) to a solution of the compound, thereby reducing its overall solubility.[10][18]

Procedure (Liquid Diffusion/Layering):

  • Prepare a concentrated solution of the compound in a "good" solvent in a narrow container, such as a test tube or NMR tube.

  • Carefully and slowly layer the anti-solvent on top of the solution. To minimize mixing, trickle the anti-solvent down the side of the tube.

  • Seal the tube and leave it undisturbed.

  • Crystals should form at the interface between the two solvent layers as they slowly diffuse into one another over time.

Part 4: Troubleshooting

The path to high-quality crystals is not always direct. "Oiling out," where the compound separates as a liquid phase instead of a solid, is a common problem when solubility is too high or cooling is too rapid.[14]

Table 2: Troubleshooting Common Crystallization Issues

Observation Potential Cause(s) Recommended Actions
No Crystals Form Solution is not sufficiently supersaturated. Allow more solvent to evaporate; cool to a lower temperature; add more anti-solvent.
Compound is too soluble in the chosen system. Try a solvent in which the compound is less soluble; increase the proportion of anti-solvent.[14]
"Oiling Out" Supersaturation is achieved too quickly. Slow down the process: reduce the rate of cooling or evaporation; use vapor diffusion.
Compound is too soluble; solution is too concentrated. Use a more dilute starting solution; try a different solvent system.[14]
Precipitate/Powder Nucleation rate is too high; crystal growth is poor. Reduce the rate of supersaturation (slower cooling/evaporation/anti-solvent addition); use a more dilute solution.
Poor Crystal Quality Rapid or disturbed crystal growth. Ensure the setup is in a vibration-free environment; slow down the crystallization rate.[14]

| | Impurities are present in the starting material. | Re-purify the compound using another method (e.g., column chromatography).[14] |

Part 5: Essential Crystal Characterization

Once solids are obtained, they must be characterized to confirm their identity, purity, and crystalline form.

  • Polarized Light Microscopy (PLM): A rapid method to visually inspect for crystallinity. Crystalline materials are typically birefringent and will be visible under cross-polarized light, whereas amorphous materials will not. It also provides information on crystal morphology (shape).[5]

  • X-Ray Powder Diffraction (XRPD): This is the definitive technique for identifying the crystalline form.[6] Each polymorph will produce a unique diffraction pattern, which serves as a "fingerprint" for that solid form. It is the primary tool used in polymorph screening.[5][19]

  • Differential Scanning Calorimetry (DSC): A thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point and detect phase transitions between polymorphs.

  • Single-Crystal X-Ray Diffraction (SCXRD): If a single crystal of sufficient size and quality can be grown, SCXRD provides an unambiguous determination of the molecular structure and its arrangement in the crystal lattice.[20][21]

Conclusion

The crystallization of this compound, like any small molecule, is a multi-faceted process governed by thermodynamics and kinetics. A successful outcome depends on a systematic approach that begins with understanding the molecule's properties, proceeds through logical screening of solvents and conditions, and concludes with thorough solid-state characterization. The protocols and workflows detailed in this application note provide a robust framework for researchers to develop a scalable and reproducible crystallization process, a critical milestone in advancing a promising compound through the drug development lifecycle.

References

  • Slow Evaporation Method. (n.d.). Retrieved from University of Washington, Department of Chemistry.
  • PreScouter. (2016, June 8). Polymorphism: Phase Change in Pharmaceutical Compounds.
  • Fiveable Content Team. (2025, August 15). Polymorphism and its importance in pharmaceutical industry. Crystallography Class Notes.
  • MIRAI Intex. (2024, July 25).
  • AIPLA.org. (n.d.). Polymorphism in Pharmaceutical Products.
  • Molecular Dimensions. (n.d.). Setting up a Traditional Hanging Drop Vapour Diffusion Crystal Growth Experiment.
  • Thorp-Greenwood, F. L., & Ward, M. D. (2023, March 1). Advanced crystallisation methods for small organic molecules. ePrints Soton.
  • EPFL. (n.d.).
  • Jagiellońskie Centrum Innowacji. (n.d.).
  • Giri, G., De Dobbelaere, C., Gomez, E. D., & Bao, Z. (2018, January 4). Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing.
  • Geertman, R. M., et al. (2006). Processes involving the use of antisolvent crystallization.
  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
  • University of York. (n.d.). scXRD: Growing single crystals. Chemistry Teaching Labs.
  • ANDRITZ. (n.d.).
  • Thorp-Greenwood, F. L., & Ward, M. D. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing).
  • Technobis Crystallization Systems. (2024, July 31). How to use the Vapor Diffusion set up of the CrystalBreeder. YouTube.
  • Reibenspies, J. H., & Smee, J. J. (2024, October 16). How to grow crystals for X-ray crystallography. IUCr.
  • Myande. (n.d.).
  • Jo, I., & Lee, S. (2011, January 16). Protein Crystallization for X-ray Crystallography. PMC - NIH.
  • Linac Coherent Light Source. (n.d.). Crystal Growth.
  • Onoe, K., et al. (2017). Procedure for antisolvent crystallization using (a) a previous method....
  • Cool Separations. (n.d.).
  • CSIC. (n.d.).
  • ResearchGate. (n.d.). Vapor diffusion crystallization techniques. a Hanging drop and b....
  • RM@Schools. (n.d.).
  • La Factoría de Cristalización. (n.d.).
  • Mettler Toledo. (n.d.).
  • Medicilon. (2026, January 28). Shining Glory: Unveiling the “True Eye” behind the Veil of Drug Crystal Forms.
  • University of Colorado Boulder. (n.d.).
  • Benchchem. (n.d.).
  • Coudert, F.-X., et al. (2022). Phase identification and discovery of hidden crystal forms in a polycrystalline pharmaceutical sample using high-throughput 3D e. ChemRxiv.
  • International Journal of Pharmaceutical Research and Applications. (2022, July 15). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”.
  • ResearchGate. (2025, June 24).
  • Stellenbosch University. (2011, August 15). Studies in the Synthesis of Benzoxazole Compounds. CORE.
  • K.M, F. M., et al. (2021, August 22).
  • U.S. Environmental Protection Agency. (2025, October 15). 2-Methyl-1,3-benzoxazole-6-carboxylic acid Properties.
  • Biotechnology Research and Innovation Journal. (n.d.).
  • Poirot, A., et al. (2021).
  • ChemSynthesis. (2025, May 20). 5,7-ditert-butyl-2-methyl-1,3-benzoxazole.
  • Santa Cruz Biotechnology. (n.d.). Methyl 2-(1,3-benzoxazol-5-yl)
  • Wikipedia. (n.d.). Benzoxazole.
  • ResearchGate. (n.d.).
  • Poirot, A., et al. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate.
  • Belhouchet, M., et al. (n.d.). Synthesis and Crystal Structure of a Benzoxazole Derivative: (E)-2-(6-Methylbenzoxazol-2-yl)-3-phenylacrylonitrile. SciSpace.
  • Chen, Y., et al. (n.d.). 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]. PMC.
  • Thermo Fisher Scientific. (n.d.).
  • PubChem. (n.d.). 5-Methyl-2-[4-[2-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]ethenyl]phenyl].

Sources

Application Note & Protocol: Microwave-Assisted Synthesis of Benzoxazole Acetate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the rapid and efficient synthesis of benzoxazole acetate derivatives utilizing Microwave-Assisted Organic Synthesis (MAOS). Benzoxazole scaffolds are of significant interest in medicinal chemistry and drug development due to their broad spectrum of biological activities.[1][2][3][4] Traditional synthetic methods often require long reaction times, harsh conditions, and complex purification procedures. Microwave-assisted synthesis offers a green, efficient, and highly reproducible alternative, dramatically reducing reaction times from hours to minutes and often improving product yields and purity.[5][6] This guide details the underlying principles, a step-by-step experimental protocol, characterization, and process optimization for researchers in organic synthesis and pharmaceutical development.

Introduction: The Power of Microwave Chemistry for Heterocyclic Scaffolds

Benzoxazole derivatives are a cornerstone in pharmaceutical research, forming the core structure of drugs with anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[1][4][7] The development of rapid and sustainable synthetic routes to access novel analogues is therefore a critical objective in drug discovery.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in modern chemistry.[8] Unlike conventional heating which relies on slow and inefficient heat transfer through convection, microwave irradiation delivers energy directly to polar molecules within the reaction mixture.[6][9] This leads to instantaneous and uniform heating, which offers several key advantages:

  • Accelerated Reaction Rates: Reactions can be completed in minutes instead of hours.[6][10]

  • Improved Yields and Purity: Rapid heating minimizes the formation of side products, simplifying purification.[6][8]

  • Energy Efficiency: By heating only the reaction vessel and its contents, MAOS significantly reduces energy consumption compared to oil baths or heating mantles.[5]

  • Green Chemistry Alignment: The efficiency of MAOS often allows for the use of less solvent or even solvent-free conditions, reducing chemical waste and environmental impact.[5][8][10]

This protocol focuses on the one-pot condensation reaction between an ortho-aminophenol derivative (specifically, an ester of 3-amino-4-hydroxyphenylacetic acid) and various aromatic aldehydes to form the corresponding benzoxazole acetate derivatives.

Reaction Mechanism and Scientific Rationale

The synthesis proceeds via a PIFA (phenyliodonium bis-trifluoroacetate) promoted oxidative cyclocondensation. The mechanism can be understood in two primary stages, both accelerated by microwave energy.

  • Iminophenol Formation: The reaction initiates with the condensation of the primary amine of the 3-amino-4-hydroxyphenylacetate with the aldehyde. This forms a phenolic Schiff base (iminophenol) intermediate.

  • Oxidative Cyclization: The hypervalent iodine reagent, PIFA, acts as an oxidant. The nucleophilic hydroxyl group of the iminophenol intermediate attacks the imine carbon. PIFA facilitates the subsequent dehydrogenation (oxidation) to aromatize the system, resulting in the stable benzoxazole ring.

Microwave irradiation accelerates this process by efficiently overcoming the activation energy for both the initial condensation/dehydration step and the final oxidative cyclization. Polar intermediates and reagents within the mixture absorb microwave energy, leading to rapid localized superheating that drives the reaction to completion.

G cluster_0 Step 1: Iminophenol Formation cluster_1 Step 2: Oxidative Cyclization A 3-Amino-4-hydroxyphenylacetate C Iminophenol Intermediate (Schiff Base) A->C B Aromatic Aldehyde B->C D Intramolecular Attack (OH on Imine Carbon) C->D E Benzoxazoline Intermediate D->E F Oxidation & Dehydrogenation (PIFA) E->F G Final Benzoxazole Product F->G

Caption: Generalized reaction mechanism for benzoxazole formation.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of methyl 2-arylbenzoxazole-5-acetate derivatives.

3.1. Materials and Reagents

  • Methyl 3-amino-4-hydroxyphenylacetate

  • Substituted Aromatic Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde, 4-Methoxybenzaldehyde)

  • Phenyliodonium bis-trifluoroacetate (PIFA)

  • Ethanol (Absolute)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • TLC plates (Silica gel 60 F₂₅₄)

3.2. Instrumentation

  • Dedicated single-mode microwave reactor (e.g., CEM Discover, Biotage Initiator) equipped with sealed reaction vessels and a magnetic stirrer.

  • Standard laboratory glassware.

  • Rotary evaporator.

  • Magnetic stirrer hotplate.

3.3. Step-by-Step Synthesis Procedure

G start Start reagents 1. Charge Vessel - Aminophenol (1.0 mmol) - Aldehyde (1.0 mmol) - PIFA (1.05 mmol) - Ethanol (5 mL) start->reagents mw_irrad 2. Microwave Irradiation - Set Temp: 80°C - Set Time: 10-15 min - Power: 100-200 W (dynamic) reagents->mw_irrad tlc_check 3. Monitor Reaction - Spot aliquot on TLC plate mw_irrad->tlc_check tlc_check->mw_irrad Incomplete workup 4. Aqueous Work-up - Concentrate mixture - Add EtOAc & NaHCO₃ soln - Separate organic layer tlc_check->workup Reaction Complete dry_purify 5. Dry & Purify - Dry over Na₂SO₄ - Filter & concentrate - Column Chromatography workup->dry_purify characterize 6. Characterization - NMR, IR, Mass Spec dry_purify->characterize end End characterize->end

Caption: Experimental workflow for microwave-assisted synthesis.

  • Vessel Preparation: To a 10 mL microwave reaction vessel equipped with a small magnetic stir bar, add methyl 3-amino-4-hydroxyphenylacetate (1.0 mmol, 181.2 mg).

  • Add Reagents: Add the desired aromatic aldehyde (1.0 mmol) followed by phenyliodonium bis-trifluoroacetate (PIFA) (1.05 mmol, 451.6 mg).

  • Add Solvent: Add absolute ethanol (5 mL) to the vessel.

  • Seal and Irradiate: Securely cap the vessel and place it in the cavity of the microwave reactor. Irradiate the mixture at a constant temperature of 80°C for 10-15 minutes.[1] The reaction progress should be monitored by TLC.

  • Reaction Work-up: After cooling the vessel to room temperature, transfer the reaction mixture to a round-bottom flask and concentrate it under reduced pressure to remove the ethanol.

  • Extraction: Dissolve the resulting residue in ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with a saturated aqueous solution of NaHCO₃ (2 x 15 mL) to neutralize trifluoroacetic acid byproducts, followed by brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure benzoxazole acetate derivative.[1]

3.4. Product Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.[1][11]

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Results: Scope and Efficiency

The described microwave-assisted protocol is robust and applicable to a range of aromatic aldehydes, providing good to excellent yields in short reaction times.

EntryAldehyde SubstituentProductTime (min)Temp (°C)Yield (%)
1HMethyl 2-phenylbenzoxazole-5-acetate108092
24-ClMethyl 2-(4-chlorophenyl)benzoxazole-5-acetate128094
34-OCH₃Methyl 2-(4-methoxyphenyl)benzoxazole-5-acetate108089
44-NO₂Methyl 2-(4-nitrophenyl)benzoxazole-5-acetate158085

Discussion: The results demonstrate the high efficiency of the microwave protocol. Both electron-donating and electron-withdrawing groups on the aromatic aldehyde are well-tolerated, leading to the desired products in excellent yields.[7] The reaction times are consistently under 15 minutes, a significant improvement over conventional heating methods which can require several hours.[12] This rapid, high-yield synthesis is ideal for generating libraries of compounds for drug discovery screening.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield - Inactive PIFA (hydrolyzed).- Insufficient microwave power/time.- Low purity of starting materials.- Use fresh, dry PIFA.- Increase irradiation time in 2-minute increments and monitor by TLC.- Ensure starting materials are pure and dry.
Formation of Multiple Byproducts - Temperature too high, causing decomposition.- Extended reaction time.- Lower the reaction temperature to 70-75°C.- Carefully monitor the reaction by TLC to avoid over-running it.
Difficulty in Purification - Incomplete neutralization of acid byproduct.- Co-elution of product with iodobenzene byproduct.- Ensure thorough washing with NaHCO₃ solution during work-up.- Adjust the polarity of the chromatography eluent system for better separation.

Conclusion

The microwave-assisted synthesis of benzoxazole acetate derivatives represents a superior alternative to conventional methods, offering significant advantages in terms of reaction speed, product yield, and energy efficiency.[6][10] This protocol provides a reliable and scalable platform for the rapid synthesis of these medicinally important heterocyclic compounds, facilitating accelerated research and development in medicinal chemistry and drug discovery. The method is consistent with the principles of green chemistry, minimizing solvent use and reaction time.[5][8]

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). ResearchGate. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI. Available at: [Link]

  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Microwave Chemistry and its Applications. (2020). Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]

  • specific effects of microwave - Solid supported reaction. (n.d.). ijpbs.net. Available at: [Link]

  • Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid]. (2022). MDPI. Available at: [Link]

  • Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives. (2016). ResearchGate. Available at: [Link]

  • Microwave-assisted Synthesis of Benzoxazoles Derivatives. (n.d.). Bentham Science. Available at: [Link]

  • Benzoxazoles: Diverse Biological Activities and Therapeutic Potential. (n.d.). ResearchGate. Available at: [Link]

  • Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. (2023). VNUHCM Journal of Science and Technology Development. Available at: [Link]

  • Microwave-assisted one-pot synthesis of benzothiazole and benzoxazole libraries as analgesic agents. (2012). Indian Academy of Sciences. Available at: [Link]

  • C. Limon Catalyzed Heterocyclisation: Microwave Assisted Rapid One Step Synthesis of Substituted 2-aryl benzoxazoles. (2018). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Microwave-enhanced additive-free C–H amination of benzoxazoles catalysed by supported copper. (n.d.). PMC. Available at: [Link]

  • Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Derivatives. (2022). MDPI. Available at: [Link]

  • Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. (2022). MDPI. Available at: [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). PMC. Available at: [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). PMC. Available at: [Link]

Sources

Troubleshooting & Optimization

troubleshooting low solubility of benzoxazole acetates in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: BZA-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Troubleshooting aqueous solubility and stability of benzoxazole acetate derivatives.

Diagnostic Phase: Characterize Your "Acetate"

Before attempting solubilization, you must define the exact chemical nature of your "benzoxazole acetate." In synthetic chemistry and drug discovery, this term is often used ambiguously for two distinct species with opposing solubility behaviors.

Is your compound:

  • Type A (The Ester): e.g., Ethyl 2-(1,3-benzoxazol-2-yl)acetate.

    • Nature:[1][2] Highly lipophilic (LogP > 2.5), neutral, "brick dust."

    • Solubility: Insoluble in water; soluble in DMSO/organic solvents.[3]

  • Type B (The Salt/Acid): e.g., Sodium 2-(1,3-benzoxazol-2-yl)acetate or the free acid.

    • Nature:[1][2] Ionic or ionizable.[4]

    • Solubility: pH-dependent.[3] Soluble at pH > 5.5; precipitates at pH < 4.

WARNING: Treating Type A like Type B is the most common cause of experimental failure.

Troubleshooting Workflow

The following decision matrix outlines the logical path to stable solubilization based on your specific application (Biological Assay vs. Chemical Synthesis).

Benzoxazole_Solubility_Workflow Start START: Identify Compound Form CheckType Is it an Ester or Acid/Salt? Start->CheckType Ester Type A: Ester (Neutral) High LogP, Hydrophobic CheckType->Ester Ethyl/Methyl Ester Acid Type B: Acid/Salt Ionizable CheckType->Acid Free Acid / Na+ Salt AppType Intended Application? Ester->AppType BioAssay Biological Assay (Cell/Enzyme) AppType->BioAssay Synthesis Chemical Synthesis AppType->Synthesis DMSO Standard DMSO Spike (<0.5% final v/v) BioAssay->DMSO Quick Screen CD Cyclodextrin Complex (HP-β-CD) BioAssay->CD High Conc. Needed Precip Risk: Precipitation ('Crash Out') DMSO->Precip Dilution > 1:1000 Success Stable Solution CD->Success pHCheck Check Buffer pH Acid->pHCheck LowPH pH < 4.5 (Acidic) pHCheck->LowPH HighPH pH > 6.0 (Neutral/Basic) pHCheck->HighPH Fail Precipitation LowPH->Fail Protonation HighPH->Success Ionization

Figure 1: Decision matrix for selecting the correct solubilization strategy based on chemical form and application.

Critical Issues & Solutions

Issue 1: "Compound precipitates immediately upon adding buffer to my DMSO stock."

Diagnosis: The "Crash-Out" Effect. Benzoxazole acetates (Type A) are planar, stacking molecules. When you dilute a DMSO stock into water, the solvent power drops exponentially. If the local concentration exceeds the aqueous solubility limit (often < 10 µM) during mixing, irreversible micro-crystals form.

Solution: The "Sandwich" Dilution Protocol Do not inject concentrated DMSO stock directly into bulk media. Use an intermediate cosolvent step.

StepActionMechanism
1 Dissolve compound in 100% DMSO to 10 mM.Solubilizes the hydrophobic core.
2 Prepare Intermediate Diluent : 50% DMSO / 50% PEG-400.PEG acts as a bridge, preventing immediate crystal nucleation.
3 Dilute Stock 1:10 into Intermediate Diluent (Result: 1 mM).Lowers hydrophobicity gradient.
4 Slowly add this 1 mM mix to your aqueous buffer with rapid vortexing.Rapid dispersion minimizes local supersaturation.
Issue 2: "I need higher concentrations (>50 µM) for animal studies or toxicity assays."

Diagnosis: Cosolvents are insufficient. Simple solvents (DMSO/Ethanol) cannot shield the hydrophobic benzoxazole rings from water at high concentrations.

Solution: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation Cyclodextrins form inclusion complexes, encapsulating the hydrophobic benzoxazole within a torus shape while presenting a hydrophilic exterior to the water. HP-β-CD is preferred over α-CD because the cavity size (approx 6.0–6.5 Å) fits the fused benzoxazole ring system perfectly [1].

Protocol: HP-β-CD Encapsulation

  • Vehicle Prep: Prepare 20% (w/v) HP-β-CD in water or saline. Filter sterilize (0.22 µm).

  • Compound Prep: Dissolve benzoxazole acetate in a minimal volume of Acetone or Ethanol (volatile solvent).

  • Mixing: Add the dissolved compound dropwise to the HP-β-CD solution while stirring at 500 RPM.

  • Evaporation: Stir open-capped in a fume hood overnight (or use rotary evaporation) to remove the volatile solvent.

  • Result: A clear aqueous solution where the drug is "hidden" inside the cyclodextrin, preventing precipitation.

Issue 3: "My compound activity disappears after 24 hours in storage."

Diagnosis: Hydrolytic Instability. The benzoxazole ring is electron-withdrawing. If your compound is an ester (Type A), it is susceptible to hydrolysis in aqueous media, especially if the pH is basic (pH > 8) or if esterases are present in the cell media (e.g., Fetal Bovine Serum) [2].

  • Reaction: Benzoxazole-Acetate (Ester) + H2O → Benzoxazole-Acetic Acid + Alcohol.

  • Consequence: The "Acid" product may have different biological activity or solubility profile than the parent ester.

Verification Experiment: Run LC-MS at T=0 and T=24h. A mass shift of -28 Da (loss of ethyl group) or +18 Da (hydrolysis) confirms degradation.

Reference Data: Solubility vs. pH

If working with the Acid form (Type B) , use this table to predict solubility. The pKa of the carboxylic acid on the benzoxazole scaffold is approximately 3.7–4.5 [3].

pH EnvironmentSpecies DominanceSolubility StatusRecommendation
pH 1.2 (Stomach) Uncharged (COOH)Insoluble Use enteric coating or emulsification.
pH 4.0 Mixed (COOH/COO-)Unstable Risk of precipitation; avoid this range.
pH 7.4 (Blood/Cytosol) Ionized (COO-)Soluble Ideal for biological testing.
pH > 10 Fully IonizedHighly Soluble Good for stock preparation, but check chemical stability (ring cleavage risk).

Frequently Asked Questions (FAQ)

Q: Can I use Tween-80 instead of Cyclodextrin? A: Yes, but with caveats. Surfactants like Tween-80 (Polysorbate 80) work by forming micelles. For benzoxazoles, you typically need 1-5% Tween-80 to solubilize significant amounts. This concentration can be toxic to sensitive cell lines (causing membrane lysis). Cyclodextrins are generally more biocompatible.

Q: Why does my solution turn yellow in basic buffer? A: This often indicates ring instability. While the benzoxazole ring is relatively stable, strong bases can attack the C-2 position (the carbon between N and O), leading to ring opening and the formation of o-aminophenol derivatives, which oxidize rapidly to yellow/brown quinone-like species [4]. Keep pH below 9.0.[3][4]

Q: I see "floating flakes" after freezing and thawing my stock. A: DMSO is hygroscopic (absorbs water from air). Repeated freeze-thaw cycles introduce moisture, causing the hydrophobic benzoxazole to crystallize out.

  • Fix: Aliquot stocks into single-use vials. Store at -20°C. If flakes appear, sonicate at 40°C for 10 minutes before use.

References

  • Viernstein, H., & Wolschann, P. (2020).[5] Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia, 46, 255.[5] Link

  • Jackson, et al. (1972). Effect of pH on first-order rate constant for the hydrolysis of benzoxazole and 2-methylbenzoxazole. Journal of the Chemical Society, Perkin Transactions 2. Link

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Link

  • BenchChem. (2025).[3][6] 3-(1,3-Benzoxazol-2-yl)benzoic acid solubility and stability Technical Guide. Link

Sources

Technical Support Center: Purification of Crude Methyl 2-(2-butyl-1,3-benzoxazol-5-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of crude Methyl 2-(2-butyl-1,3-benzoxazol-5-yl)acetate. It addresses common challenges and offers detailed, field-proven protocols to achieve high purity, essential for downstream applications.

Introduction: Understanding the Chemistry

This compound is a benzoxazole derivative, a class of heterocyclic compounds recognized for their wide range of pharmacological activities.[1][2] The purity of such compounds is paramount for accurate biological evaluation and drug development. Syntheses of benzoxazoles, typically involving the condensation of a 2-aminophenol with a carboxylic acid or its derivative, can often yield a crude product contaminated with unreacted starting materials, reaction intermediates, and side-products.[3][4]

This guide offers a systematic approach to identify and remove these impurities, ensuring the final compound meets rigorous quality standards.

Diagram 1: General Purification Workflow

This diagram outlines the logical flow for purifying crude this compound, from initial assessment to final purity analysis.

PurificationWorkflow Crude Crude Product (Oily or Solid) TLC Initial Analysis (TLC/HPLC/NMR) Crude->TLC Decision1 Is product an oil or solid? TLC->Decision1 LLE Liquid-Liquid Extraction (Acid/Base Wash) Decision1->LLE  Oil   Recryst Recrystallization Decision1->Recryst  Solid   ColChrom Column Chromatography LLE->ColChrom Recryst->ColChrom If impurities persist Charcoal Charcoal Treatment (Optional) Recryst->Charcoal If colored FinalAnalysis Final Purity Check (HPLC, NMR, MS) Recryst->FinalAnalysis If pure ColChrom->FinalAnalysis Charcoal->Recryst Pure Pure Product FinalAnalysis->Pure

Caption: Workflow for purification of this compound.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification process in a practical question-and-answer format.

Question 1: My crude product is a dark, viscous oil, not the expected solid. What should I do first?

Answer: An oily crude product often indicates the presence of residual solvents or significant impurities that depress the melting point.

  • Expertise & Causality: The first step is to remove any unreacted acidic or basic starting materials. The synthesis of benzoxazoles often involves precursors like 4-amino-3-hydroxyphenylacetic acid and valeric acid (or its derivatives), which can be carried through. An acid-base liquid-liquid extraction is highly effective here. Dissolve the crude oil in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM). Wash sequentially with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities, followed by a mild acid (e.g., 1M HCl) to remove basic impurities like unreacted aminophenol. A final wash with brine helps to remove residual water before drying the organic layer.

  • Troubleshooting: If an emulsion forms during washing, adding more brine can help break it. After extraction, concentrate the organic layer in vacuo. If the product is still an oil, it is likely that non-ionizable impurities are present, and you should proceed directly to column chromatography.

Question 2: My TLC plate shows multiple spots. How do I identify the product and choose a purification method?

Answer: Thin-Layer Chromatography (TLC) is a critical diagnostic tool.[5][6] The spot with the highest retention factor (Rf) is typically the least polar compound, and the lowest Rf spot is the most polar.

  • Identification: Spot a small amount of your starting materials on the same TLC plate alongside your crude product to see if they are still present. The product, an ester, is moderately polar. Unreacted aminophenol will be very polar (low Rf), while the valeric acid derivative might be of similar polarity to the product.

  • Method Selection:

    • Column Chromatography: This is the most reliable method for separating multiple components.[7][8] The TLC solvent system provides a starting point for your column's mobile phase. Aim for a solvent system that gives your product an Rf value of ~0.3 for optimal separation.

    • Recrystallization: If one spot is dominant and you suspect the impurities are minor, recrystallization can be effective. However, it is less effective for separating compounds with very similar structures.[7]

Question 3: I performed a column chromatography, but my fractions are still impure. What went wrong?

Answer: Poor separation during column chromatography can result from several factors.

  • Expertise & Causality:

    • Improper Solvent System: If the polarity of your eluent is too high, all compounds will travel down the column too quickly, resulting in poor separation. Conversely, if it's too low, elution will be excessively slow. Use TLC to find the optimal solvent system. A mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate is standard for benzoxazoles.[7][8]

    • Column Overloading: Loading too much crude product onto the column is a common mistake. As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude product.

    • Poor Column Packing: An improperly packed column with air bubbles or cracks will lead to channeling and inefficient separation. Ensure the silica gel is packed as a uniform, homogenous slurry.

    • Cracked Column: Allowing the top of the silica bed to run dry will cause cracks to form, ruining the separation. Always keep the silica head wet with solvent.

Question 4: Recrystallization from a single solvent didn't work. What are my options?

Answer: If a single solvent fails, a two-solvent (or solvent/anti-solvent) system is the next logical step.[9][10]

  • Expertise & Causality: The principle is to dissolve the crude product in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, a "poor" or "anti-solvent" (one in which the product is insoluble) is added dropwise until the solution becomes faintly cloudy (the saturation point). Upon slow cooling, the desired compound should crystallize out, leaving impurities behind in the solvent mixture.

  • Solvent Selection: For benzoxazole derivatives, common "good" solvents include acetone, ethyl acetate, and ethanol.[9][10] Common "anti-solvents" include heptane, hexane, acetonitrile, or water.[9][10] For example, a patent for purifying substituted benzoxazoles suggests dissolving the crude product in acetone and then adding acetonitrile as the anti-solvent.[9] Another common technique is to dissolve in hot ethyl acetate, concentrate the solution, and then add heptane to precipitate the product.[9]

Detailed Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is the most robust method for separating multiple impurities from the target compound.

  • TLC Analysis & Solvent Selection:

    • Prepare several TLC chambers with varying ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).

    • Dissolve a small sample of your crude product in DCM or ethyl acetate and spot it on the TLC plates.

    • Develop the plates and visualize under UV light (254 nm).

    • Select the solvent system that provides good separation and moves the target compound to an Rf of approximately 0.3.

  • Column Preparation:

    • Select a glass column of appropriate size (e.g., for 1g of crude, a 2-3 cm diameter column is suitable).

    • Prepare a slurry of silica gel in the chosen non-polar solvent (hexane). A typical ratio is ~50g of silica for every 1g of crude material.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Drain the solvent until it is just level with the top of the silica bed.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of the elution solvent or DCM.

    • Alternatively, for less soluble compounds, perform a "dry loading": dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the prepared column.

    • Add a thin layer of sand on top to prevent disturbance of the silica bed during solvent addition.

  • Elution and Fraction Collection:

    • Carefully add the elution solvent to the column.

    • Begin collecting fractions in test tubes.

    • Monitor the separation by spotting fractions on a TLC plate.

    • Combine the fractions that contain the pure product.

  • Isolation:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization (Two-Solvent Method)

This method is ideal when the product is the major component and impurities have different solubility profiles.

  • Solvent Selection: Based on solubility tests, select a pair of miscible solvents: one that readily dissolves the compound when hot ("solvent") and one in which it is poorly soluble even when hot ("anti-solvent"). A common pair for this class of compounds is Ethyl Acetate and Heptane.[9]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the minimum volume of hot ethyl acetate required to fully dissolve the solid.

  • Precipitation:

    • While stirring the hot solution, add heptane dropwise until a persistent cloudiness appears.

    • Add a few more drops of hot ethyl acetate to just redissolve the precipitate, ensuring the solution is saturated.

  • Crystallization:

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

    • For maximum yield, place the flask in an ice bath for 30-60 minutes once it has reached room temperature.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration, washing them with a small amount of cold anti-solvent (heptane).

    • Dry the purified crystals in a vacuum oven to remove residual solvents.

Analytical Characterization for Purity Assessment

Final purity must be confirmed using rigorous analytical techniques.

TechniquePurposeExpected Results for Pure Product
HPLC Quantitative Purity AnalysisA single major peak corresponding to the product. Purity is often reported as >98% area. Reverse-phase methods using acetonitrile/water mobile phases are common.[11]
¹H NMR Structural Confirmation & Impurity IDThe spectrum should show clean signals corresponding to all protons in the molecule with correct integration values. Absence of peaks from starting materials or side-products.[12][13]
¹³C NMR Structural ConfirmationThe spectrum should show the correct number of signals corresponding to the unique carbon atoms in the structure.[14][15]
Mass Spec (MS) Molecular Weight ConfirmationA peak corresponding to the molecular ion [M+H]⁺ or [M]⁺ should be observed at the correct m/z value.

¹H NMR Data Interpretation (Predicted): The ¹H NMR spectrum is a powerful tool for confirming the structure. Key expected signals include:

  • Aromatic protons on the benzoxazole ring system.

  • A singlet for the acetate methylene (-CH₂-) protons.

  • A singlet for the methyl ester (-OCH₃) protons.

  • Signals corresponding to the n-butyl chain (triplet, sextet, quintet, triplet).

The absence of extraneous peaks is a strong indicator of high purity.[12]

Diagram 2: Troubleshooting Logic for Column Chromatography

This flowchart provides a decision-making tool for diagnosing and solving common column chromatography issues.

ColumnTroubleshooting Start Impure Fractions After Column CheckRf Review Pre-run TLC: Was product Rf ~0.3? Start->CheckRf CheckLoading Review Column Loading: Silica:Crude Ratio > 50:1? CheckRf->CheckLoading  Yes   AdjustSolvent Action: Re-optimize solvent system via TLC. Use a shallower gradient. CheckRf->AdjustSolvent  No   CheckColumn Inspect Column Bed: Any cracks or channels? CheckLoading->CheckColumn  Yes   ReduceLoad Action: Re-run column with less material. CheckLoading->ReduceLoad  No   Repack Action: Re-pack column carefully as a slurry. Do not let it run dry. CheckColumn->Repack  Yes   Success Pure Fractions CheckColumn->Success  No   AdjustSolvent->Success ReduceLoad->Success Repack->Success

Caption: Troubleshooting flowchart for column chromatography purification.

References

  • Separation of Benzoxazole on Newcrom R1 HPLC column. SIELC Technologies.
  • Technical Support Center: Synthesis of Substituted Benzoxazoles. Benchchem.
  • Process for the purification of substituted benzoxazole compounds.
  • Technical Support Center: Green Synthesis of Benzoxazole Deriv
  • Technical Support Center: Troubleshooting Benzoxazole Synthesis. Benchchem.
  • Benzoxazole derivatives: design, synthesis and biological evalu
  • Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous C
  • 255 Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives. Journal of Basic and Applied Research in Biomedicine.
  • A Metal-Free Amination of Benzoxazoles – The First Example of an Iodide. AWS.
  • Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO 3 H. Springer.
  • Supporting Information Synthesis of Benzoxazoles via the Copper-Catalyzed Hydroamination of Alkynones with 2-Aminophenols.
  • Studies in the Synthesis of Benzoxazole Compounds. CORE.
  • Synthesis and Pharmacological evaluation of new Benzoxozole Deriv
  • Synthesis, characterization and biological study of new benzoxazole based sulphonamide deriv
  • The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility. PMC.
  • A Review on Various Synthetic Methods of Benzoxazole Moiety.
  • Benzoxazole: Synthetic Methodology and Biological Activities. Global Research Online.
  • Benzoxazole synthesis. Organic Chemistry Portal.
  • Methyl 2-(1,3-benzoxazol-5-yl)acetate | CAS 97479-79-3. Santa Cruz Biotechnology.
  • Synthesis of 9f) Methyl 2-butyl-1-[[4-[2-(1H-tetrazol-5-yl)
  • SYNTHESIS, CHARACTERIZATION OF BENZOXAZOLE DERIVATIVES FOR IN-VITRO ANTI-TUBERCULAR AND ANTI-BACTERIAL ACTIVITY – A RESEARCH ARTICLE. International Journal of Pharmaceutical Sciences and Research (IJPSR).
  • NMR spectroscopy in pharmacy. Journal of Pharmaceutical and Biomedical Analysis.
  • Single Crystal XRD and NMR Analysis of (Z)-Methyl 3-(benzo[d][9][11]dioxol- 5-yl) . International Journal of Current Microbiology and Applied Sciences.

  • Process for the preparation of 2-methylbenzoxazole.
  • N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. MDPI.
  • benzoxazol-2-yl)

Sources

Technical Support Center: Navigating Scale-Up Challenges for Methyl 2-(2-butyl-1,3-benzoxazol-5-yl)acetate Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of Methyl 2-(2-butyl-1,3-benzoxazol-5-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently encountered challenges during the production of this important benzoxazole derivative. Benzoxazoles are a critical class of heterocyclic compounds widely used as scaffolds in drug discovery and materials science.[1][2]

This document provides practical, experience-driven insights to help you navigate the complexities of moving from bench-scale synthesis to larger-scale production.

I. Troubleshooting Guide: From Low Yields to Impurity Nightmares

This section addresses specific, common issues encountered during the synthesis of this compound. Each problem is presented in a question-and-answer format, detailing potential causes and offering actionable solutions.

Question 1: My reaction is showing a very low yield or has failed to produce the desired product. What are the primary factors I should investigate?

Low or no yield is a frequent hurdle that can often be traced back to a few critical parameters. A systematic evaluation of the following can help identify the root cause:

  • Purity of Starting Materials: The purity of the initial reactants, 4-amino-3-hydroxybenzoic acid and valeryl chloride (or valeric acid), is paramount. Impurities in the aminophenol derivative, such as oxidation byproducts, can significantly hinder the reaction.[3] It is highly recommended to purify any darkened 2-aminophenol starting material by recrystallization before use.[3]

  • Catalyst Activity and Loading: If a catalyst, such as a Brønsted or Lewis acid, is employed for the cyclization, its activity is crucial.[4] Ensure the catalyst has been stored correctly and is not deactivated. For solid-supported catalysts, insufficient loading or deactivation during recycling can lead to a significant drop in yield.[4][5]

  • Reaction Temperature: The cyclization to form the benzoxazole ring is often temperature-sensitive. Insufficient temperature can lead to a stalled or incomplete reaction.[3][4] Conversely, excessively high temperatures can promote side-product formation. Careful optimization of the reaction temperature is essential for achieving high yields.

  • Inefficient Water Removal: The condensation reaction to form the benzoxazole ring produces water as a byproduct. In many synthetic protocols, efficient removal of this water is necessary to drive the reaction to completion. On a larger scale, azeotropic distillation is a common technique for this purpose.

Question 2: I'm observing significant impurity formation, complicating the purification process. What are the likely culprits and how can I minimize them?

Side product formation not only reduces the yield of the desired product but also presents significant purification challenges, especially at scale. Here are the common impurities and strategies to mitigate them:

  • Unreacted Starting Materials: The presence of unreacted 4-amino-3-hydroxybenzoic acid or its esterified intermediate indicates an incomplete reaction. To address this, consider extending the reaction time, increasing the temperature incrementally, or ensuring the catalyst is active and present in the optimal amount.[5]

  • Partially Reacted Intermediates: In a multi-step synthesis, incomplete conversion at any stage will carry forward impurities. For instance, if the initial acylation of the amine is not complete before the cyclization step, you may isolate the N-acylated intermediate. Monitoring each step by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.[3]

  • Side Reactions from the Ester Group: The methyl acetate group can be susceptible to hydrolysis back to the carboxylic acid, especially under acidic or basic conditions during work-up. Careful control of pH is necessary to prevent this. If hydrolysis is a persistent issue, consider alternative purification methods that avoid harsh pH conditions.

Question 3: The work-up and purification of my product are proving difficult and inefficient at a larger scale. What are some effective strategies?

Scaling up purification requires a shift from lab-scale techniques to more robust and efficient industrial methods.

  • Crystallization vs. Chromatography: While column chromatography is a powerful tool for purification at the bench, it is often not economically viable for large-scale production. Developing a robust crystallization procedure is key. This involves screening various solvents and solvent mixtures to find conditions that provide good recovery of the pure product while leaving impurities in the mother liquor.

  • Washing and Extraction: A well-designed series of aqueous washes can effectively remove many impurities. For instance, washing the organic layer with a mild base solution (e.g., sodium bicarbonate) can remove unreacted acidic starting materials.[6] Subsequent washes with water and brine will remove residual salts and water from the organic phase.

  • Managing Emulsions: During liquid-liquid extractions at scale, emulsions can form, making phase separation difficult. Strategies to break emulsions include adding brine, changing the solvent ratio, or gentle filtration through a pad of celite.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What is the general synthetic route for this compound?

The most common synthetic pathway involves the condensation of a 2-aminophenol derivative with a carboxylic acid or its derivative.[7][8] For this compound, the synthesis would typically start with 4-amino-3-hydroxybenzoic acid. The process generally follows these key steps:

  • Esterification: The carboxylic acid group of 4-amino-3-hydroxybenzoic acid is first protected as a methyl ester to prevent it from reacting in the subsequent steps. This is typically achieved by reacting it with methanol in the presence of an acid catalyst like sulfuric acid.[9]

  • Acylation: The amino group of the resulting methyl 4-amino-3-hydroxybenzoate is then acylated with valeryl chloride or valeric acid to form an amide intermediate.

  • Cyclization: The final step is an acid-catalyzed intramolecular cyclization (dehydration) of the amide intermediate to form the benzoxazole ring.

Q2: How can I effectively monitor the progress of my reaction?

Regularly monitoring the reaction is crucial for optimization and ensuring completion.[3][5]

  • Thin Layer Chromatography (TLC): TLC is a quick and effective method for qualitative monitoring of the reaction progress at the bench.[3] By spotting the reaction mixture alongside the starting materials, you can visually track the disappearance of reactants and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative and accurate monitoring, especially during scale-up, HPLC is the preferred method. It allows for the precise measurement of the concentration of reactants, products, and any impurities over time.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used to confirm reaction completion, particularly for volatile compounds.[5]

Q3: My 2-aminophenol starting material has darkened. Is it still usable?

2-aminophenols are known to oxidize in the presence of air, which often results in a darkening of the material.[3] This oxidation introduces impurities that can interfere with the reaction and lower the yield. It is strongly recommended to purify darkened 2-aminophenol by recrystallization before use to ensure the best possible outcome.[3]

III. Experimental Protocols and Data

Generalized Protocol for Benzoxazole Synthesis

This protocol is a general guideline and may require optimization for specific substrates and scales.

  • Reactant Mixture: In a suitable reaction vessel, combine the 2-aminophenol derivative (1.0 eq) and the carboxylic acid (1.1 eq).

  • Cyclization: Add a catalyst, such as methanesulfonic acid (2.0-3.0 mmol per mole of aminophenol), to the mixture.[3]

  • Heating: Heat the reaction mixture to 100-120°C.[3]

  • Monitoring: Monitor the progress of the reaction by TLC or HPLC.[3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Purification: The crude product can be purified by washing with a cold solvent, such as ethanol, followed by filtration.[3] Further purification can be achieved by recrystallization or column chromatography.[3]

Table 1: Troubleshooting Common Scale-Up Issues
IssuePotential CauseRecommended Action
Low Yield Incomplete reactionIncrease reaction time or temperature; check catalyst activity.[5]
Poor starting material purityRecrystallize starting materials, especially the 2-aminophenol derivative.[3]
Impurity Formation Side reactionsOptimize reaction temperature; consider a milder catalyst.
Incomplete conversionMonitor reaction closely with HPLC to ensure completion before work-up.
Difficult Purification Product oiling outScreen for a suitable anti-solvent to induce crystallization.
Poor filterabilityOptimize crystallization conditions to obtain larger, more uniform crystals.

IV. Visualizations

Diagram 1: Generalized Synthetic Workflow

Benzoxazole Synthesis Workflow Start Starting Materials (2-Aminophenol Derivative, Carboxylic Acid/Derivative) Reaction Reaction (Acylation & Cyclization) Start->Reaction Catalyst, Heat Workup Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Crystallization/Chromatography) Workup->Purification Product Final Product (this compound) Purification->Product Low Yield Troubleshooting Start Low Yield Observed Check_Purity Check Starting Material Purity Start->Check_Purity Check_Conditions Verify Reaction Conditions Start->Check_Conditions Check_Catalyst Evaluate Catalyst Start->Check_Catalyst Purify_SM Purify Starting Materials Check_Purity->Purify_SM Impure Optimize_Temp Optimize Temperature/Time Check_Conditions->Optimize_Temp Sub-optimal Replace_Catalyst Replace/Increase Catalyst Check_Catalyst->Replace_Catalyst Inactive/ Insufficient Success Yield Improved Purify_SM->Success Optimize_Temp->Success Replace_Catalyst->Success

Caption: A decision tree for troubleshooting low reaction yields.

V. References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis. Retrieved from

  • BenchChem. (2025). Technical Support Center: Green Synthesis of Benzoxazole Derivatives. Retrieved from

  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. (2019). ACS Omega. Retrieved from

  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). PMC. Retrieved from

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from

  • Studies in the Synthesis of Benzoxazole Compounds. (2011). CORE. Retrieved from

  • Synthesis of methyl 2-(4-chlorophenyl) benzoxazol-5-yl) acetate (MCBA). (n.d.). ResearchGate. Retrieved from

  • A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. (2025). MDPI. Retrieved from

  • Benzoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from

  • A Review on Various Synthetic Methods of Benzoxazole Moiety. (2019). International Journal of Pharmacy and Biological Sciences. Retrieved from

  • Recent strategy for the synthesis of benzoxazoles. (n.d.). ResearchGate. Retrieved from

  • Preparation of Methyl Benzoate. (n.d.). Retrieved from

  • Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. (2024). MDPI. Retrieved from

  • Synthesis, characterization and biological evaluation of benzoxazole derivatives. (2012). Journal of Chemical and Pharmaceutical Research. Retrieved from

Sources

Validation & Comparative

A Technical Guide to the 1H NMR Spectral Analysis of Methyl 2-(2-butyl-1,3-benzoxazol-5-yl)acetate: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. In the synthesis of heterocyclic compounds like Methyl 2-(2-butyl-1,3-benzoxazol-5-yl)acetate, a molecule with potential pharmacological applications, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical tool. This guide provides an in-depth analysis of the 1H NMR spectrum of this target compound, comparing its utility with other spectroscopic techniques and offering a robust experimental protocol.

The Central Role of 1H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy provides exquisitely detailed information about the chemical environment of hydrogen atoms within a molecule. By analyzing the chemical shift, integration, and multiplicity of the signals, one can deduce the connectivity of atoms and the overall structure of a compound. For a molecule such as this compound, 1H NMR is indispensable for confirming the presence and arrangement of the butyl group, the acetate moiety, and the substitution pattern on the benzoxazole core.

The aromatic protons on the fused benzene ring of a benzoxazole derivative typically resonate in the downfield region, generally between 7.0 and 8.5 ppm.[1] The precise chemical shifts and coupling patterns are highly dependent on the substitution pattern on the ring.[1]

Predicted 1H NMR Spectral Analysis of this compound

While an experimental spectrum for the title compound is not publicly available, a detailed prediction based on established principles and data from analogous structures can be formulated. The expected 1H NMR spectrum in a common deuterated solvent like CDCl3 would exhibit distinct signals corresponding to the different proton environments in the molecule.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Justification
Aromatic (H-4, H-6, H-7)7.0 - 7.8Multiplet3HThe protons on the benzoxazole ring will appear in the characteristic aromatic region. The substitution at C-2 and C-5 will influence their precise shifts and lead to complex splitting patterns.[1][2]
Methylene (-CH2-COOCH3)~3.8Singlet2HThe methylene protons adjacent to the ester carbonyl and the aromatic ring are expected to be a singlet due to the absence of adjacent protons.
Methyl Ester (-OCH3)~3.7Singlet3HThe methyl protons of the ester group typically appear as a sharp singlet in this region.
Methylene (-CH2-CH2CH2CH3)~2.9Triplet2HThe methylene group attached to the C-2 position of the benzoxazole ring is deshielded and will be a triplet due to coupling with the adjacent methylene group.
Methylene (-CH2-CH2CH2CH3)~1.8Multiplet2HThese methylene protons will show a more complex splitting pattern due to coupling with the two adjacent methylene groups.
Methylene (-CH2-CH2CH2CH3)~1.4Multiplet2HSimilar to the above, these methylene protons will exhibit a complex multiplet signal.
Methyl (-CH3)~0.9Triplet3HThe terminal methyl group of the butyl chain will appear as a triplet, coupling with the adjacent methylene group.

A Comparative Look at Alternative Analytical Techniques

While 1H NMR is a powerful tool, a comprehensive structural confirmation relies on a combination of analytical methods.

Technique Information Provided Advantages Limitations
13C NMR Spectroscopy Provides information about the carbon framework of the molecule.[2]Complementary to 1H NMR, confirms the number and types of carbon atoms.Lower sensitivity than 1H NMR, often requiring more sample and longer acquisition times.[1]
Mass Spectrometry (MS) Determines the molecular weight and provides information about the fragmentation pattern.High sensitivity, can confirm the molecular formula.Does not provide detailed information about the connectivity of atoms.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., C=O of the ester, C=N of the oxazole).Quick and simple to perform.Provides limited information on the overall molecular structure.

The combination of these techniques provides a self-validating system for structural elucidation, a cornerstone of trustworthy scientific research.

Experimental Protocol for 1H NMR Analysis

The acquisition of a high-quality 1H NMR spectrum is contingent on meticulous sample preparation and instrument setup.

Step-by-Step Methodology
  • Sample Preparation :

    • Weigh 1-10 mg of the purified this compound.[1]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean vial.[1] Deuterated solvents are used to avoid large solvent signals in the spectrum.[3]

    • Ensure the sample is fully dissolved; gentle warming or sonication can be used to aid dissolution.[1]

    • Filter the solution if any particulate matter is present to prevent distortion of the magnetic field.[1]

    • Transfer the clear solution to a clean, dry NMR tube.

  • Instrument Setup and Data Acquisition :

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

    • Set the appropriate acquisition parameters, including the number of scans, pulse width, and acquisition time.

    • Acquire the 1H NMR spectrum.

  • Data Processing :

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl3 at 7.26 ppm).[1]

    • Integrate the signals to determine the relative number of protons for each peak.

    • Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.

Workflow for Structural Elucidation

G cluster_synthesis Synthesis & Purification cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesize Compound Purification Purify Compound Synthesis->Purification HNMR 1H NMR Analysis Purification->HNMR CNMR 13C NMR Analysis Purification->CNMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Interpretation Spectral Interpretation HNMR->Interpretation CNMR->Interpretation MS->Interpretation IR->Interpretation Structure Structure Confirmation Interpretation->Structure

Caption: Workflow for the synthesis, purification, and structural elucidation of a novel compound.

Conclusion

The 1H NMR spectral analysis of this compound, when used in conjunction with other analytical techniques, provides a robust and reliable method for its structural confirmation. The predicted spectrum, based on established chemical shift principles for benzoxazole derivatives, offers a valuable reference for researchers working on the synthesis and characterization of this and related compounds. Adherence to rigorous experimental protocols ensures the acquisition of high-quality data, which is fundamental to the integrity of research in drug discovery and development.

References

  • An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Benzoxazole Carboxylic Acids - Benchchem.
  • Application Note: Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy - Benchchem.
  • Benzoxazole derivatives: design, synthesis and biological evaluation - PMC. Available at: [Link]

  • NMR Sample Preparation - Western University. Available at: [Link]

Sources

A Comparative Guide to the Biological Efficacy of Benzoxazole Methyl Esters vs. Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the biological efficacy of benzoxazole derivatives functionalized with a methyl ester versus a carboxylic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple data presentation to explain the causal relationships between chemical structure and biological outcomes, supported by experimental data from peer-reviewed literature.

Introduction: The Benzoxazole Scaffold in Medicinal Chemistry

The benzoxazole ring system, an aromatic bicyclic heterocycle, is a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid structure and ability to participate in various non-covalent interactions allow it to bind to a wide array of biological targets. Consequently, benzoxazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, immunosuppressive, and antiviral properties.[3][4][5][6][7]

The biological activity of these compounds is critically influenced by the nature of the substituents on the benzoxazole core, particularly at the 2-position.[8] A common and impactful modification at this position is the introduction of a side chain terminating in either a carboxylic acid or its corresponding methyl ester. This seemingly minor chemical difference can lead to profound changes in a molecule's physicochemical properties, pharmacokinetics, and ultimately, its therapeutic efficacy.

The Ester vs. The Acid: A Fundamental Structure-Activity Relationship

The choice between a methyl ester and a carboxylic acid is a key strategic decision in drug design, revolving around the concepts of prodrugs and direct target engagement.

The Prodrug Strategy: Enhancing Bioavailability with Esters

A primary challenge in drug development is ensuring the active compound can reach its target in the body. Carboxylic acids, being polar and often ionized at physiological pH, can suffer from poor membrane permeability and limited oral bioavailability. The methyl ester form is a classic prodrug approach to overcome this limitation.

  • Increased Lipophilicity: The ester group is significantly more lipophilic (less polar) than the carboxylic acid. This enhances the molecule's ability to cross biological membranes, such as the intestinal wall for oral absorption or the cell membrane to reach intracellular targets.

  • In Vivo Hydrolysis: Once absorbed into the bloodstream or inside a cell, the ester is designed to be rapidly hydrolyzed by ubiquitous esterase enzymes, releasing the active carboxylic acid form precisely where it is needed.

This strategy leverages the ester for efficient delivery and the acid for potent biological activity.

Prodrug_Activation cluster_0 Extracellular / Gut Lumen cluster_1 Cell Membrane cluster_2 Intracellular / Bloodstream Ester Benzoxazole Methyl Ester (Lipophilic, Inactive Prodrug) Membrane Passive Diffusion Ester->Membrane Enhanced Permeability Acid Benzoxazole Carboxylic Acid (Hydrophilic, Active Drug) Membrane->Acid Hydrolysis by Esterases Target Biological Target (e.g., Enzyme, Receptor) Acid->Target Binding & Efficacy

Caption: In vivo activation of a methyl ester prodrug.

Direct Target Interaction: The Power of the Carboxylic Acid

The active form of the drug is often the carboxylic acid. Its terminal -COOH group is a versatile functional handle for interacting with biological targets. It can act as both a hydrogen bond donor (from the -OH) and a hydrogen bond acceptor (from the C=O), and, in its deprotonated carboxylate form (-COO⁻), it can form strong ionic bonds (salt bridges) with positively charged residues like lysine or arginine in a protein's active site. The methyl ester lacks the acidic proton and the potential for ionic bonding, limiting its interaction capabilities.

Comparative Efficacy: Case Studies from the Literature

The theoretical advantages of each form are borne out in preclinical studies, where the superior form is often dependent on the specific biological context.

Case Study 1: Anti-Psoriatic and Anti-Inflammatory Activity

In a compelling in vivo study using a mouse model of psoriasis, the biological activities of 2-(4-chlorophenyl)-5-benzoxazoleacetic acid (CBA) and its methyl ester prodrug (MCBA) were directly compared.[3] When administered both topically and orally, the methyl ester (MCBA) demonstrated significantly stronger anti-psoriatic effects than the acid form (CBA).[3] The MCBA-treated mice showed a greater reduction in psoriasis symptoms like erythema, skin thickness, and desquamation. This result strongly supports the prodrug strategy, where the enhanced permeability of the ester likely led to higher local concentrations of the active acid form in the skin tissue over time.

Case Study 2: Anticancer Activity

The comparison becomes more nuanced in the context of in vitro cancer cell cytotoxicity. A study evaluating a series of 2-arylbenzoxazole acetic acids and their methyl esters against breast (MCF-7) and colon (HCT-116) cancer cell lines revealed target-specific differences.[9] Several of the carboxylic acid derivatives were found to be more potent against the MCF-7 breast cancer cell line than their corresponding methyl esters.[9] This suggests that the carboxylic acid moiety itself is crucial for interacting with the cellular target in MCF-7 cells. Conversely, the HCT-116 colon cancer line appeared largely insensitive to this structural change, with both forms showing similar activity.[9] This highlights that while a prodrug strategy is generally valid, the intrinsic activity of the ester versus the acid can differ, and a direct interaction of the acid with the target may be essential for efficacy in certain cell types.

Case Study 3: Antimicrobial Activity

In the realm of antimicrobial research, the distinction can be less clear-cut. One study investigating new benzoxazolin-2-one derivatives found that both the carboxylic acid and its methyl ester derivative exhibited the exact same minimum inhibitory concentration (MIC) of 125 µg/mL against Staphylococcus aureus.[5] This suggests that for this particular bacterial target, the critical pharmacophore may be the core benzoxazole structure, and the terminal functional group (ester or acid) plays a lesser role in the mechanism of action, or that the bacteria possess sufficient esterase activity to rapidly convert the ester to the acid. However, another study implied that the lack of a methyl ester could be responsible for the inactivity of some derivatives, pointing to the importance of the ester for cell entry or a direct interaction.[8]

Data Summary: A Quantitative Comparison

The following tables summarize quantitative data from the cited literature to provide a direct comparison of biological performance.

Table 1: Anticancer Activity (IC₅₀ in µM) of Benzoxazole Acetic Acid vs. Methyl Ester Derivatives [9]

Compound Pair Functional Group IC₅₀ vs. MCF-7 (Breast Cancer) IC₅₀ vs. HCT-116 (Colon Cancer)
Pair 1 Acid (1) 3.41 > 50
Ester (2) > 50 > 50
Pair 2 Acid (3) 25.43 5.98
Ester (4) 31.05 6.22
Pair 3 Acid (5) 10.11 45.32
Ester (6) 12.04 > 50
Doxorubicin Reference 1.02 1.35

Lower IC₅₀ values indicate higher potency.

Table 2: Antimicrobial Activity (MIC) of Benzoxazolin-2-one Derivatives [5]

Compound Functional Group MIC vs. S. aureus (µg/mL)
1 Carboxylic Acid 125

| 2 | Methyl Ester | 125 |

Key Experimental Methodologies

Reproducibility is the cornerstone of scientific integrity. The following are detailed protocols for the synthesis of a benzoxazole pair and for a common assay used to evaluate their efficacy.

Protocol 1: Synthesis of Benzoxazole Methyl Ester and Hydrolysis to Carboxylic Acid

This protocol is adapted from the synthesis of MCBA and CBA.[3][10]

Part A: Synthesis of Methyl 2-(2-(4-chlorophenyl)benzo[d]oxazol-5-yl)acetate (Ester Form)

  • Reactant Preparation: Dissolve methyl 2-(3-amino-4-hydroxyphenyl)acetate (1.0 eq) and 4-chlorobenzaldehyde (1.0 eq) in absolute ethanol in a round-bottom flask.

  • Schiff Base Formation: Stir the reaction mixture under reflux for 4 hours.

  • Cyclization: Evaporate the solvent under reduced pressure to obtain a viscous material. Dissolve this intermediate in hot glacial acetic acid.

  • Oxidation: Add lead(IV) tetraacetate (Pb(CH₃COO)₄) (1.1 eq) portion-wise while stirring. Continue stirring until the reaction cools to room temperature.

  • Work-up and Purification: Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum. Purify the crude product by column chromatography to yield the final methyl ester.

Part B: Hydrolysis to 2-(4-Chlorophenyl)benzoxazol-5-yl)acetic acid (Acid Form)

  • Saponification: Dissolve the purified methyl ester (1.0 eq) from Part A in 90% ethanol.

  • Base Addition: Add sodium hydroxide (NaOH) (4.0-5.0 eq) and stir at room temperature for 3 hours, monitoring the reaction by TLC.

  • Acidification: Evaporate the ethanol. Add crushed ice to the residue, followed by concentrated hydrochloric acid (HCl) until the solution is acidic (pH ~2), causing the carboxylic acid to precipitate.

  • Isolation: Filter the solid precipitate, wash thoroughly with cold water to remove salts, and dry under vacuum to yield the final carboxylic acid product.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This is a standard colorimetric assay to measure cell viability, as referenced in cytotoxicity studies.[9][11]

MTT_Workflow cluster_workflow MTT Assay Protocol A 1. Cell Seeding Seed cancer cells (e.g., MCF-7) in a 96-well plate. Incubate for 24h. B 2. Compound Treatment Add serial dilutions of benzoxazole acid/ester. Include vehicle control. A->B C 3. Incubation Incubate cells with compounds for 48-72 hours. B->C D 4. MTT Addition Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5- diphenyltetrazolium bromide) to each well. C->D E 5. Formazan Formation Incubate for 2-4 hours. Mitochondrial reductases in living cells convert yellow MTT to purple formazan crystals. D->E F 6. Solubilization Add solubilizing agent (e.g., DMSO, isopropanol) to dissolve formazan crystals. E->F G 7. Absorbance Reading Read absorbance at ~570 nm using a plate reader. F->G H 8. Data Analysis Calculate % viability vs. control. Determine IC50 values. G->H

Caption: Standard workflow for the MTT cell viability assay.

  • Cell Culture: Plate human cancer cells (e.g., MCF-7) in a 96-well microtiter plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare stock solutions of the benzoxazole methyl ester and carboxylic acid in DMSO. Perform serial dilutions in culture medium and add them to the wells. Include wells with vehicle (DMSO) only as a negative control and a known chemotherapy drug (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Quantification: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is calculated by plotting viability against compound concentration and fitting the data to a dose-response curve.

Conclusion & Senior Scientist's Perspective

The decision to develop a benzoxazole derivative as a methyl ester or a carboxylic acid is not a matter of simple superiority but of strategic design.

  • The Methyl Ester excels as a prodrug. Its primary role is to overcome pharmacokinetic barriers, particularly poor membrane permeability. Evidence strongly suggests that for in vivo applications like topical or oral anti-inflammatory treatments, the ester form can deliver superior efficacy by ensuring more of the active compound reaches the target site.[3]

  • The Carboxylic Acid is often the active moiety. Its ability to form critical hydrogen and ionic bonds can make it intrinsically more potent in vitro.[9] In cases where bioavailability is not a limiting factor or where the target requires these specific interactions, the acid form is preferred.

Ultimately, the optimal choice is context-dependent. For systemic or topical delivery, the methyl ester prodrug approach is a powerful and validated strategy. For mechanistic studies or when high in vitro potency is the primary goal, the carboxylic acid is indispensable. A comprehensive drug development program should ideally synthesize and evaluate both forms to fully understand the structure-activity relationship and select the candidate with the best overall therapeutic potential.

References

  • Al-Wabli, R. I., et al. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. MDPI. [Link]

  • Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 85. [Link]

  • Jilani, M. I., et al. (2021). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. Indian Journal of Chemistry, Section B, 60B(11), 1496-1503. [Link]

  • Gevorgyan, A., et al. (2024). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. MDPI. [Link]

  • Yilmaz, I., et al. (2022). Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Bentham Science. [Link]

  • Şener, E., et al. (1997). Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents. Il Farmaco, 52(2), 99-103. [Link]

  • Farag, I. S. A., et al. (2014). Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives. International Journal of Crystallography. [Link]

  • Maruthamuthu, M., et al. (2015). Synthesis, characterization, and anticancer activity of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(9), 380-387. [Link]

  • Şener, E., et al. (1997). Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents. PubMed. [Link]

  • Noolvi, M. N., et al. (2013). Synthesis and biological evaluation of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and its methyl esters as potent anti-breast cancer agents. Bioorganic & Medicinal Chemistry Letters, 23(13), 3846-3852. [Link]

  • Wiczk, W., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Acta Biochimica Polonica, 68(4), 715-722. [Link]

  • Al-Wabli, R. I., et al. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. PMC. [Link]

  • Singh, S., & Sharma, A. (2021). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management, 4(12), 125-128. [Link]

  • Song, H., et al. (2020). The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility. Angewandte Chemie International Edition, 59(15), 6054-6058. [Link]

  • Balaswamy, G., et al. (2012). Synthesis, characterization and anti-microbial activity of new series of benzoxazole derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 4(2), 621-625. [Link]

  • Sharma, D., & Narasimhan, B. (2020). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review, 7(12), 224-234. [Link]

  • Kumar, A., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Journal of Drug Delivery and Therapeutics, 15(2). [Link]

Sources

structure-activity relationship (SAR) of 2-butyl vs 2-methyl benzoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2-Methylbenzoxazole and 2-Butylbenzoxazole derivatives. This content is designed for researchers in medicinal chemistry and drug discovery, focusing on the Structure-Activity Relationship (SAR) implications of alkyl chain elongation at the C2 position.

Executive Summary

In the optimization of benzoxazole scaffolds, the modification of the C2-substituent is a critical tuning knob for modulating lipophilicity, membrane permeability, and target binding affinity.

  • 2-Methyl Benzoxazoles serve as compact, lower-molecular-weight anchors. They typically exhibit lower lipophilicity (LogP ~1.9–2.[1]1) and are preferred when the target pocket is sterically restricted or when water solubility is a limiting factor.[1]

  • 2-Butyl Benzoxazoles introduce a flexible hydrophobic tail.[1] This modification significantly increases lipophilicity (LogP ~3.2–3.6), often enhancing potency against Gram-positive bacteria and cancer cell lines via improved membrane penetration. However, the butyl group can introduce steric clashes in small enzymatic pockets and reduce aqueous solubility.[1]

Key Takeaway: The transition from methyl to butyl is rarely bio-neutral; it typically shifts the mechanism from simple binding to a phenotype driven by hydrophobic interaction and membrane accumulation.[1]

Physicochemical & Structural Comparison

The following table summarizes the core differences that drive the biological divergence between these two analogs.

Feature2-Methyl Benzoxazole2-Butyl BenzoxazoleImpact on SAR
Molecular Weight ~133.15 g/mol ~175.23 g/mol Minimal impact on ligand efficiency.
Lipophilicity (cLogP) ~1.9 – 2.1~3.2 – 3.6Butyl shows superior passive membrane transport.[1]
Steric Volume Low (Compact)Moderate (Flexible)Butyl requires a hydrophobic pocket (approx. 4–6 Å depth).[1]
Solubility (Aq.) ModerateLowMethyl is preferred for fragment-based screening.[1]
Rotatable Bonds 03Butyl incurs a higher entropic penalty upon binding.[1]

Biological Activity Profile

Antimicrobial Activity (SAR Trends)

Experimental data indicates a strong correlation between alkyl chain length and antimicrobial potency, particularly against Gram-positive strains.[1]

  • Gram-Positive (S. aureus, B. subtilis):

    • 2-Butyl derivatives consistently outperform 2-methyl analogs.[1] The increased lipophilicity allows the butyl chain to intercalate into the bacterial cell membrane, disrupting integrity.[1]

    • Data Trend: MIC values often decrease by 2–4 fold when extending from methyl to butyl (e.g., from >50 µg/mL to ~12.5 µg/mL in homologous series).[1]

  • Gram-Negative (E. coli, P. aeruginosa):

    • 2-Methyl analogs are often inactive or weakly active due to the inability to penetrate the outer lipopolysaccharide layer.[1]

    • 2-Butyl analogs show improved activity but often hit a "cutoff" point where further elongation (e.g., to hexyl/octyl) leads to entrapment in the outer membrane or efflux susceptibility.[1]

Anticancer Cytotoxicity

In cytotoxicity assays (e.g., HeLa, MCF-7 cell lines), the SAR is non-linear.[1]

  • 2-Methyl: Often shows low intrinsic cytotoxicity unless paired with a pharmacophore at the C5/C6 position (e.g., electron-withdrawing groups). It acts as a stable scaffold.[1]

  • 2-Butyl: Exhibits higher intrinsic cytotoxicity.[1] The hydrophobic tail facilitates cellular uptake and can interact with hydrophobic domains of target proteins (e.g., tubulin, kinases).[1]

    • Caution: excessive hydrophobicity can lead to non-specific toxicity (promiscuous binding).[1]

Mechanistic Visualization

The following diagram illustrates the decision logic for selecting between Methyl and Butyl substituents based on the target environment.

SAR_Logic Start Benzoxazole Scaffold Optimization Target_Type Identify Primary Constraint Start->Target_Type Steric_Limit Restricted Pocket or High Solubility Needed? Target_Type->Steric_Limit Structural Biology Permeability Target Intracellular? Need Membrane Crossing? Target_Type->Permeability ADME Profile Select_Methyl Select 2-Methyl (Low Steric Bulk, Lower LogP) Steric_Limit->Select_Methyl Yes Outcome_Methyl High Ligand Efficiency Lower Membrane Permeability Select_Methyl->Outcome_Methyl Select_Butyl Select 2-Butyl (High Lipophilicity, Flexible) Permeability->Select_Butyl Yes Outcome_Butyl Enhanced Potency (MIC/IC50) Risk of Non-Specific Binding Select_Butyl->Outcome_Butyl Outcome_Butyl->Steric_Limit Check Solubility

Figure 1: SAR Decision Tree for C2-Substitution. Blue nodes indicate the starting point; Red indicates steric/solubility constraints favoring Methyl; Green indicates permeability requirements favoring Butyl.

Experimental Protocols

To ensure reproducibility, the following protocols describe the synthesis and evaluation of these derivatives.

Synthesis: Oxidative Cyclization

The most robust method for generating both 2-methyl and 2-butyl benzoxazoles is the condensation of 2-aminophenol with the corresponding aldehyde (acetaldehyde for methyl, valeraldehyde for butyl) or carboxylic acid, followed by oxidative cyclization.

Workflow Diagram:

Synthesis_Workflow Reactants 2-Aminophenol + Aldehyde (R-CHO) Schiff_Base Intermediate: Schiff Base (Imine) Reactants->Schiff_Base -H2O Cyclization Oxidative Cyclization (Oxidant: Pb(OAc)4 or O2/Cat) Schiff_Base->Cyclization Product 2-Substituted Benzoxazole Cyclization->Product -2H

Figure 2: General synthetic pathway for 2-substituted benzoxazoles.

Step-by-Step Protocol (Acid-Catalyzed Condensation):

  • Reagents: Mix 2-aminophenol (1.0 eq) with Valeric acid (for butyl) or Acetic acid (for methyl) (1.1 eq).

  • Catalyst: Add Polyphosphoric acid (PPA) or Boric acid as a catalyst.[1]

  • Reflux: Heat the mixture at 120–140°C for 4–6 hours.

  • Workup: Pour the reaction mixture into crushed ice/water. Neutralize with 10% NaHCO₃.[1]

  • Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na₂SO₄.[1]

  • Purification: Silica gel column chromatography (Hexane:EtOAc gradient).

    • Validation: 2-Methyl product appears as a solid/oil (mp ~30°C); 2-Butyl product is typically an oil.

Biological Assay: MIC Determination

Objective: Compare antimicrobial potency.

  • Preparation: Dissolve compounds in DMSO (Stock 10 mg/mL).

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate. Range: 512 µg/mL to 0.5 µg/mL.[1]

  • Inoculation: Add bacterial suspension (S. aureus ATCC 29213) adjusted to 5 x 10⁵ CFU/mL.[1]

  • Incubation: 37°C for 18–24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible turbidity.[1]

    • Expected Result: 2-Butyl analogs typically show lower MIC (higher potency) than 2-Methyl analogs.

References

  • Synthesis and SAR of 2-substituted benzoxazoles

    • Title: Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents.[1][2]

    • Source: PMC / NIH[1]

    • URL:[Link][1]

  • Anticancer Activity and Cytotoxicity

    • Title: Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole derivatives.[1][2]

    • Source: Bioorganic Chemistry (via ScienceDirect/PubMed)[1]

    • URL:[Link]

  • Chain Length Effects on Delivery & Cytotoxicity

    • Title: Alkyl Chain Length in Poly(2-oxazoline)-Based Amphiphilic Gradient Copolymers Regulates the Delivery of Hydrophobic Molecules.[3][4]

    • Source: Biomacromolecules (ACS Publications)[1]

    • URL:[Link][1]

  • General Benzoxazole Synthesis & Properties

    • Title: An efficient synthesis of 2-substituted benzoxazoles using cerium(III) chloride/sodium iodide as catalyst.[5]

    • Source: Journal of Chemical Sciences
    • URL:[Link][1]

Sources

A Comparative Guide to the X-ray Crystallography of Benzoxazole Derivatives: Insights for the Structural Analysis of 2-butyl-1,3-benzoxazol-5-yl acetate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. X-ray crystallography stands as the gold standard for elucidating the precise atomic arrangement within a crystalline solid, providing invaluable insights into a compound's physical and chemical properties, and its potential interactions with biological targets. This guide provides a comparative analysis of X-ray crystallography data for several benzoxazole derivatives, offering a framework for understanding the structural characteristics of this important heterocyclic scaffold. While crystallographic data for 2-butyl-1,3-benzoxazol-5-yl acetate is not publicly available at the time of this publication, this guide will equip researchers with the foundational knowledge and comparative data necessary to predict its structural features and to approach its crystallographic analysis.

Benzoxazoles are a significant class of heterocyclic compounds that form the core of numerous pharmaceuticals and industrial materials.[1][2][3] Their versatile biological activities, including antimicrobial, antiviral, and antitumor properties, stem from their ability to interact with various biopolymers.[1] The planarity and electronic properties of the benzoxazole ring system are key to these interactions.

The Foundational Importance of Single-Crystal X-ray Diffraction

The determination of a crystal structure through single-crystal X-ray diffraction is a definitive method for establishing the molecular conformation, bond lengths, bond angles, and intermolecular interactions. This information is crucial for:

  • Structure-Activity Relationship (SAR) Studies: Correlating the three-dimensional structure of a molecule with its biological activity to guide the design of more potent and selective drugs.

  • Polymorph Screening: Identifying and characterizing different crystalline forms of a drug substance, which can have profound effects on its solubility, stability, and bioavailability.

  • In Silico Modeling and Drug Design: Providing accurate starting geometries for computational studies, such as molecular docking and molecular dynamics simulations.

Experimental Workflow for X-ray Crystallography of Small Organic Molecules

The successful acquisition of high-quality X-ray crystallography data relies on a meticulous experimental workflow. The following protocol outlines the key steps, emphasizing the rationale behind each experimental choice.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Synthesis of Benzoxazole Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Solvent_Screen Solvent Screening Purification->Solvent_Screen Vapor_Diffusion Vapor Diffusion Solvent_Screen->Vapor_Diffusion Select Method Slow_Evaporation Slow Evaporation Solvent_Screen->Slow_Evaporation Select Method Crystal_Mounting Crystal Mounting Vapor_Diffusion->Crystal_Mounting Slow_Evaporation->Crystal_Mounting Data_Collection X-ray Data Collection (Diffractometer) Crystal_Mounting->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Validation Structure Validation & Analysis Structure_Refinement->Validation

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Experimental Protocol
  • Synthesis and Purification:

    • Objective: To obtain a highly pure sample of the target compound. Impurities can inhibit crystal growth or lead to disordered crystal structures.

    • Protocol: Synthesize the benzoxazole derivative using established literature methods.[2][4] Purify the crude product by recrystallization from a suitable solvent or by column chromatography until a high purity is confirmed by techniques such as NMR and melting point analysis.

  • Crystal Growth:

    • Objective: To grow single crystals of sufficient size and quality for X-ray diffraction. This is often the most challenging step.

    • Protocol - Slow Evaporation:

      • Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation.

      • Loosely cover the container to allow for slow evaporation of the solvent at room temperature.

    • Protocol - Vapor Diffusion:

      • Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble).

      • Place this solution in a small, open vial.

      • Place the vial inside a larger, sealed container that contains a "poor" solvent (in which the compound is sparingly soluble, but which is miscible with the good solvent).

      • Over time, the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.

    • Causality: The slow change in solvent conditions is critical to allow molecules to arrange themselves into a well-ordered crystal lattice rather than precipitating out as an amorphous solid.

  • Data Collection:

    • Objective: To measure the intensities of the X-rays diffracted by the crystal.

    • Protocol:

      • Mount a suitable single crystal on a goniometer head.

      • Place the goniometer on the diffractometer.

      • Cool the crystal in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations of the atoms, which leads to higher resolution data.

      • Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

  • Structure Solution and Refinement:

    • Objective: To determine the arrangement of atoms in the crystal lattice and to refine their positions.

    • Protocol:

      • Process the raw diffraction data to obtain a set of structure factors.

      • Solve the "phase problem" using direct methods or Patterson methods to obtain an initial model of the crystal structure.

      • Refine the atomic positions and displacement parameters using full-matrix least-squares methods against the experimental data.

      • Locate and refine hydrogen atoms.

      • Validate the final structure using established crystallographic metrics.

Comparative Analysis of Benzoxazole Derivatives

While the crystal structure of 2-butyl-1,3-benzoxazol-5-yl acetate is not available, we can gain significant insights by comparing the crystallographic data of structurally related benzoxazole derivatives. The following table summarizes key crystallographic parameters for several such compounds.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Reference
(E)-2-(6-Methylbenzoxazol-2-yl)-3-phenylacrylonitrileC₁₇H₁₂N₂OMonoclinicP2₁/c11.0508(8)12.0159(10)10.0074(9)94.761(5)[2]
2-(2-aminophenyl)-1,3-benzoxazoleC₁₃H₁₀N₂OMonoclinicP2₁/c4.81703(10)14.8104(3)24.3639(5)90.548(1)[5]
5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]-1,3-benzoxazoleC₂₆H₂₆N₂O₂STriclinicP-16.0852(12)11.520(2)16.986(3)88.88(3)[6][7]
2-[(4-chlorophenylazo) cyanomethyl] benzoxazoleC₁₅H₉ClN₄OTriclinicP-1----[1][8]
2-[(arylidene) cyanomethyl] benzoxazolesC₁₇H₁₀N₂O₃TriclinicP-1----[1][8]

Note: Complete unit cell parameters for all compounds were not available in the provided search results.

From this comparative data, several key features of the benzoxazole scaffold become apparent:

  • Planarity: The benzoxazole ring system itself is generally planar or nearly planar.[1][6][7] This planarity facilitates π-π stacking interactions, which can play a significant role in crystal packing.[6]

  • Hydrogen Bonding: The presence of hydrogen bond donors and acceptors, such as hydroxyl or amino groups, can lead to the formation of extensive hydrogen-bonding networks that stabilize the crystal structure.[5][9] For 2-butyl-1,3-benzoxazol-5-yl acetate, the ester carbonyl oxygen could act as a hydrogen bond acceptor.

  • Conformational Flexibility: Substituents on the benzoxazole ring can exhibit conformational flexibility. For instance, in 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]-1,3-benzoxazole, one of the tert-butyl groups was found to be disordered over two conformations.[6][7] The butyl group in 2-butyl-1,3-benzoxazol-5-yl acetate would also be expected to exhibit conformational flexibility.

Predicting the Crystallographic Features of 2-butyl-1,3-benzoxazol-5-yl acetate

Based on the analysis of related structures, we can hypothesize the following for the crystal structure of 2-butyl-1,3-benzoxazol-5-yl acetate:

molecular_interactions cluster_molecule 2-butyl-1,3-benzoxazol-5-yl acetate cluster_packing Predicted Crystal Packing Interactions Benzoxazole Planar Benzoxazole Core Butyl_Chain Flexible Butyl Chain (Potential for disorder) Benzoxazole->Butyl_Chain C2-substitution Acetate_Group Acetate Group (Potential H-bond acceptor) Benzoxazole->Acetate_Group C5-substitution Pi_Stacking π-π Stacking (Benzoxazole rings) Benzoxazole->Pi_Stacking CH_Pi C-H...π Interactions Butyl_Chain->CH_Pi VDW van der Waals Interactions (Butyl chains) Butyl_Chain->VDW Acetate_Group->VDW

Figure 2: Predicted molecular features and intermolecular interactions for 2-butyl-1,3-benzoxazol-5-yl acetate.

  • The benzoxazole core will be essentially planar.

  • The butyl group at the 2-position will likely exhibit some degree of conformational flexibility, and could potentially be disordered in the crystal structure.

  • The acetate group at the 5-position will influence the crystal packing, with the carbonyl oxygen being a potential hydrogen bond acceptor if co-crystallized with a suitable donor.

  • In the absence of strong hydrogen bond donors, the crystal packing will likely be dominated by π-π stacking interactions between the benzoxazole rings and van der Waals interactions involving the butyl and acetate groups.

Conclusion

While direct experimental data for 2-butyl-1,3-benzoxazol-5-yl acetate is currently unavailable, a comparative analysis of related benzoxazole derivatives provides a robust framework for understanding its likely structural characteristics. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers embarking on the crystallographic analysis of this and other novel benzoxazole compounds. The insights gained from such studies are critical for advancing our understanding of structure-property relationships and for the rational design of new molecules with tailored functionalities.

References

  • Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives. Hindawi. [Link]

  • Structure of Biologically Active Benzoxazoles: Crystallography and DFT Studies. ResearchGate. [Link]

  • Synthesis and Crystal Structure of a Benzoxazole Derivative: (E)-2-(6-Methylbenzoxazol-2-yl)-3-phenylacrylonitrile. SciSpace. [Link]

  • Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives. ResearchGate. [Link]

  • Crystal structure of 2-(2-aminophenyl)-1,3-benzoxazole. National Institutes of Health (NIH). [Link]

  • 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]-1,3-benzoxazole. National Institutes of Health (NIH). [Link]

  • 2-(2H-1,3-Benzodioxol-5-yl)-1,3-benzothiazole. National Institutes of Health (NIH). [Link]

  • Studies in the Synthesis of Benzoxazole Compounds. CORE. [Link]

  • Ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate. National Institutes of Health (NIH). [Link]

  • Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives. ResearchGate. [Link]

  • 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thien-yl]-1,3-benzoxazole. PubMed. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-(2-butyl-1,3-benzoxazol-5-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

The disposal of any chemical reagent is a critical final step in the experimental workflow. For benzoxazole derivatives like Methyl 2-(2-butyl-1,3-benzoxazol-5-yl)acetate, which may possess uncharacterized toxicological properties alongside known hazards of related structures, a conservative and rigorous approach to waste management is paramount. This guide is built on the foundational principle that all chemical waste must be handled as hazardous unless definitively proven otherwise.

Hazard Profile and Risk Assessment

Table 1: Synthesized Hazard Profile for Benzoxazole Derivatives

Hazard Classification GHS Hazard Code Description Source
Acute Toxicity, Oral H302 Harmful if swallowed.[2][3] TCI, PubChem
Skin Corrosion/Irritation H315 Causes skin irritation.[2][4] TCI Chemicals
Serious Eye Damage/Irritation H319 Causes serious eye irritation.[2][4] Sigma-Aldrich, TCI

| Acute Toxicity, Inhalation | H331 / H332 | Toxic or harmful if inhaled.[3] | Sigma-Aldrich, PubChem |

The primary risks associated with this compound class necessitate handling all waste—including neat compound, solutions, and contaminated labware—as hazardous chemical waste. Under no circumstances should this material be disposed of via sanitary sewer (sink disposal) or as general solid waste.[5][6] The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous waste pharmaceuticals, a category under which this compound would fall in a drug development context.[6][7][8]

Pre-Disposal: Waste Segregation and Containment

Proper disposal begins with meticulous segregation at the point of generation.[5] This is not merely a logistical step but a critical safety measure to prevent unintended chemical reactions.

Step-by-Step Segregation and Containment Protocol:

  • Designate a Waste Stream: Establish a dedicated waste stream for this compound and related benzoxazole derivatives. Do not mix this waste with other chemical classes.

  • Select an Appropriate Waste Container:

    • Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[5][9] Glass bottles are generally suitable for organic compounds.[9]

    • Ensure the container is in good condition and free from external contamination.

    • For liquid waste, do not fill the container more than 75-80% full to allow for vapor expansion and prevent spills.[9]

  • Avoid Incompatibilities: Store the waste container away from strong oxidizing agents, acids, and bases, which are known to be incompatible with similar compounds.[1][10]

  • Label the Container Correctly:

    • Clearly label the container as "Hazardous Waste."

    • List all chemical constituents by their full name, including solvents and their approximate concentrations. For example: "Waste this compound in Methanol (~10%)."

    • Indicate the relevant hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant).

    • Record the date of waste accumulation.

Disposal Workflow: A Step-by-Step Guide

The disposal of this compound must be conducted through a licensed hazardous waste disposal contractor. This is mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[7]

Operational Protocol for Disposal:

  • Personal Protective Equipment (PPE): Before handling the waste container, don appropriate PPE, including a lab coat, safety glasses with side shields (or goggles), and chemically resistant gloves (e.g., nitrile).[1][2][11]

  • Container Inspection: Ensure the hazardous waste container is securely sealed, properly labeled, and free of any external contamination.[9][12]

  • Storage Pending Pickup: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area.[5] This area must be well-ventilated and secure, with access limited to authorized personnel.

  • Arrange for Professional Disposal: Contact your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste management company to schedule a pickup.[13] Provide them with a detailed inventory of the waste.

  • Documentation: Complete all necessary waste transfer documentation provided by your EHS office or the disposal contractor. Maintain a copy of these records for regulatory compliance.

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_prep Pre-Disposal Phase cluster_disposal Disposal Phase A Waste Generated: This compound B Select Chemically Compatible Waste Container A->B C Is Container Securely Sealed & Labeled? B->C D Label Container: 'Hazardous Waste' List all contents C->D No E Store in Designated Satellite Accumulation Area C->E Yes D->C F Contact EHS or Licensed Waste Disposal Contractor E->F G Complete Waste Transfer Documentation F->G H Transfer Custody to Approved Waste Handler G->H

Caption: Disposal workflow for this compound.

Emergency Procedures for Spills and Exposures

In the event of a spill or personnel exposure during the handling or disposal process, immediate and correct action is crucial.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, provide oxygen. Call a poison center or physician.[1]

  • Small Spill: For a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Collect the contaminated material into a sealed, labeled hazardous waste container for disposal.[12]

  • Large Spill: Evacuate the area. Prevent the spill from entering drains. Contact your institution's EHS emergency response team immediately.

By adhering to this comprehensive guide, researchers and laboratory professionals can ensure the safe, responsible, and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • SAFETY D
  • Methyl 2-(benzo[d]oxazol-5-yl)
  • SAFETY DATA SHEET - Methyl 2-methyl-1,3-benzoxazole-5-carboxyl
  • 2,5-Dichloro-1,3-benzoxazole - SAFETY D
  • Safety data sheet - n-Butyl Acet
  • SAFETY DATA SHEET - 5-Methylbenzoxazole. (2018). TCI Chemicals.
  • Safety Data Sheet Methyl acet
  • Methyl acetate Safety D
  • SAFETY D
  • SAFETY DATA SHEET - Benzoxazole. (2025). Tokyo Chemical Industry.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Safety data sheet - 419D-P-BK. (2024). MG Chemicals.
  • SAFETY D
  • Methyl benzo
  • Hazardous Waste Disposal Guide. (2023). Northwestern University Research Safety.
  • Disposal of Chemical Waste.University of St Andrews Safety Office.
  • 2-Methylbenzoxazole | C8H7NO | CID 7225.
  • Federal Register/Vol. 86, No. 188/Friday, October 1, 2021/Rules and Regulations. (2021). GovInfo, U.S. Government Publishing Office.
  • EPA Ruling On Hazardous Waste Pharmaceuticals. (2021). Stericycle.
  • EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. (2019). Waste360.
  • Identification and Listing of Hazardous Waste. (2023).
  • Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P.U.S. Environmental Protection Agency.

Sources

Navigating the Safe Handling of Methyl 2-(2-butyl-1,3-benzoxazol-5-yl)acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for diagnostic or therapeutic use.

As a novel benzoxazole derivative, Methyl 2-(2-butyl-1,3-benzoxazol-5-yl)acetate presents a unique set of handling and safety considerations. While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, a thorough analysis of structurally analogous benzoxazole compounds provides a robust framework for ensuring laboratory safety. This guide synthesizes available data to offer essential safety and logistical information for researchers, scientists, and drug development professionals. The following protocols are grounded in established chemical safety principles and data from similar chemical structures.

Hazard Assessment: Understanding the Risks

Based on data from analogous benzoxazole derivatives, this compound is anticipated to present the following hazards. A site-specific risk assessment should be conducted by qualified personnel before commencing any work with this compound.

Anticipated Hazards of Benzoxazole Derivatives:

Hazard ClassificationDescriptionSupporting Evidence
Skin Corrosion/Irritation Causes skin irritation. Prolonged or repeated contact may lead to dermatitis.Safety data for various benzoxazole compounds consistently lists skin irritation as a primary hazard.[1][2]
Serious Eye Damage/Irritation Causes serious eye irritation. Direct contact can result in significant eye damage.Eye irritation is a consistently reported hazard for this class of compounds.[1][2]
Acute Toxicity (Oral) May be harmful if swallowed.Several benzoxazole derivatives are classified as harmful if ingested.[1]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation. Inhalation of dust or vapors should be avoided.Inhalation of related compounds can lead to irritation of the respiratory tract.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial for minimizing exposure and ensuring personal safety when handling this compound.

Core PPE Requirements
  • Eye and Face Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[1] A face shield should be worn in situations with a higher risk of splashes.

  • Skin Protection:

    • Gloves: Wear compatible chemical-resistant gloves. Nitrile rubber gloves are generally a good starting point, but always check the manufacturer's glove compatibility chart for the specific solvent being used. Dispose of gloves immediately after handling the compound or if they become contaminated.

    • Lab Coat: A flame-resistant lab coat should be worn at all times in the laboratory. Ensure it is fully buttoned.

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.[3]

PPE Selection and Use Workflow

cluster_ppe PPE Workflow start Start: Entering Lab ppe_check Inspect PPE for damage start->ppe_check don_ppe Don Lab Coat, Safety Goggles, and Gloves ppe_check->don_ppe fume_hood Work in Chemical Fume Hood don_ppe->fume_hood Available no_fume_hood Respirator Required don_ppe->no_fume_hood Not Available handling Handle Compound fume_hood->handling no_fume_hood->handling decontaminate Decontaminate and Doff PPE handling->decontaminate exit Exit Lab decontaminate->exit

Caption: Workflow for PPE selection and use.

Operational and Disposal Plans: From Benchtop to Waste Stream

Prudent Handling Practices

Adherence to standard laboratory safety protocols is paramount.

  • Engineering Controls: An operational chemical fume hood is the primary engineering control for handling this compound. Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[1][2]

  • Personal Hygiene: Avoid all personal contact, including inhalation.[1] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[4]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated area.[3] Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][2]

Spill Response

In the event of a spill, follow these procedures:

  • Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.

  • Contain: For small spills, use an inert, non-combustible absorbent material (e.g., sand, vermiculite) to contain the substance.

  • Clean-up: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal. Avoid generating dust.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste material, including contaminated absorbent material and disposable PPE, in a clearly labeled, sealed container.

  • Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal contractor.[1][2] Ensure that disposal methods are in compliance with all local, regional, and national regulations. Do not dispose of this material down the drain.

Synthesis and Purification Considerations

The synthesis of benzoxazole derivatives often involves the use of various reagents and solvents.[5][6][7][8][9] Each step in a synthetic route will have its own specific safety considerations that must be evaluated. For instance, purification steps such as recrystallization may involve heating flammable solvents and require appropriate precautions to prevent ignition.

By adhering to these guidelines, laboratory professionals can handle this compound with a high degree of safety and confidence, fostering a secure and productive research environment.

References

  • United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs. [Link]

  • MDPI. (2023, March 27). One-Pot Synthesis of Benzoxazole/Benzothiazole-Substituted Esters by Michael Addition: A Selective Construction of C-N/C-S Bonds. [Link]

  • PMC. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. [Link]

  • MDPI. (2025, April 15). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. [Link]

  • Google Patents. (2004, October 7). Process for the purification of substituted benzoxazole compounds.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.